Demecolcine-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-AHQJRMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Technical Guide: Synthesis and Isotopic Labeling of Demecolcine-d6
Topic: Synthesis and Isotopic Labeling of Demecolcine-d6 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Demecolcine (N-deacetyl-N-methylcolchicine) is a potent antimitotic alkaloid and a direct analogue of colchicine.[1] While widely used in chemotherapy and cell biology to arrest cells in metaphase, its quantification in complex biological matrices requires high-precision internal standards.[1] This compound serves as the gold-standard stable isotope-labeled (SIL) internal standard for LC-MS/MS bioanalysis, offering superior compensation for matrix effects and ionization variability compared to non-deuterated analogues.[1]
This guide details the semisynthetic strategy for generating this compound. Unlike simple d3-labeling (typically at the N-methyl site), the d6-isotopologue often requires a dual-labeling strategy—targeting both the N-methyl group and a methoxy group (typically at C3 or C10)—to ensure mass shift sufficiency (+6 Da) and metabolic stability.[1]
Chemical Foundation & Retrosynthetic Analysis[1]
Structural Targets
-
Analyte: Demecolcine (
)[1][2] -
Target IS: this compound (
) -
Core Scaffold: Benzo[a]heptalen-9(5H)-one derivative.[1][3][4]
Strategic Labeling Sites
To achieve a +6 Da mass shift, two primary strategies are employed in the semisynthesis from Colchicine:
-
Site A (N-Methylation): Replacement of the N-acetyl group of Colchicine with an N-trideuteromethyl group (
).[1] This yields d3.[1][5] -
Site B (O-Methylation): Selective demethylation of the A-ring (C3) or C-ring (C10) methoxy groups followed by re-alkylation with Iodomethane-d3 (
).[1]
The d6 Synthesis Route: The most robust protocol combines these two approaches.[1] We start with Colchicine , hydrolyze it to N-Deacetylcolchicine , perform a selective O-demethylation/re-methylation (d3), and conclude with N-methylation (d3).[1]
Experimental Protocol: Synthesis of this compound
Phase 1: Preparation of N-Deacetylcolchicine (Precursor)
Before isotopic labeling, the N-acetyl group of the parent Colchicine must be removed.[1]
-
Reagents: Colchicine (Commercial), 20% Sulfuric Acid (
), Methanol.[1] -
Mechanism: Acid-catalyzed amide hydrolysis.[1]
Step-by-Step:
-
Dissolve 5.0 g of Colchicine in 50 mL of Methanol (
). -
Add 50 mL of 20% aqueous
. -
Reflux the mixture at 85°C for 4–6 hours. Monitor by TLC (System:
:MeOH: 90:10:1).[1] -
Cool to room temperature and adjust pH to ~10 using 20% NaOH (ice bath cooling required due to exotherm).
-
Extract with Chloroform (
mL).[1] -
Dry organic layer over anhydrous
, filter, and evaporate to yield N-Deacetylcolchicine (yellow solid).-
Yield Expectation: 75–85%.[1]
-
Phase 2: Introduction of the First Deuterium Label (O-Ring Modification)
Note: If a d3 standard is sufficient, skip to Phase 3. For d6, this phase is critical.
We target the C3-methoxy group, a common metabolic soft spot.[1]
-
Selective Demethylation: Treat N-Deacetylcolchicine with
(Boron tribromide) in DCM at -78°C. This selectively cleaves the C3-methoxy ether.[1] -
Quench & Isolation: Quench with MeOH, neutralize, and isolate the C3-hydroxy intermediate (3-Demethyl-N-deacetylcolchicine).
-
Re-methylation (Labeling Step 1):
Phase 3: N-Methylation (The Demecolcine Conversion)
This step introduces the final 3 deuterium atoms on the nitrogen, completing the d6 scaffold.[1]
-
Reagents: Intermediate A-d3 (from Phase 2), Iodomethane-d3 (
), Diisopropylethylamine (DIPEA), Acetonitrile ( ).[1] -
Alternative Reagents: Formaldehyde-d2 (
) + Sodium Cyanoborodeuteride ( ) for reductive amination (higher specificity).[1]
Protocol (Alkylation Route):
-
Dissolve 1.0 mmol of Intermediate A-d3 in 10 mL anhydrous ACN.
-
Add 1.5 mmol DIPEA (Base scavenger).[1]
-
Cool to 0°C. Dropwise add 1.05 mmol Iodomethane-d3 .
-
Critical Control: Avoid excess
to prevent quaternary ammonium salt formation.[1]
-
-
Stir at RT for 4 hours. Monitor by HPLC.
-
Workup: Evaporate solvent, redissolve in DCM, wash with water.[1]
-
Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).
Analytical Validation (QC)
To ensure the integrity of the standard, the following criteria must be met:
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |
| Isotopic Enrichment | HRMS (ESI+) | > 99.0 atom % D (d0 < 0.5%) |
| Identity | 1H-NMR (500 MHz) | Absence of N-methyl singlet (~2.3 ppm) and C3-methoxy singlet (~3.9 ppm).[1] |
| Mass Shift | LC-MS/MS | [M+H]+ = 378.2 (vs 372.2 for unlabeled) |
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the semisynthetic pathway from Colchicine to this compound.[1]
Figure 1: Semisynthetic pathway for this compound.[1] Solid lines indicate the d6 route; dashed line indicates the simplified d3 route.
Technical Considerations & Troubleshooting
Metabolic Stability & Isotope Effects
The choice of d6 (O-methyl + N-methyl) vs. d3 (N-methyl only) significantly impacts bioanalytical robustness.[1]
-
Kinetic Isotope Effect (KIE): Deuteration at the N-methyl site (N-CD3) can slow down N-demethylation by cytochrome P450 enzymes (CYP3A4).[1] This is beneficial for metabolic stability studies but must be accounted for if the IS is used in metabolic flux assays.[1]
-
Cross-Talk: Ensure the d6 label is placed on positions that do not exchange with solvent protons. The methyl groups on the A-ring and the Nitrogen are chemically stable.[1]
Handling Precautions
-
Toxicity: Demecolcine and Colchicine are highly toxic (LD50 ~6 mg/kg in mice).[1] All synthesis must occur in a fume hood with double-gloving and particulate respirators.[1]
-
Light Sensitivity: Colchicinoids undergo photo-isomerization to Lumicolchicines.[1] All reactions and storage must be performed in amber glassware or foil-wrapped vessels.
References
-
PubChem. Demecolcine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Kerekes, P., et al. Synthesis of N-deacetyl-N-methylcolchicine derivatives.[1] ScienceDirect / Heterocycles.[1] (General reference for colchicine semisynthesis chemistry).
-
Splendid Lab. this compound Product Specifications. Available at: [Link][1]
Sources
- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Demecolcine - Wikipedia [en.wikipedia.org]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: Demecolcine-d6 Solubility, Stability, and Analytical Handling
Executive Summary & Compound Profile
Demecolcine-d6 (also known as Colcemid-d6 or N-Deacetyl-N-methylcolchicine-d6) is a stable isotope-labeled analog of Demecolcine.[1] It is primarily utilized as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of colchicine derivatives and alkaloids.
As a deuterated isotopologue, this compound retains the physicochemical solubility and chemical reactivity profile of its non-labeled parent, Demecolcine, but exhibits a distinct mass shift (+6 Da) that allows for precise mass spectrometric differentiation.
Physicochemical Profile
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Colcemid-d6; Deacetylmethylcolchicine-d6 |
| CAS Number | 1217602-04-4 |
| Molecular Formula | C₂₁H₁₉D₆NO₅ |
| Molecular Weight | ~377.46 g/mol (Parent: 371.43 g/mol ) |
| Appearance | Faintly yellow crystalline powder |
| Purity (Isotopic) | Typically ≥ 99% deuterated forms |
| Chemical Purity | ≥ 98% |
Solubility Data & Reconstitution Protocols
Core Directive: this compound is hydrophobic and sparingly soluble in pure water. Direct reconstitution in aqueous buffers (PBS, water) is not recommended as it leads to precipitation and inconsistent concentration.
Solvent Compatibility Table
| Solvent | Solubility Limit (approx.) | Recommendation |
| DMSO | 25 mg/mL | Primary Choice for Stock Solutions.[2] |
| Ethanol | 30 mg/mL | Good alternative; evaporates faster than DMSO. |
| DMF | 25 mg/mL | Suitable, but less common due to toxicity/handling. |
| PBS (pH 7.2) | ~5 mg/mL* | Only after predissolution in organic solvent.[2] |
| Water | < 1 mg/mL | Avoid for stock preparation. |
Protocol: Preparation of Master Stock Solution (1 mg/mL)
This protocol ensures long-term stability and minimizes weighing errors.
-
Equilibration: Allow the this compound vial to warm to room temperature (20–25°C) before opening to prevent condensation, which degrades the solid.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or LC-MS grade Methanol. DMSO is preferred for freezing stability.
-
Dissolution:
-
Add the calculated volume of solvent to the vial to achieve 1 mg/mL .
-
Example: For 1 mg of substance, add 1.0 mL of DMSO.
-
Vortex gently for 30–60 seconds until the solution is completely clear and yellow.
-
-
Inspection: Verify no particulate matter remains. Sonicate for 5 minutes if necessary, but avoid heating >30°C.
Protocol: Working Standard Preparation (LC-MS/MS)
For daily use in analytical runs.
-
Dilution Solvent: Use 50:50 Methanol:Water (v/v) or Acetonitrile:Water. Avoid 100% aqueous diluents to prevent "crash out" of the hydrophobic compound.
-
Concentration: Prepare a working IS solution at 100 ng/mL – 500 ng/mL (depending on instrument sensitivity).
-
Storage: Do not store working dilutions for >24 hours. Prepare fresh daily.
Stability, Storage, and Degradation
This compound shares the critical light sensitivity of the colchicine class. Exposure to UV or visible light induces rapid photo-isomerization, altering the structure and potentially the retention time/fragmentation pattern in LC-MS.
Storage Conditions
| State | Temperature | Container | Shelf Life |
| Solid Powder | -20°C | Amber glass, desiccated | ≥ 4 Years |
| DMSO Stock | -20°C to -80°C | Amber glass/polypropylene | 6–12 Months |
| Aqueous Working Sol. | 4°C | Amber autosampler vial | < 24 Hours |
Degradation Pathway: Photo-Isomerization
Upon exposure to light, the seven-membered tropolone ring of Demecolcine undergoes electrocyclic ring closure, forming Lumidemecolcine isomers (beta- and gamma-lumicolchicine analogs). This is an irreversible degradation.
Figure 1: Primary degradation pathways. Photo-isomerization is the dominant risk factor during handling.
Analytical Workflow (LC-MS/MS)
To ensure data integrity, the Internal Standard (IS) must be introduced early in the sample preparation process to account for matrix effects and extraction efficiency.
Recommended Workflow
-
Spiking: Add this compound working solution to plasma/tissue homogenate before protein precipitation.
-
Equilibration: Vortex and let stand for 5–10 minutes to allow IS to equilibrate with the biological matrix.
-
Extraction: Proceed with Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).
Figure 2: Optimal LC-MS/MS sample preparation workflow ensuring IS equilibration.
Mass Spectrometry Transitions
When setting up the MRM (Multiple Reaction Monitoring) method:
-
Parent Ion: [M+H]⁺ = ~378.2 m/z (Check specific CoA for exact mass based on isotopic distribution).
-
Daughter Ions: Common fragments include loss of the acetamido group. Optimize collision energy (CE) using the working standard.
-
Retention Time: Should match unlabeled Demecolcine exactly.
References
-
Cayman Chemical. Colcemid (Demecolcine) Product Information & Solubility Data. Item No. 15364. Link
-
Toronto Research Chemicals (TRC). this compound Product Overview and Physicochemical Properties. Link
-
Santa Cruz Biotechnology. this compound (CAS 1217602-04-4) Data Sheet. Link
-
National Institutes of Health (NIH) / PubChem. Demecolcine Compound Summary (Parent Compound Data). Link
-
Sigma-Aldrich. Demecolcine (D6279) Product Information Sheet: Cell Cycle Synchronization. Link
Sources
The Role of Demecolcine-d6 in Elucidating Microtubule Dynamics: A Technical Guide
This guide provides an in-depth exploration of Demecolcine-d6, a pivotal tool for researchers, scientists, and drug development professionals investigating the intricate and vital processes of microtubule dynamics. We will delve into the core mechanisms of microtubule function, the specific interactions of Demecolcine, and the practical application of its deuterated analogue, this compound, in modern cell biology and cancer research.
The Dynamic World of Microtubules
Microtubules are fundamental components of the eukaryotic cytoskeleton, playing a crucial role in a multitude of cellular processes.[1][2] These filamentous polymers, assembled from α- and β-tubulin heterodimers, are not static structures but rather exist in a constant state of flux known as dynamic instability.[2][3] This process involves alternating phases of polymerization (growth) and depolymerization (shrinkage), which is essential for:
-
Cell Division: Forming the mitotic spindle necessary for accurate chromosome segregation.[2][4]
-
Intracellular Transport: Acting as tracks for motor proteins to transport organelles, vesicles, and other cellular cargo.
-
Cell Shape and Motility: Providing structural support and enabling cell movement.[1]
The regulation of microtubule dynamics is a tightly controlled process, and its disruption can have profound consequences, including cell cycle arrest and apoptosis.[3][5] This makes microtubules a prime target for therapeutic intervention, particularly in oncology.[2][6][7][8]
Demecolcine: A Potent Modulator of Microtubule Dynamics
Demecolcine, also known as Colcemid, is an alkaloid closely related to colchicine, isolated from the autumn crocus (Colchicum autumnale).[9] It is a potent antimitotic agent that exerts its effects by directly interacting with tubulin, the building block of microtubules.[9][10][11]
Mechanism of Action: Unraveling the Disruption
Demecolcine's primary mechanism of action involves its binding to the colchicine-binding site on β-tubulin.[5][9] This interaction has several key consequences that ultimately lead to the disruption of microtubule dynamics:
-
Inhibition of Polymerization: By binding to tubulin dimers, Demecolcine prevents their incorporation into growing microtubules, effectively halting polymerization.[10][11]
-
Microtubule Depolymerization: At higher concentrations, Demecolcine can promote the detachment of microtubules from their organizing centers, leading to their disassembly.[4]
-
Cell Cycle Arrest: The disruption of the mitotic spindle prevents proper chromosome alignment and segregation, leading to an arrest of the cell cycle in metaphase.[4][9][12]
-
Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]
Recent studies using atomistic molecular dynamics simulations suggest that the binding of colchicine-site inhibitors like Demecolcine weakens the interaction between α- and β-tubulin subunits, which is crucial for the longitudinal contacts within the microtubule lattice.[3]
Caption: Workflow for an in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the direct visualization of the microtubule network within cells and the assessment of the effects of this compound.
Principle: Cells are treated with this compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 5 minutes).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Expected Results: Untreated cells will display a well-defined network of filamentous microtubules. In contrast, cells treated with effective concentrations of this compound will show a diffuse tubulin staining pattern, indicating microtubule depolymerization.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of this compound-induced metaphase arrest.
Principle: Cells are treated with this compound, fixed, and stained with a DNA-binding fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells in multi-well plates.
-
Treat cells with this compound at various concentrations and for different durations.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Generate DNA content histograms. Cells in G2/M phase will have twice the DNA content of cells in G1 phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.
-
Applications in Research and Drug Development
Demecolcine and its deuterated analogue are invaluable tools in several areas of research.
Cell Synchronization
Demecolcine's ability to arrest cells in metaphase is widely used for cell synchronization. [12]This is particularly useful for studying events specific to mitosis. By treating a cell population with Demecolcine, a high percentage of cells will accumulate in metaphase. Subsequent removal of the drug allows the cells to proceed through the cell cycle in a synchronized manner.
| Method | Principle | Advantages | Disadvantages |
| Demecolcine Block | Reversible inhibition of microtubule polymerization, arresting cells in metaphase. | High synchronization efficiency; Reversible. | Can induce cellular stress and apoptosis with prolonged exposure. |
| Serum Starvation | Depriving cells of growth factors, causing them to arrest in G0/G1. | Simple and inexpensive. | Not effective for all cell lines; Synchronization can be less tight. [13] |
| Thymidine Block | Inhibition of DNA synthesis, arresting cells at the G1/S boundary. | Effective for S-phase synchronization. | Can cause DNA damage; Requires two sequential blocks for tight synchronization. |
Chemically Assisted Enucleation
In the field of animal cloning, Demecolcine is used for chemically assisted enucleation of oocytes. [4][11][14]Treatment with Demecolcine induces the formation of a membrane protrusion containing the maternal chromosomes, which can then be easily removed. [15]
Cancer Research
As a microtubule-targeting agent, Demecolcine serves as a reference compound in the development of new anticancer drugs. [2][6]Its well-characterized mechanism of action provides a benchmark for evaluating novel compounds that target the tubulin-microtubule system. [5][7]
Conclusion
This compound is a powerful and versatile tool for investigating the complex and dynamic nature of microtubules. Its ability to specifically disrupt microtubule polymerization, coupled with the quantitative advantages offered by isotopic labeling, makes it an indispensable reagent for researchers in cell biology, cancer research, and drug discovery. A thorough understanding of its mechanism of action and the appropriate application of established experimental protocols will continue to yield valuable insights into the fundamental processes of life and provide a solid foundation for the development of novel therapeutics.
References
- Al-Snafi, A. E. (2019). A review on Colchicum autumnale: A source of colchicine. Research Journal of Pharmacy and Technology, 12(7), 3593-3600.
- Caamaño, J. N., et al. (2008). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Theriogenology, 69(7), 847-856.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]
-
Fass, J. (2021). Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!. [Video]. YouTube. [Link]
- Gao, F., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. PLoS ONE, 9(3), e92218.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]
- Needleman, D. (2019). Microtubule Dynamics: an interplay of biochemistry and mechanics. Molecular Biology of the Cell, 30(10), 1145–1150.
- Parker, A. L., et al. (2017). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Pharmaceutical Design, 23(34), 5121-5130.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Prota, A. E., et al. (2014). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Journal of Medicinal Chemistry, 57(15), 6187–6197.
- Steinmetz, M. O., & Prota, A. E. (2018). Measuring microtubule dynamics. Current Opinion in Cell Biology, 54, 16-24.
- Timofeev, K. S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Biophysical Journal, 122(16), 3323-3333.
- Wakabayashi, T., & Watanabe, Y. (1981). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. Biochimica et Biophysica Acta (BBA) - General Subjects, 676(2), 235-242.
-
Wikipedia. (n.d.). Demecolcine. Retrieved from [Link]
- Zoglowek, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 26(20), 6296.
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- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demecolcine - Wikipedia [en.wikipedia.org]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Microtubule-targeting agents and their impact on cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Demecolcine-D6: A Derivative of Colchicine for Advanced Research Applications
This guide provides a comprehensive technical overview of Demecolcine-D6, a deuterated derivative of the well-known microtubule-disrupting agent, demecolcine. We will delve into the fundamental relationship between demecolcine and its parent compound, colchicine, explore its mechanism of action, and detail the critical role of isotopic labeling in modern analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of demecolcine and its isotopically labeled standards in their work.
Part 1: The Colchicinoid Family: A Comparative Overview of Colchicine and Demecolcine
Colchicine and demecolcine are naturally occurring alkaloids isolated from the autumn crocus, Colchicum autumnale.[1] While structurally similar, a subtle difference in their chemical makeup leads to significant variations in their biological activity and toxicity.
Structural Distinctions and Biosynthesis
Demecolcine is closely related to colchicine, with the key difference being the substitution of an acetyl group on the amino moiety of colchicine with a methyl group in demecolcine.[2] This seemingly minor alteration reduces the toxicity of demecolcine compared to its parent compound.[1][2] The biosynthesis of both colchicine and demecolcine in Colchicum plants involves the precursors phenylalanine and tyrosine, with the methyl groups being derived from methionine.[3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Colchicine | C22H25NO6 | 399.4 | N-acetyl group |
| Demecolcine | C21H25NO5 | 371.4 | N-methyl group[1] |
| This compound | C21H19D6NO5 | 377.46 | N-methyl group with deuterated methyls[4] |
Comparative Bioactivity and Toxicity
Both colchicine and demecolcine exert their biological effects by disrupting microtubule polymerization.[1][2][5] However, demecolcine is noted to be less toxic than colchicine.[1][2] This reduced toxicity has made demecolcine a valuable tool in various research and clinical applications where a microtubule-disrupting agent is required with a wider therapeutic window. While both compounds can induce mitotic arrest, demecolcine's effects are often more readily reversible.[6]
Part 2: The Core Mechanism: How Demecolcine Interacts with the Cellular Machinery
Demecolcine's primary mode of action is its interaction with tubulin, the protein subunit of microtubules. This interaction leads to a cascade of cellular events, culminating in cell cycle arrest and, in many cases, apoptosis.
A Dual-Mechanism Approach to Microtubule Disruption
Demecolcine's interaction with microtubules is concentration-dependent:
-
At low concentrations , it binds to the plus ends of microtubules, suppressing their dynamic instability.
-
At higher concentrations , it promotes the detachment of microtubules from the microtubule-organizing center (MTOC).[2]
These detached microtubules, with their unprotected minus ends, are prone to depolymerization, leading to a net loss of the microtubule network.[2]
Caption: Mechanism of Demecolcine-induced microtubule disruption.
Inducing Cell Cycle Arrest and Apoptosis
By disrupting the formation of the mitotic spindle, demecolcine effectively halts the cell cycle in metaphase.[1][2] This mitotic arrest is a cornerstone of its application in cancer research and therapy, as it sensitizes rapidly dividing tumor cells to radiation and other cytotoxic agents.[2] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. Demecolcine has been shown to induce apoptosis in various normal and tumor cell lines and activates the JNK/SAPK signaling pathway.[4]
Part 3: this compound: The Power of Isotopic Labeling
This compound is an isotopically labeled version of demecolcine, where six hydrogen atoms have been replaced with deuterium. This modification is crucial for its use as an internal standard in quantitative mass spectrometry.
The "Gold Standard": Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard.[7] A SIL internal standard has the same chemical properties as the analyte but a different mass.[7] This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[8] By adding a known amount of the SIL internal standard to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification.[8][9]
Advantages of this compound in Quantitative Analysis
The use of this compound as an internal standard for the quantification of demecolcine offers several key advantages:
-
Minimizes Variability: It corrects for variations in extraction efficiency, chromatographic retention time, and ionization suppression.[8]
-
Improves Accuracy and Precision: By accounting for sample-to-sample variations, it significantly enhances the reliability of quantitative data.[9]
-
Enhances Method Robustness: The use of a SIL internal standard makes the analytical method less susceptible to matrix effects, which are a common challenge in the analysis of complex biological samples.
Caption: Workflow for quantitative analysis using a SIL internal standard.
Part 4: Practical Applications and Experimental Protocols
Demecolcine and its deuterated analog are utilized in a variety of research applications, from fundamental cell biology to preclinical drug development.
Protocol for Induction of Cell Cycle Arrest
This protocol provides a general guideline for synchronizing cells in metaphase using demecolcine. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cell culture medium appropriate for the cell line
-
Demecolcine solution (e.g., 10 mg/mL stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Flow cytometer and appropriate reagents for cell cycle analysis (e.g., propidium iodide)
Procedure:
-
Seed cells at a density that will not lead to confluency during the experiment.
-
Allow cells to attach and grow for 24 hours.
-
Add demecolcine to the culture medium at a final concentration typically ranging from 0.05 to 0.5 µg/mL.[10][11]
-
Incubate the cells for a period sufficient to allow a significant portion of the population to enter mitosis and arrest in metaphase (typically 12-24 hours).
-
To confirm mitotic arrest, harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry. A significant increase in the G2/M population indicates successful mitotic arrest.
Protocol for Quantitative Analysis of Demecolcine using LC-MS/MS with this compound
This protocol outlines the general steps for quantifying demecolcine in a biological matrix, such as plasma or cell lysate, using a triple quadrupole mass spectrometer.
Materials:
-
Biological sample containing demecolcine
-
This compound internal standard solution of known concentration
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate demecolcine and this compound from other matrix components using a suitable gradient elution on the C18 column.
-
Detect the analytes using multiple reaction monitoring (MRM) mode. Establish specific precursor-to-product ion transitions for both demecolcine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of demecolcine and this compound.
-
Calculate the peak area ratio of demecolcine to this compound.
-
Construct a calibration curve using known concentrations of demecolcine and a fixed concentration of this compound.
-
Determine the concentration of demecolcine in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Protocol for Chemically Assisted Enucleation of Oocytes
Demecolcine is used in somatic cell nuclear transfer (cloning) to induce the ejection of the oocyte's nucleus.[2][5]
Materials:
-
Mature oocytes (e.g., MII stage)
-
Handling medium
-
Demecolcine solution
-
Micromanipulation system
Procedure:
-
Incubate the oocytes in a handling medium containing an optimized concentration of demecolcine (e.g., 0.05 µg/mL for bovine oocytes) for a short period (e.g., 30-60 minutes).[10]
-
The demecolcine treatment will cause the depolymerization of microtubules, leading to the formation of a protrusion containing the metaphase plate.[10]
-
Under a micromanipulator, use a beveled pipette to aspirate and remove the protrusion, thereby enucleating the oocyte.
-
The enucleated oocyte can then be used as a recipient for a somatic cell nucleus.
Part 5: Data Interpretation and Troubleshooting
Interpreting Mass Spectrometry Data
When using this compound as an internal standard, the key to accurate quantification is the consistent ratio of the analyte to the internal standard across the calibration curve and in the unknown samples. Any significant deviation may indicate an issue with the assay, such as instability of one of the compounds or an unexpected matrix effect that differentially affects the analyte and the internal standard.
Common Considerations in Cell-Based Assays
-
Cytotoxicity: High concentrations of demecolcine can be cytotoxic.[2] It is essential to perform a dose-response curve to determine the optimal concentration that induces mitotic arrest without causing excessive cell death.
-
Reversibility: The effects of demecolcine are generally reversible.[6] If a prolonged mitotic arrest is required, continuous exposure to the drug is necessary.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to demecolcine.[12] Therefore, it is crucial to optimize the experimental conditions for each cell line.
Part 6: Future Directions and Conclusion
Demecolcine continues to be a valuable tool in cell biology and cancer research. The availability of its stable isotope-labeled analog, this compound, has significantly advanced our ability to perform accurate and reliable quantitative studies. Future research may focus on developing more specific colchicinoid derivatives with improved therapeutic indices and exploring their potential in combination therapies. The robust analytical methods enabled by this compound will be instrumental in these endeavors, facilitating precise pharmacokinetic and pharmacodynamic assessments.
Part 7: References
-
Wikipedia. Demecolcine. [Link]
-
PubChem. Demecolcine. [Link]
-
Google Patents. JPS63258589A - Production of colchicine or demecolcine by tissue culture of colchicum.
-
Google Patents. CN110790675A - Colchicine compound, and preparation method, preparation, application and pharmaceutical composition thereof.
-
PubMed. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. [Link]
-
PubMed. Microtubule-disrupting agents affect two different events regulating the initiation of DNA synthesis in Swiss 3T3 cells. [Link]
-
PubMed Central. Colchicine --- update on mechanisms of action and therapeutic uses. [Link]
-
ResearchGate. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. [Link]
-
Pharmaffiliates. This compound. [Link]
-
PubMed. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. [Link]
-
PubMed. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. [Link]
-
PubMed. Cell cycle arrest by Colcemid differs in human normal and tumor cells. [Link]
-
ResearchGate. Conditions for inducing cell-cycle arrest at G2/M phase to mouse... [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
ResearchGate. (PDF) Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
The Company of Biologists. Colcemid and the mitotic cycle. [Link]
-
Chromatography Online. Separation Science in Drug Development, Part II: High-Throughput Characterization. [Link]
-
Skyline. Isotope Labeled Standards in Skyline. [Link]
-
PubMed. Microtubule disruption does not prevent intracellular transport and secretory processes of cultured fibroblasts. [Link]
-
PubMed Central. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. [Link]
-
Mitchison Lab. Microtubule Pharmacology. [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
PubMed. Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
PubMed. Prolonged cytotoxic effect of colchicine released from biodegradable microspheres. [Link]
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- 2. Demecolcine - Wikipedia [en.wikipedia.org]
- 3. JPS63258589A - Production of colchicine or demecolcine by tissue culture of colchicum - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Demecolcine - LKT Labs [lktlabs.com]
- 6. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Demecolcine-d6: From Supplier Selection to Advanced Research Applications
For researchers, scientists, and drug development professionals, the integrity of every component in an experimental system is paramount. This is particularly true for specialized reagents like isotopically labeled compounds. Demecolcine-d6, a deuterated analog of the well-known microtubule-disrupting agent Demecolcine (also known as Colcemid), serves as a critical tool in modern analytical and cell biology research.[1] This guide provides an in-depth technical overview of this compound, offering field-proven insights into its selection, mechanism, and application, ensuring that its use in your research is both robust and reliable.
The Critical First Step: Selecting a Reputable this compound Supplier
The validity of data generated using this compound is directly contingent on its quality. Sourcing this reagent requires a level of scrutiny beyond a simple catalog search. A high-quality supplier provides not just a chemical, but a guarantee of identity, purity, and consistency, which is the foundation of reproducible science.
Core Principles of Supplier Vetting
When evaluating a potential supplier, the primary objective is to mitigate experimental variability. Inconsistency between batches can invalidate months of work. Therefore, the selection process must be rigorous. Look for suppliers who cater specifically to the research and pharmaceutical industries, as they are more likely to adhere to stringent quality control standards.[2][3][4]
Key Evaluation Criteria:
-
Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA for this compound should explicitly state:
-
Identity Confirmation: Data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirming the molecular structure.
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), with purity levels ideally exceeding 98%.
-
Isotopic Purity/Enrichment: The percentage of deuterium incorporation. This is crucial for mass spectrometry applications to ensure a clear mass shift from the unlabeled analyte.
-
-
Documentation and Support: Reputable suppliers provide readily accessible Safety Data Sheets (SDS) and offer expert technical support to answer questions about product stability, solubility, and handling.
-
Company Reputation: Established suppliers with a long history of providing reagents to the life sciences community are generally reliable. Their products are often cited in peer-reviewed publications, serving as a form of external validation.[5]
-
Custom and Bulk Services: Suppliers offering custom synthesis and bulk quantities often have more robust manufacturing and quality control processes.[2][3]
Data Summary: Potential this compound Suppliers
The following table summarizes key information for representative suppliers. This is not an exhaustive list or endorsement, but a guide for the type of information to collate during your own evaluation.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Key Information Provided |
| Santa Cruz Biotechnology | This compound | Not specified | C21H19D6NO5 | 377.46 | For Research Use Only.[6][7] |
| Pharmaffiliates | This compound | 1217602-04-4 | C21H19D6NO5 | 377.46 | Stable isotope, antimitotic agent.[1] |
| Splendid Lab Pvt. Ltd. | This compound | 1217602-04-4 | C21H19D6NO5 | 377.46 | Provides synonyms and description.[8] |
The Core Mechanism: How Demecolcine Disrupts the Cytoskeleton
Demecolcine, a close analog of colchicine, exerts its biological effects by targeting tubulin, the fundamental protein subunit of microtubules.[9][10] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Their ability to rapidly grow and shrink—a process called dynamic instability—is critical for their function.[11]
Demecolcine acts as a potent microtubule-depolymerizing agent through a two-fold mechanism.[12]
-
Inhibition of Polymerization: It binds to soluble tubulin dimers, forming a tubulin-demecolcine complex. This complex can then incorporate into the growing plus-end of a microtubule, effectively "capping" it and preventing further addition of tubulin subunits.[10]
-
Promotion of Depolymerization: At higher concentrations, Demecolcine actively promotes the detachment of microtubules from their organizing centers, leading to their rapid disassembly.[12]
The ultimate consequence of this disruption is the failure to form a functional mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. This leads to a potent arrest of cells in the metaphase stage of the cell cycle.[9][12]
The Analytical Advantage: Leveraging Deuterium Labeling
The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by their stable, heavy isotope, deuterium. This isotopic labeling is the key to its utility in quantitative analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
The Role of an Ideal Internal Standard
In LC-MS, various factors during sample preparation and analysis (e.g., matrix effects, ion suppression, instrument variability) can affect the signal intensity of the target analyte, leading to inaccurate quantification.[13] To correct for this, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.
An ideal IS should be chemically identical to the analyte but physically distinguishable by the mass spectrometer. A deuterated analog is the gold standard because:
-
Co-elution: It has nearly identical chromatographic properties to the unlabeled analyte, meaning it experiences the same matrix effects at the same time.[13]
-
Similar Ionization Efficiency: It behaves almost identically in the MS ion source.
-
Mass Shift: The mass difference due to the deuterium atoms allows the mass spectrometer to detect and quantify the analyte and the IS independently.[14][15]
By calculating the ratio of the analyte peak area to the IS peak area, any variations in signal intensity are normalized, leading to highly accurate and precise quantification. Deuterium is preferred as it is stable, non-radioactive, and its substitution causes minimal change to the molecule's chemical properties.[13]
Field-Proven Protocols for Key Research Applications
Demecolcine's ability to arrest cells in metaphase is a powerful tool for cell cycle research. The following protocols are designed to be self-validating, incorporating steps to confirm the desired experimental outcome.
Application 1: Cell Cycle Synchronization in Metaphase
Objective: To enrich a population of cultured mammalian cells in metaphase for applications such as karyotyping, studying mitotic-specific protein phosphorylation, or improving the efficiency of cell fusion for hybridoma production.
Causality: Many cellular processes are transient and occur only during specific phases of the cell cycle.[16] By synchronizing a large population of cells, researchers can capture and study these events on a macroscopic scale, which would be impossible with an asynchronous population where only a small fraction of cells are in the desired phase.[16] Demecolcine provides a robust chemical method for this synchronization.[17]
Protocol: Metaphase Arrest of Adherent Mammalian Cells
-
Reagent Preparation:
-
Prepare a 1 mg/mL (1000x) stock solution of Demecolcine. A product data sheet suggests reconstituting a 1 mg vial in 10 mL of sterile balanced salt solution to get a 0.1 mg/mL stock.[18] Adjust accordingly. For example, dissolve 1 mg of Demecolcine in 1 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[18]
-
-
Determining Optimal Concentration (Self-Validation Step 1):
-
The effective concentration of Demecolcine is cell-line dependent. A titration experiment is essential.
-
Plate cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to reach 50-60% confluency.
-
Treat wells with a range of final Demecolcine concentrations (e.g., 0.02, 0.05, 0.1, 0.2, 0.4 µg/mL). A concentration of 0.05 µg/mL has been shown to be effective in bovine oocytes[19], while 0.4 µg/mL is recommended for other applications.[18]
-
Incubate for a period appropriate for one cell cycle (e.g., 16-24 hours).
-
After incubation, observe the cells under a phase-contrast microscope. Metaphase-arrested cells will appear rounded-up and loosely attached to the plate. The optimal concentration is the lowest dose that yields the highest percentage of rounded cells without inducing excessive cell death or apoptosis.
-
-
Synchronization Protocol:
-
Plate cells in the desired culture vessel format.
-
Grow cells to 60-70% confluency.
-
Add Demecolcine to the culture medium at the pre-determined optimal concentration.
-
Incubate for 4-6 hours, or a duration determined to be optimal for the specific cell line.[18]
-
-
Harvesting and Validation (Self-Validation Step 2):
-
Harvesting: Gently shake the culture vessel to dislodge the loosely attached mitotic cells (this is known as a "mitotic shake-off"). Collect the medium containing these cells. This selectively harvests the metaphase-arrested population.
-
Validation via Flow Cytometry: Fix a small aliquot of the harvested cells, stain with a DNA-binding dye (e.g., Propidium Iodide), and analyze by flow cytometry. A successfully synchronized population will show a sharp peak at the 4N DNA content, corresponding to the G2/M phase.
-
Validation via Microscopy: Cytospin a sample of the harvested cells onto a glass slide, fix, and stain with a DNA dye like DAPI. Microscopic examination should reveal a high percentage of cells with condensed chromosomes characteristic of metaphase.
-
Application 2: Positive Control for Microtubule Dynamics Assays
Objective: To validate an assay designed to screen for compounds that affect microtubule stability or to study the role of a protein in regulating the microtubule cytoskeleton.
Causality: In any screening or mechanistic study, positive and negative controls are essential to validate the assay's performance. Demecolcine, as a well-characterized microtubule depolymerizing agent, serves as a robust positive control.[20][21] If the assay can detect the effect of Demecolcine, it is considered functional and capable of detecting other potential microtubule-disrupting agents.
Protocol: Immunofluorescence Assay for Microtubule Integrity
-
Cell Preparation:
-
Plate cells (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare three treatment groups:
-
Negative Control: Treat with vehicle only (e.g., 0.1% DMSO).
-
Positive Control: Treat with a high concentration of Demecolcine (e.g., 1 µg/mL) for 1-2 hours.
-
Experimental: Treat with the test compound at various concentrations.
-
-
-
Immunofluorescence Staining:
-
After treatment, fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Stain nuclei with DAPI and mount the coverslips onto microscope slides.
-
-
Imaging and Validation:
-
Acquire images using a fluorescence microscope.
-
Self-Validation: The assay is validated if the controls perform as expected:
-
Negative Control Cells should display a well-defined, filamentous network of microtubules extending throughout the cytoplasm.
-
Positive Control (Demecolcine-treated) Cells should show a near-complete loss of this filamentous network, with tubulin appearing as diffuse, punctate staining.
-
-
The effect of the experimental compound can now be confidently interpreted relative to these two controls.
-
Summary of Typical Experimental Concentrations
| Application | Cell/System Type | Demecolcine Concentration | Incubation Time | Reference |
| Cell Synchronization | Various cell lines | 0.4 µg/mL | 4-6 hours | [18] |
| Microtubule Depletion | Bovine Oocytes (MII) | 0.05 µg/mL | 0.5 hours | [19] |
| Cell Synchronization | HeLa Cells | 2 mM Thymidine (block) | 17-18 hours | [22] |
| General Microtubule Disruption | Cancer Cell Lines | Varies (nM to low µM) | Varies | [20] |
Note: Thymidine is another common synchronizing agent that arrests cells at the G1/S border; it is often used in a "double thymidine block" protocol to achieve tight synchrony.[16][17][22][23]
References
-
Demecolcine. Wikipedia.[Link]
-
Demecolcine. PubChem, National Institutes of Health.[Link]
-
This compound. Pharmaffiliates.[Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
-
Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. PubMed, National Institutes of Health.[Link]
-
DEMECOLCINE (Product No. D 6279). Product Information Sheet.[Link]
-
Research Chemicals Supplier. PureSynth.[Link]
-
First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent. MDPI.[Link]
-
Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Springer Link.[Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.[Link]
-
Colchicine --- update on mechanisms of action and therapeutic uses. PMC, National Institutes of Health.[Link]
-
How to perform cell synchronization in specific cell cycle phases. Bitesize Bio.[Link]
-
First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent. ResearchGate.[Link]
-
Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. PMC, National Institutes of Health.[Link]
-
Measuring microtubule dynamics. PMC, National Institutes of Health.[Link]
-
This compound. CRO Splendid Lab Pvt. Ltd.[Link]
-
A live-cell marker to visualize the dynamics of stable microtubules. bioRxiv.[Link]
-
demecolcine. Drug Central.[Link]
-
State-‐of-‐the-‐art in human cell synchronization. Flow cytometry document.[Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Cell Synchronisation Methods. Assay Genie.[Link]
-
Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International.[Link]
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- 2. 実験用化学物質 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pure-synth.com [pure-synth.com]
- 4. Chemicals | Fisher Scientific [fishersci.com]
- 5. Antibodies, Proteins, Kits and Reagents for Life Science | Abcam [abcam.com]
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- 9. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Demecolcine - Wikipedia [en.wikipedia.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. spectroscopyonline.com [spectroscopyonline.com]
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- 16. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent [mdpi.com]
- 21. researchgate.net [researchgate.net]
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- 23. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantitation of Demecolcine in Biological Matrices Using Demecolcine-d6 as Internal Standard
Executive Summary
Demecolcine (Colcemid), a colchicine derivative used in chemotherapy and cytogenetics, requires precise quantification due to its narrow therapeutic index and potential toxicity. This application note details a robust LC-MS/MS protocol for quantifying Demecolcine in human plasma/urine using Demecolcine-d6 as a stable isotope-labeled internal standard (SIL-IS).
By replacing structural analogs (e.g., colchicine) with the deuterated isotopologue this compound, this method explicitly corrects for matrix-induced ionization suppression and extraction variability, ensuring compliance with FDA M10 (2022) and ICH M10 bioanalytical guidelines.
Compound Characterization & Mechanism[1]
Why this compound?
In LC-MS/MS, matrix effects (ion suppression/enhancement) often compromise assay accuracy. Structural analogs cannot perfectly track these effects because they elute at slightly different retention times where the matrix background differs.
-
Co-elution: this compound elutes at the exact same retention time as the analyte.
-
Ionization Tracking: It experiences the exact same ionization environment, perfectly normalizing signal fluctuations.
Physicochemical Properties
| Property | Demecolcine (Analyte) | This compound (IS) |
| CAS Number | 477-30-5 | N/A (Labeled) |
| Formula | C₂₁H₂₅NO₅ | C₂₁H₁₉D₆NO₅ |
| MW | 371.43 g/mol | 377.47 g/mol |
| LogP | ~1.4 (Lipophilic) | ~1.4 |
| pKa | ~9.8 (Secondary Amine) | ~9.8 |
| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol |
Experimental Workflow
The following diagram outlines the optimized sample processing and analysis logic.
Figure 1: Step-by-step bioanalytical workflow ensuring equilibration of IS with the matrix before extraction.
Method Development Guide
Mass Spectrometry Optimization
Demecolcine contains a secondary amine and multiple methoxy groups, making it highly responsive to Positive Electrospray Ionization (ESI+) .
MRM Transitions: Optimization should be performed by infusing a 100 ng/mL neat solution.
-
Precursor Ion (Q1): Protonated molecule
. -
Product Ions (Q3):
-
Demecolcine: Loss of water (-18 Da) and loss of methoxy/methylamine groups are common.
-
This compound: Mass shift corresponds to the +6 Da label.
-
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Demecolcine | 372.2 | 354.2 | 50 | 25 | Quantifier |
| 372.2 | 341.1 | 50 | 35 | Qualifier | |
| This compound | 378.2 | 360.2 | 50 | 25 | IS Quantifier |
Note: Collision Energy (CE) values are instrument-dependent (e.g., Sciex vs. Waters). Perform a ramp optimization.
Chromatographic Conditions
To separate Demecolcine from endogenous interferences (like phospholipids), a reversed-phase gradient is required.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Desalting)
-
0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 10% B
-
4.1 - 6.0 min: 10% B (Re-equilibration)
-
Sample Preparation Protocol (LLE)
Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) to reduce matrix effects and improve sensitivity (LLOQ).
-
Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.
-
IS Spike: Add 10 µL of This compound Working Solution (50 ng/mL). Vortex gently.
-
Buffer: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0) to basify the sample (ensures Demecolcine is in non-ionized form for extraction).
-
Extraction: Add 600 µL of Ethyl Acetate (or Hexane:DCM 2:1).
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 500 µL of the organic supernatant to a clean glass vial/plate.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and centrifuge.[1][2]
Validation Framework (FDA/ICH M10)
To ensure scientific integrity, the method must be validated according to the FDA M10 Bioanalytical Method Validation Guidance (2022) .[3]
Linearity & Sensitivity
-
Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
-
Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).
Matrix Effect & Recovery
Calculate the Matrix Factor (MF) to prove this compound compensates for suppression.
-
Requirement: The IS-normalized MF should be close to 1.0 with a CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).
Precision & Accuracy
-
Intra-day: 5 replicates at LLOQ, Low, Medium, High QC.
-
Inter-day: 3 separate runs.
-
Criteria: CV < 15% and Accuracy within 85-115%.
Troubleshooting & Best Practices
Senior Scientist Insights:
-
Deuterium Exchange: Ensure the d6-label is on the aromatic ring or stable methyl groups. Labels on exchangeable protons (e.g., -NH, -OH) will be lost in the aqueous mobile phase, causing the IS signal to disappear. This compound is typically labeled on the methoxy groups or the ring system, which is stable.
-
Carryover: Demecolcine is lipophilic. If carryover is observed in the first blank after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (1:1:1) .
-
IS Response Variability: If IS area counts vary significantly (>50%) between samples, check for:
-
Inconsistent pipetting of the IS working solution.
-
Matrix suppression in specific patient samples (e.g., high lipids). The IS-normalized ratio should still remain accurate, but extreme suppression requires better cleanup (LLE).
-
References
-
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Alali, F. Q., et al. (2007). Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. ResearchGate. [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 220401, Demecolcine. [Link]
Sources
- 1. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Precision Cytogenetic Analysis: Traceable Metaphase Arrest via Demecolcine-d6
Introduction: The Move Toward Quantitative Cytogenetics
Standard karyotyping relies on Demecolcine (Colcemid™) to arrest cells in metaphase.[1][2] However, in advanced drug development—specifically within Pharmacokinetics/Pharmacodynamics (PK/PD) studies and toxicology screenings —there is a growing need to validate the intracellular concentration of the arresting agent to ensure that observed chromosomal aberrations are not artifacts of variable drug uptake.
Demecolcine-d6 (Deuterated Demecolcine) serves a dual purpose in this high-precision protocol:
-
Biological Function: It acts as a potent microtubule depolymerizer, identical to non-deuterated Demecolcine, arresting lymphocytes at the metaphase checkpoint.[1]
-
Analytical Traceability: The deuterium label (
) allows for downstream LC-MS/MS quantification of the arresting agent within the cell pellet or supernatant, providing a quality control step often missing in clinical cytogenetics.
This guide outlines a rigorous protocol for human lymphocyte culture and karyotyping using this compound, ensuring both high-quality chromosome spreading and analytical data integrity.
Mechanism of Action
This compound functions by binding to the colchicine-binding domain of tubulin dimers (
Figure 1: Mechanism of this compound Induced Arrest
Caption: this compound binds free tubulin dimers, preventing microtubule polymerization and triggering the Spindle Assembly Checkpoint (SAC) to arrest cells in metaphase.[2]
Reagent Preparation & Handling
Critical Note on Isotopes: this compound is significantly more expensive than standard Colcemid. Precise calculation of molarity is required to maintain the standard effective concentration (
Molecular Weight Adjustment
-
Standard Demecolcine (MW): ~371.41 g/mol
-
This compound (MW): ~377.46 g/mol [4]
-
Target Concentration: The biological target is ~0.27
(equivalent to of standard Demecolcine).
Stock Solution Preparation (1000x)
Goal: Prepare a
| Reagent | Quantity | Notes |
| This compound Powder | 1.0 mg | Store desiccated at -20°C. Protect from light. |
| DMSO (Anhydrous) | 1.0 mL | Primary solvent. Ensures complete solubility. |
| PBS (1X, Sterile) | 9.0 mL | Diluent for working stock. |
Protocol:
-
Dissolve 1.0 mg this compound in 1.0 mL DMSO. Vortex until clear.
-
Add 9.0 mL of sterile PBS to create a
(1000x) stock. -
Aliquot into light-protected tubes (e.g., amber tubes) and store at -20°C.
-
Stability: Stable for 6 months at -20°C. Avoid freeze-thaw cycles.
Core Experimental Protocol: Human Lymphocyte Karyotyping[2][5]
Culture Initiation (0 Hours)
Objective: Stimulate T-lymphocytes to enter the cell cycle.
-
Blood Collection: Collect whole blood in Sodium Heparin (Green top) tubes. Do not use EDTA (inhibits cell division).
-
Media Prep: Prepare RPMI 1640 supplemented with:
-
Inoculation: In a sterile T-25 flask or 15mL conical tube, add:
-
10 mL Complete Media
-
0.5 mL Whole Heparinized Blood
-
200
Phytohemagglutinin (PHA-M form)
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 72 hours .
Metaphase Arrest (70-72 Hours)
Objective: Arrest cells using this compound.
-
At 70 hours (2 hours prior to harvest), retrieve the culture.
-
Add 100
of the 1000x this compound Stock to the 10 mL culture.-
Final Concentration:
(High dose for rapid arrest) OR -
Standard Optimization: Add 10
for a final concentration of 0.1 (Recommended for longer chromosomes).
-
-
Gently invert to mix.
-
Return to incubator for 45 minutes to 2 hours .
-
Note: 45 mins yields longer chromosomes (high resolution). 2 hours yields more metaphases but shorter chromosomes.
-
Harvest & Hypotonic Treatment
Objective: Swell cells to spread chromosomes.
-
Centrifuge: Spin tubes at 200 x g for 8 minutes . Aspirate supernatant (save supernatant if performing LC-MS validation of drug clearance).
-
Resuspend: Agitate the pellet gently.
-
Hypotonic Shock: Add 10 mL of pre-warmed (37°C) 0.075 M KCl solution dropwise while vortexing gently.
-
Incubation: Incubate at 37°C for 15-20 minutes .
-
Critical: Do not exceed 20 minutes, or cells will burst.
-
Fixation (Carnoy’s Fixative)
Objective: Lyse RBCs and harden chromatin.
-
Prefix: Add 1 mL of Carnoy’s Fixative (3:1 Methanol:Glacial Acetic Acid) directly to the hypotonic solution. Invert gently.
-
Spin: Centrifuge at 200 x g for 8 minutes . Aspirate supernatant.
-
Fixation Washes:
-
Add 5 mL fresh, cold (-20°C) Carnoy’s fixative dropwise while vortexing.
-
Incubate 10 mins at Room Temp.
-
Spin (200 x g, 8 min) and aspirate.
-
Repeat this step 2 more times until the pellet is white and clean.
-
Slide Preparation
-
Resuspend the final pellet in 0.5 - 1.0 mL of fresh fixative (adjust for cell density).
-
Drop 2-3 drops of suspension onto a cold, wet, grease-free slide from a height of ~30 cm.
-
Allow to air dry (controlled humidity helps spreading).
-
Stain: Giemsa stain (5%) for 5-8 minutes.
Workflow Visualization
Figure 2: Traceable Karyotyping Workflow
Caption: Step-by-step workflow from blood collection to slide analysis, highlighting the this compound addition point.
Analytical Validation (The "d6" Advantage)
For researchers utilizing the deuterated nature of the reagent, the following LC-MS parameters are recommended for validating drug concentration in the culture media or cell lysate.
| Parameter | Setting / Value |
| Target Analyte | This compound |
| Precursor Ion (Q1) | m/z 378.2 [M+H]+ |
| Product Ions (Q3) | m/z 347.2, 319.2 |
| Internal Standard | Demecolcine (Non-deuterated) or Colchicine-d3 |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
Note: This validation step confirms that the lack of metaphases (if observed) is not due to degradation or precipitation of the arresting agent.
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| Low Mitotic Index (Few metaphases) | This compound concentration too low or degraded. | Verify stock concentration via LC-MS. Ensure PHA was active. Increase arrest time to 2 hours. |
| Chromosomes Short/Fuzzy | Over-exposure to this compound. | Reduce arrest time to 30-45 minutes. Reduce concentration to 0.05 µg/mL. |
| Cell Clumping | Poor fixation or red blood cell debris. | Ensure Carnoy's fixative is fresh and cold. Vortex vigorously (but carefully) after each fixative addition. |
| Cytoplasm remains around chromosomes | Insufficient hypotonic treatment. | Increase KCl time to 20-25 mins. Ensure KCl is at 37°C. |
References
-
Mechanism of Demecolcine: Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle.[1][2][7][8][9][10] Journal of Cell Science, 102(3), 387-392.[11] Link
-
Standard Lymphocyte Protocol: Rooney, D. E., & Czepulkowski, B. H. (Eds.).[5][9][11][12][13] (2001).[5] Human Cytogenetics: Constitutional Analysis: A Practical Approach. Oxford University Press.
-
Carnoy's Fixative Action: Prentø, P. (2009). Glacial acetic acid and Carnoy's fluid: A theoretical and practical investigation of the mechanism of action. Biotechnic & Histochemistry. Link
-
This compound Product Data: Cayman Chemical.[11] (2024).[5] this compound Product Insert & SDS. Link
-
PHA Stimulation: Moorhead, P. S., et al. (1960). Chromosome preparations of leukocytes cultured from human peripheral blood.[2][7][10] Experimental Cell Research, 20(3), 613-616. Link
Sources
- 1. cellseco.com [cellseco.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. hanc.info [hanc.info]
- 6. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Demecolcine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Optimal Concentration of Demecolcine-d6 for Metaphase Arrest & Quantitative Profiling
Abstract & Strategic Rationale
Demecolcine-d6 (N-deacetyl-N-methylcolchicine-d6) is the deuterated isotopologue of Demecolcine (Colcemid), a derivative of colchicine.[1] While it shares the potent antimitotic mechanism of its non-deuterated parent—depolymerizing microtubules to arrest cells in metaphase—its primary application extends beyond simple karyotyping. The d6-variant is a critical tool for pharmacokinetic profiling , metabolic flux analysis , and quantitative proteomics where mass-spectrometric differentiation from endogenous or non-labeled compounds is required.
This guide provides a dual-layer protocol:
-
Biological Optimization: Achieving maximal metaphase index with minimal cytotoxicity.
-
Analytical Utility: Leveraging the d6-label for intracellular quantitation.
Critical Note on Reagent Usage: this compound is pharmacologically equivalent to standard Demecolcine. However, due to the high cost of isotopically labeled compounds, routine karyotyping should use standard Demecolcine . The d6 variant should be reserved for experiments requiring mass-differentiation (e.g., quantifying intracellular drug accumulation during arrest).
Mechanism of Action
This compound functions by binding to the colchicine-binding domain of tubulin dimers. Unlike Taxol (which stabilizes microtubules), Demecolcine prevents the polymerization of tubulin into microtubules. This disruption inhibits spindle fiber formation, activating the Spindle Assembly Checkpoint (SAC) and arresting the cell cycle at the metaphase-anaphase transition.
Pathway Visualization
Figure 1: Mechanism of this compound induced metaphase arrest. The drug binds free tubulin, preventing polymerization required for spindle formation, triggering the SAC.
Optimal Concentration Guidelines
The "optimal" concentration is a trade-off between Mitotic Index (MI) and Chromosome Morphology .
-
Too Low: Insufficient arrest; cells escape block; low yield.
-
Too High: Chromosome super-contraction ("sticky" chromosomes); chromatid separation; cytotoxicity; micronuclei formation.
Recommended Concentration Ranges
| Cell Type | Optimal Range (µg/mL) | Optimal Range (nM) | Exposure Time |
| Lymphocytes (Suspension) | 0.05 – 0.15 µg/mL | ~135 – 405 nM | 45 min – 2 hours |
| Adherent Lines (HeLa, CHO) | 0.05 – 0.10 µg/mL | ~135 – 270 nM | 2 – 4 hours |
| Stem Cells (iPSC/ESC) | 0.02 – 0.05 µg/mL | ~54 – 135 nM | 30 – 60 min |
| Bone Marrow | 0.10 – 0.20 µg/mL | ~270 – 540 nM | 1 – 2 hours |
Standard Starting Concentration: 0.1 µg/mL (approx. 270 nM)
Protocol 1: Dose-Response Optimization
Use this protocol to determine the precise concentration for a new cell line using non-labeled Demecolcine first to conserve the d6 reagent, or use d6 directly if mass-spec quantification is the endpoint.
Reagents
-
Stock Solution: Dissolve this compound in DMSO to 10 mg/mL (Stock A). Dilute 1:1000 in PBS to make a 10 µg/mL Working Solution (Stock B).
-
Culture Media: Complete media appropriate for cell line.[2]
Workflow
-
Seeding: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Treatment: Add this compound (Stock B) to wells to achieve final concentrations:
-
0 ng/mL (Control)
-
20 ng/mL
-
50 ng/mL
-
100 ng/mL (Standard)
-
200 ng/mL
-
-
Incubation: Incubate at 37°C for 3 hours (adjust based on cell cycle time; approx 10-15% of doubling time).
-
Harvest: Collect supernatant (mitotic cells often detach) and trypsinize remaining adherent cells. Combine.
-
Analysis (Choose one):
-
Microscopy: Fix in Carnoy’s solution (3:1 Methanol:Acetic Acid), stain with Giemsa. Calculate Mitotic Index (% cells in metaphase).
-
Flow Cytometry: Fix in 70% Ethanol. Stain with Anti-Phospho-Histone H3 (Ser10) (marker of mitosis) and Propidium Iodide.
-
Protocol 2: High-Yield Metaphase Arrest & Harvesting
Standard operating procedure for generating metaphase spreads.
Step-by-Step Methodology
-
Preparation: Ensure cells are in the logarithmic growth phase . Synchronization (e.g., Thymidine block) prior to Demecolcine treatment can increase yield but is optional.
-
Dosing:
-
Add this compound to the culture medium to a final concentration of 0.1 µg/mL .
-
Example: For 10 mL media, add 100 µL of the 10 µg/mL Working Solution.
-
-
Incubation:
-
Incubate for 2 to 4 hours at 37°C.
-
Note: Do not exceed 6 hours, as chromatids will over-condense and separate (c-anaphase).
-
-
Cell Collection:
-
Suspension Cells: Centrifuge at 200 x g for 8 min.
-
Adherent Cells: Mitotic cells round up and detach loosely. Gently shake the flask to dislodge mitotic cells. Collect media. (Optional: Trypsinize briefly to collect remaining cells if total population analysis is needed).
-
-
Hypotonic Shock (Critical Step):
-
Resuspend pellet in 0.075 M KCl (pre-warmed to 37°C).
-
Incubate for 15-20 minutes at 37°C.
-
Why: This swells the cells, spreading the chromosomes apart for visualization.
-
-
Fixation:
-
Add a few drops of Carnoy’s Fixative (3:1 Methanol:Glacial Acetic Acid) to the hypotonic solution (Pre-fixation).
-
Centrifuge and aspirate.
-
Resuspend in pure Carnoy’s Fixative. Repeat wash 3 times.
-
-
Slide Preparation: Drop cell suspension onto cold, wet glass slides. Air dry and stain (Giemsa/DAPI).
Experimental Workflow Diagram
Figure 2: Standard workflow for this compound induced metaphase harvest.
Troubleshooting & QC
| Observation | Probable Cause | Corrective Action |
| Low Mitotic Index (<5%) | Concentration too low | Increase to 0.2 µg/mL. |
| Incubation too short | Extend to 4-6 hours. | |
| Chromosomes "Fuzzy" or Clumped | Hypotonic shock failure | Ensure KCl is fresh and at 37°C. Check incubation time (do not over-incubate). |
| Chromosomes Short/Super-coiled | Over-exposure | Reduce incubation time or concentration (try 0.05 µg/mL). |
| High Cell Death | Cytotoxicity | Decrease concentration. Check DMSO tolerance of cells. |
References
-
Thermo Fisher Scientific. "Colcemid (Demecolcine) Solution Protocol." ThermoFisher.com. Link
-
Sigma-Aldrich (Merck). "Demecolcine Product Information and Protocols." SigmaAldrich.com. Link
-
Rieder, C. L., & Palazzo, R. E. (1992). "Colcemid and the mitotic cycle." Journal of Cell Science, 102(3), 387-392. Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT.com. Link
-
National Cancer Institute (NCI). "Preparation of Metaphase Chromosomes from Adherent Cells." CCR.Cancer.gov. Link
Sources
Demecolcine-d6 application in cancer cell line studies
Application Note: Precision Quantitation of Demecolcine in Cancer Cell Lines Using Demecolcine-d6
Introduction
Demecolcine (also known as Colcemid) is a potent microtubule-depolymerizing agent derived from colchicine. By binding to the tubulin dimer, it inhibits microtubule polymerization, arresting cells in the metaphase of the cell cycle (G2/M phase).[1] While widely used for karyotyping and cell synchronization, Demecolcine is also a critical probe substrate for studying Multidrug Resistance (MDR) mechanisms, specifically those mediated by P-glycoprotein (P-gp/ABCB1).
In cancer research, precise quantification of intracellular Demecolcine is challenging due to complex cellular matrices (lysates) that cause ion suppression in Mass Spectrometry. This compound , the deuterium-labeled stable isotope of Demecolcine, serves as the essential Internal Standard (IS). It mimics the physicochemical properties of the analyte—co-eluting during chromatography—while providing a distinct mass signature (+6 Da).
This guide details the application of this compound for LC-MS/MS bioanalysis and P-gp efflux assays in cancer cell lines.
Mechanism of Action & Application Context
Demecolcine acts by disrupting the mitotic spindle. In drug development, it is often used to assess the efficacy of P-gp inhibitors.[2][3] Cancer cells overexpressing P-gp (e.g., MDR1+ KB-V1 cells) actively pump Demecolcine out of the cell, reducing its cytotoxicity.
-
The Challenge: Comparing drug accumulation in Wild-Type (WT) vs. Resistant cells requires extracting the drug from the cell pellet. The extraction efficiency varies between cell types and lysis buffers.
-
The Solution: Spiking this compound into the lysis buffer before extraction normalizes these variables.
Figure 1: P-gp Efflux & Quantitation Workflow
Caption: Demecolcine enters cells passively but is extruded by P-gp. This compound is added post-harvest to normalize extraction variability.
Protocol: LC-MS/MS Quantitation of Demecolcine
This protocol describes the quantification of Demecolcine in cell lysates using this compound as the Internal Standard.
Materials
-
Analyte: Demecolcine (MW 371.4).
-
Internal Standard: this compound (MW ~377.5).
-
Matrix: Cancer cell pellets (e.g., HeLa, MCF-7, KB-V1).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
Stock Solution Preparation
-
Demecolcine Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).
-
This compound (IS) Stock: Dissolve 1 mg in 1 mL DMSO.
-
IS Working Solution: Dilute IS Stock in 50% ACN/Water to a concentration of 100 ng/mL . Note: Prepare fresh weekly.
Sample Preparation (Protein Precipitation)
-
Cell Harvest: Wash cells (1x10^6) with ice-cold PBS (x3) to remove extracellular drug.
-
Lysis: Add 200 µL of Lysis Buffer (Water + 0.1% Formic Acid) to the pellet. Vortex vigorously.
-
Scientific Rationale: Avoid detergents (SDS/Triton) as they suppress MS ionization. Freeze-thaw cycles can be used if lysis is incomplete.
-
-
IS Spiking: Add 20 µL of IS Working Solution (this compound) to the lysate.
-
Precipitation: Add 600 µL of ice-cold Acetonitrile . Vortex for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to an LC vial.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS):
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z)* | Cone Voltage (V) | Collision Energy (eV) |
| Demecolcine | 372.2 [M+H]+ | 341.2 (Loss of -OCH3) | 35 | 25 |
| This compound | 378.2 [M+H]+ | 347.2 (Loss of -OCH3) | 35 | 25 |
*Note: Transitions may vary based on the specific labeling position of the d6 isomer. Always perform a "Product Ion Scan" on your specific lot of IS to confirm the dominant fragment.
Application: P-glycoprotein (P-gp) Inhibition Assay[2][3][7]
This assay determines if a test compound inhibits P-gp by measuring the accumulation of Demecolcine (a P-gp substrate) inside the cell.
Experimental Design
-
Control Group: Cells + Demecolcine (1 µM).
-
Inhibitor Group: Cells + Demecolcine (1 µM) + Test Inhibitor (e.g., Verapamil).
-
Incubation: 37°C for 60-120 minutes.
Data Analysis
Quantify the concentration of Demecolcine using the calibration curve derived from the Demecolcine/Demecolcine-d6 ratio.
Calculation:
-
Interpretation: A ratio > 1.0 indicates the test compound successfully inhibited P-gp, trapping Demecolcine inside the cell.
Figure 2: LC-MS/MS Method Development Logic
Caption: Step-by-step logic for validating the this compound method. Retention time must separate analyte from the solvent front to minimize suppression.
Troubleshooting & Optimization
-
Matrix Effects: If the IS response (this compound peak area) varies significantly (>20%) between neat standards and cell lysate samples, you have matrix suppression.
-
Fix: Increase the dilution factor of the lysate or switch to Solid Phase Extraction (SPE).
-
-
Carryover: Demecolcine is sticky. Use a needle wash of 50:50 Methanol:Isopropanol between injections.
-
Isomer Purity: Ensure your this compound is chemically pure. Impurities (non-labeled Demecolcine) in the IS will cause a high background in the analyte channel, ruining the Lower Limit of Quantitation (LLOQ).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5459349, Demecolcine. Retrieved from [Link]
-
Sackett, D. L. (1993). Podophyllotoxin, steganacin and combretastatin: natural products that bind at the colchicine site of tubulin. Pharmacology & Therapeutics.[6] Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Provides guidelines for IS usage). Retrieved from [Link]
Sources
- 1. google.com [google.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. agilent.com [agilent.com]
- 6. HKUMed uncovers key mechanism linking microtubules and chemotherapy, enhancing cancer drug efficacy | HKUMed [med.hku.hk]
Application Notes and Protocols for Flow Cytometry Analysis After Demecolcine-d6 Treatment
A Senior Application Scientist's Guide to Inducing Mitotic Arrest for Accurate Cell Cycle Analysis
Introduction: The Rationale for Mitotic Arrest in Cell Cycle Studies
Cell cycle analysis is a cornerstone of research in oncology, developmental biology, and drug discovery. A precise understanding of how cells proliferate and the impact of therapeutic agents on this process is critical. Flow cytometry, a powerful high-throughput technique, allows for the rapid quantification of cellular DNA content, providing a statistical snapshot of the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[1][2]
To enhance the resolution and accuracy of cell cycle analysis, particularly for the quantification of cells in the G2 and M phases, pharmacological synchronization of the cell population is often employed.[3] Demecolcine, also known as Colcemid, is a derivative of colchicine that is less toxic and acts as a potent antimitotic agent.[4] The deuterated form, Demecolcine-d6, is an isotopically labeled analog used in various research applications; its biological mechanism of action is identical to the unlabeled compound.[5]
Demecolcine functions by depolymerizing microtubules, essential components of the mitotic spindle.[5][6] This disruption of spindle formation prevents the proper segregation of chromosomes, leading to an arrest of cells in the metaphase stage of mitosis.[3][6] Consequently, treatment of a cell culture with this compound results in a significant accumulation of cells in the G2/M phase, which can be readily quantified by flow cytometry. This application note provides a comprehensive, field-proven guide for the use of this compound to induce mitotic arrest for subsequent flow cytometric cell cycle analysis.
Mechanism of Action: this compound and Microtubule Dynamics
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The mitotic (M) phase is characterized by the formation of the mitotic spindle, a dynamic structure composed of microtubules, which is responsible for aligning and separating sister chromatids.
Demecolcine exerts its effect by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, effectively leading to their depolymerization.[5] The absence of a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle fibers.[3] This arrest prevents the cell from proceeding to anaphase, resulting in an accumulation of cells with a 4N DNA content (the amount of DNA present after replication in the S phase and before cell division).
Caption: Mechanism of this compound induced mitotic arrest.
Experimental Design and Protocol
This protocol is designed for the analysis of adherent or suspension cell lines. Optimization of this compound concentration and incubation time is recommended for each cell line to achieve maximal mitotic arrest with minimal cytotoxicity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound | Pharmaffiliates | PA STI 025540 |
| Cell Culture Medium | Varies by cell line | - |
| Fetal Bovine Serum (FBS) | Varies by cell line | - |
| Penicillin-Streptomycin | Varies by cell line | - |
| Trypsin-EDTA (for adherent cells) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Varies | - |
| 70% Ethanol, ice-cold | Varies | - |
| Propidium Iodide (PI) | Sigma-Aldrich | P4170 |
| RNase A | Thermo Fisher Scientific | EN0531 |
| Flow Cytometry Tubes | Varies | - |
Preparation of Reagents
-
This compound Stock Solution (1 mg/mL):
-
Propidium Iodide Staining Solution (50 µg/mL):
-
Dissolve Propidium Iodide in PBS to a final concentration of 50 µg/mL.
-
Store at 4°C, protected from light.
-
-
RNase A Stock Solution (10 mg/mL):
-
Dissolve RNase A in PBS to a final concentration of 10 mg/mL.
-
Boil for 15 minutes to inactivate DNases.
-
Aliquot and store at -20°C.
-
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells at a density that will allow for exponential growth during the treatment period. A confluence of 50-60% at the time of harvest is ideal.
-
-
This compound Treatment:
-
Add this compound to the cell culture medium at a final concentration typically ranging from 0.1 to 0.4 µg/mL.[3] The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for a period sufficient to allow a significant portion of the population to reach mitosis. A common incubation time is 4-6 hours, but this may need to be optimized.[3]
-
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells into a conical tube.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to achieve a final concentration of approximately 70%. This is a critical step to prevent cell clumping.[8]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.[9]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Add 5 µL of RNase A Stock Solution (final concentration 100 µg/mL). The inclusion of RNase is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[1][8]
-
Incubate at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. It is recommended to run the samples at a low flow rate to obtain a better coefficient of variation (CV) for the G0/G1 peak.[1]
-
Collect data for at least 10,000 events per sample.
-
Data Analysis and Expected Results
The output of the flow cytometry analysis will be a histogram of DNA content, where the x-axis represents the fluorescence intensity of the DNA-binding dye (proportional to DNA content) and the y-axis represents the number of events (cells).[10][11]
-
Untreated (Asynchronous) Cells: The histogram will typically show two distinct peaks. The first and larger peak represents cells in the G0/G1 phase with a 2N DNA content. The second, smaller peak at approximately twice the fluorescence intensity of the first, represents cells in the G2/M phase with a 4N DNA content. The region between these two peaks represents cells in the S phase, actively synthesizing DNA.
-
This compound Treated Cells: Following successful treatment, a significant increase in the percentage of cells in the G2/M peak (4N DNA content) is expected. This accumulation is a direct result of the mitotic arrest induced by this compound.
| Cell Cycle Phase | DNA Content | Expected Percentage (Untreated) | Expected Percentage (this compound Treated) |
| Sub-G1 | <2N | <5% | Variable (may increase with toxicity) |
| G0/G1 | 2N | 40-60% | Significantly decreased |
| S | 2N-4N | 20-30% | Decreased |
| G2/M | 4N | 10-20% | Significantly increased |
Note: The exact percentages will vary depending on the cell line, its doubling time, and the specific treatment conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor resolution of G0/G1 and G2/M peaks (high CV) | - High flow rate during acquisition- Incomplete RNase digestion- Cell clumping | - Reduce the flow rate during acquisition.- Ensure adequate RNase concentration and incubation time.- Ensure single-cell suspension before and after fixation. Filter samples if necessary. |
| No significant increase in G2/M population | - Ineffective this compound concentration or incubation time- Cell line is resistant to Demecolcine | - Optimize this compound concentration and incubation time.- Verify the activity of the this compound stock solution. |
| High percentage of sub-G1 peak (apoptosis) | - this compound concentration is too high or incubation is too long, leading to cytotoxicity | - Reduce the concentration of this compound and/or the incubation time. |
| Broad G0/G1 peak | - Inconsistent staining- Presence of doublets | - Ensure thorough mixing during staining.- Use doublet discrimination gating during data analysis. |
Conclusion
The use of this compound to induce mitotic arrest is a robust and reliable method for enhancing the resolution of the G2/M population in cell cycle analysis by flow cytometry. The protocol outlined in this application note provides a comprehensive framework for researchers to successfully implement this technique. By carefully optimizing treatment conditions and following best practices for sample preparation and data acquisition, scientists can obtain high-quality, reproducible data to advance their research in various fields of cell biology and drug development.
References
-
ResearchGate. (n.d.). Conditions for inducing cell-cycle arrest at G2/M phase to mouse... Retrieved February 9, 2026, from [Link]
-
Bitesize Bio. (2022, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved February 9, 2026, from [Link]
-
The Company of Biologists. (1992, July 1). Colcemid and the mitotic cycle | Journal of Cell Science. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (1994, September 15). Cell cycle arrest by Colcemid differs in human normal and tumor cells. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2018, September 5). Cell Synchronization by Double Thymidine Block. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. 2 a Representative flow cytometry histogram of percentage of cells... Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Cell Synchronization and Flow Cytometry Analysis of Mammalian Cells | Request PDF. Retrieved February 9, 2026, from [Link]
-
Elabscience. (2022, September 9). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved February 9, 2026, from [Link]
-
Unknown. (n.d.). Flow Cytometry - A Basic Guide. Retrieved February 9, 2026, from [Link]
-
MDPI. (2021, October 5). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Cell Cycle Analysis Problem - weird histogram? Retrieved February 9, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1217602-04-4| Chemical Name : this compound. Retrieved February 9, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. Retrieved February 9, 2026, from [Link]
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- 1. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
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- 4. journals.biologists.com [journals.biologists.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. デメコルシン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdu.dk [sdu.dk]
- 11. fortislife.com [fortislife.com]
Application Notes and Protocols for Demecolcine-d6 in Plant Cell Polyploidy Induction
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Demecolcine-d6 for inducing polyploidy in plant cells. These notes delve into the molecular mechanisms of this compound, offering detailed, field-proven protocols for its use in plant tissue culture. The focus is on ensuring scientific integrity through a deep understanding of the principles behind the protocols, leading to reproducible and reliable results.
Introduction: The Rationale for Induced Polyploidy and the Role of this compound
Polyploidy, the state of having more than two complete sets of chromosomes, is a significant driver of evolution and diversification in plants. In agriculture and horticulture, induced polyploidy is a powerful tool for crop improvement, often leading to desirable traits such as larger flowers, fruits, and leaves, as well as enhanced resistance to biotic and abiotic stresses[1].
Demecolcine, a derivative of colchicine, is a potent antimitotic agent that effectively induces polyploidy.[2] It functions by disrupting microtubule polymerization, a critical process for chromosome segregation during cell division.[2][3] This guide focuses on this compound, a deuterium-labeled isotopologue of Demecolcine. While the isotopic labeling is primarily for analytical purposes, such as mass spectrometry, its biological activity in inducing polyploidy is identical to that of unlabeled Demecolcine.
The primary advantage of using agents like Demecolcine lies in their ability to arrest mitosis at the metaphase stage, leading to the formation of a restitution nucleus with a doubled chromosome number.[4] This process, when applied to meristematic tissues, can result in the generation of polyploid plants.
Mechanism of Action: A Molecular Perspective
The efficacy of this compound as a polyploidy-inducing agent is rooted in its interaction with tubulin, the protein subunit of microtubules.
-
Binding to Tubulin: this compound binds to soluble tubulin dimers within the cell.[2]
-
Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin into microtubules.[2][3]
-
Disruption of the Mitotic Spindle: The mitotic spindle, a structure composed of microtubules, is essential for the separation of sister chromatids during anaphase. By inhibiting microtubule formation, this compound effectively dismantles the mitotic spindle.[4][5]
-
Metaphase Arrest and Nuclear Restitution: In the absence of a functional mitotic spindle, the cell cycle is arrested at metaphase. The chromosomes, having already replicated, fail to segregate to opposite poles. The cell eventually re-enters interphase, forming a single nucleus that contains a doubled set of chromosomes (e.g., 4n from a 2n cell).
The following diagram illustrates the mechanism of this compound in inducing polyploidy.
Caption: General Workflow for Plant Polyploidy Induction.
Step-by-Step Procedure:
-
Explant Preparation: Prepare sterile explants of the desired plant species. For seeds, surface sterilize and germinate them on a basal medium. For vegetative explants, excise them from sterile in vitro-grown plantlets.
-
Treatment: Prepare the treatment medium by adding the this compound stock solution to the sterile culture medium to achieve the desired final concentrations. A range of concentrations should be tested to determine the optimal level for the specific plant species. [6]Place the explants in the this compound containing medium. The treatment can be carried out in either liquid or solid medium. [7]3. Incubation: Incubate the treated explants under appropriate culture conditions (temperature, light, and photoperiod). The duration of treatment can range from a few hours to several weeks, depending on the plant species and explant type. [1][8]4. Recovery: After the treatment period, transfer the explants to a fresh, this compound-free recovery medium. This allows the cells to resume division and the plantlets to regenerate.
-
Subculture and Regeneration: Subculture the explants regularly onto fresh medium to promote growth and regeneration of shoots and roots.
-
Ploidy Level Analysis: Once the plantlets have developed, it is crucial to verify the ploidy level. This can be done using direct methods like chromosome counting or, more commonly, through indirect methods such as flow cytometry or stomatal size and density measurements. [7]Polyploid plants often exhibit larger stomata but at a lower density compared to their diploid counterparts. [9]7. Acclimatization: Successfully identified polyploid plants can be acclimatized to ex vitro conditions in a greenhouse.
Optimization of Treatment Parameters
The success of polyploidy induction is a balance between achieving a high frequency of chromosome doubling and maintaining a reasonable survival rate of the explants. Therefore, optimization of the following parameters is critical:
| Parameter | Rationale | Typical Range |
| This compound Concentration | A concentration that is too low will be ineffective, while a concentration that is too high will be lethal to the plant cells. | 0.01% to 0.5% (w/v) |
| Treatment Duration | The duration of exposure must be sufficient to allow the cells to enter mitosis and be arrested at metaphase. | 12 hours to 8 weeks |
| Explant Type | Meristematic tissues, such as shoot tips and young seedlings, are generally more responsive to treatment as they have a higher proportion of dividing cells. | Seeds, shoot tips, nodal segments, callus |
| Plant Species | Different plant species exhibit varying sensitivities to antimitotic agents. | Species-specific optimization is essential. |
Table 1: Key Parameters for Optimization of Polyploidy Induction.
For example, in a study on Bacopa monnieri, a low concentration of 0.05% colchicine was found to be more effective for inducing tetraploids from leaf segments. [4]In contrast, for Capsicum frutescens, a higher concentration of 300 mg/L (0.03%) colchicine yielded the best results. [10]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Mortality of Explants | This compound concentration is too high or treatment duration is too long. | Reduce the concentration and/or duration of treatment. Optimize the recovery protocol. |
| Low Polyploidy Induction Rate | This compound concentration is too low or treatment duration is too short. The explant type is not suitable. | Increase the concentration and/or duration of treatment. Use explants with actively dividing cells. |
| Formation of Chimeras/Mixoploids | Incomplete treatment of all cells in the meristematic region. | Use smaller explants. Isolate and subculture different shoots from the same explant to obtain pure polyploid lines. |
| No Regeneration After Treatment | The treatment was too harsh, leading to cell death. The recovery medium is not optimal. | Optimize the treatment parameters. Use a recovery medium with appropriate growth regulators to promote regeneration. |
Table 2: Troubleshooting Guide for Polyploidy Induction.
Concluding Remarks
This compound is a valuable tool for inducing polyploidy in plant cells, offering a reliable method for crop improvement and genetic research. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully apply this technology. However, it is imperative to remember that optimization is key to achieving the desired outcomes for each specific plant species. Careful adherence to safety protocols is also essential when working with this potent antimitotic agent.
References
-
Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw. (2023). PubMed. [Link]
-
Induction of Polyploidy. (n.d.). Encyclopedia MDPI. [Link]
-
This compound. (n.d.). Pharmaffiliates. [Link]
-
Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw. (2023). PMC - NIH. [Link]
- Method for induction of polyploidy with eggplant seeds. (2016).
-
Effects of Colchicine on Polyploidy Plant Production. (n.d.). CABI Digital Library. [Link]
-
The Morpho-Somatic and Chromosomal Changes in Colchicine Polyploidy Induction Colocasia esculenta var. Antiquorium. (2023). Plant Breeding and Biotechnology. [Link]
-
The Role of Colchicine in Plant Breeding. (2025). MDPI. [Link]
-
Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw. (2023). ResearchGate. [Link]
-
Effectiveness of Colchicine and Oryzalin at Inducing Polyploidy in Watsonia lepida N.E. Brown in. (n.d.). ASHS Journals. [Link]
-
In vitro colchicine-induced polyploids from different explant segments of Bacopa monnieri. (n.d.). ScienceAsia. [Link]
-
Effects of Colchicine and Oryzalin on Polyploidy Induction and Production of Capsaicin in Capsicum frutescens L. (n.d.). CABI Digital Library. [Link]
-
Plant Tissue Culture Media Preparation. (n.d.). Colorado State University Publishing. [Link]
-
The Role of Colchicine in Plant Breeding. (2025). PubMed. [Link]
-
Colcemid. (n.d.). Leica Biosystems. [Link]
-
Safety data sheet. (2017). Cellseco. [Link]
-
Induction and Identification of Colchicine-mediated Polyploidy in Three Rosa roxburghii Accessions in. (n.d.). ASHS Journals. [Link]
-
Recent advances towards development and commercialization of plant cell culture processes for synthesis of biomolecules. (2011). PMC. [Link]
-
Colchicine - HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
-
Composition and Preparation of Plant Tissue Culture Medium. (n.d.). Gavin Publishers. [Link]
-
Colchicine: Biotoxin. (n.d.). NIOSH - CDC. [Link]
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scienceasia.org [scienceasia.org]
- 5. The Role of Colchicine in Plant Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal protocol for in vitro polyploid induction of Cymbidium aloifolium (L.) Sw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hort [journals.ashs.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: High-Sensitivity Quantitation of Demecolcine in Biological Matrices using Demecolcine-d6 Internal Standard
Introduction & Scientific Rationale
Demecolcine (DMC) is a key metabolite of colchicine and an antineoplastic agent that functions by depolymerizing microtubules and arresting cells in metaphase. Due to its narrow therapeutic index and significant toxicity profile, precise quantification in biological matrices (plasma, urine, tissue homogenate) is critical for pharmacokinetic (PK) and toxicological studies.
This guide details a robust LC-MS/MS workflow utilizing Demecolcine-d6 as a stable isotope-labeled internal standard (SIL-IS).
Why this compound?
While structural analogs (e.g., colchicine) are sometimes used as internal standards, they fail to adequately compensate for matrix effects in complex biofluids. This compound offers:
-
Co-elution: It elutes at virtually the same retention time as the analyte, experiencing the exact same matrix suppression or enhancement.
-
Extraction Efficiency: It mimics the physicochemical behavior of DMC during protein precipitation or solid-phase extraction.
-
Mass Shift: The +6 Da mass shift prevents cross-talk between the analyte and IS channels, provided the isotopic purity is high (>99%).
Chemical & Physical Properties[1]
Understanding the molecule is the first step to successful method development.
| Property | Demecolcine (Analyte) | This compound (IS) | Implication for Protocol |
| Molecular Formula | C21H25NO5 | C21H19D6NO5 | +6 Da mass shift for MS detection. |
| Monoisotopic Mass | 371.17 g/mol | 377.21 g/mol | Precursor ions: 372.2 vs 378.2 [M+H]+ |
| pKa | ~1.7 (amide), ~12 (tropolone) | Same | Weakly basic secondary amine allows for MCX SPE. |
| LogP | ~1.3 | ~1.3 | Moderately lipophilic; retains well on C18. |
| Stability | Light Sensitive | Light Sensitive | CRITICAL: All steps must be performed in amber glassware or low-light conditions. |
Sample Preparation Protocols
We present two protocols: Protein Precipitation (PPT) for high-throughput screening and Solid Phase Extraction (SPE) for high-sensitivity applications (low pg/mL range).
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve Demecolcine and this compound separately in Methanol. Store at -20°C in amber vials.
-
Working IS Solution (100 ng/mL): Dilute this compound stock in 50:50 Methanol:Water.
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Urine analysis, high-concentration plasma samples (>10 ng/mL).
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL amber microcentrifuge tube.
-
IS Addition: Add 10 µL of Working IS Solution (this compound). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? It disrupts protein binding and ensures the analyte remains soluble in the organic phase.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an LC vial with insert.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water.
Protocol B: High-Sensitivity Mixed-Mode SPE (MCX)
Best for: Trace PK studies, tissue homogenates, dirty matrices. Mechanism: Utilizes the secondary amine of Demecolcine to bind to cation exchange sorbent.
-
Pre-treatment: Mix 100 µL Plasma + 10 µL IS + 200 µL 2% Formic Acid in Water.
-
Logic: Acidification (pH < 3) protonates the secondary amine, ensuring it binds to the MCX sorbent.
-
-
Conditioning: Load MCX Cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/interferences).
-
Note: Demecolcine remains bound via ionic interaction.
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Logic: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.
-
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C (Amber tubes!).
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).
Extraction Logic Visualization
Figure 1: Decision tree for selecting the appropriate extraction methodology based on sensitivity requirements.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Load sample |
| 3.0 | 90 | Elute Analyte/IS |
| 4.0 | 90 | Wash column |
| 4.1 | 10 | Re-equilibration |
| 6.0 | 10 | End of Run |
Mass Spectrometry (MRM) Settings
Operate in Positive Electrospray Ionization (+ESI) mode. The tropolone ring and secondary amine facilitate strong protonation.
-
Source Temp: 500°C
-
Capillary Voltage: 3.5 kV[1]
-
Desolvation Gas: 800 L/hr
MRM Transitions: Note: Transition energies (Collision Energy - CE) must be optimized for your specific instrument (e.g., Sciex vs. Thermo vs. Agilent).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Rationale |
| Demecolcine | 372.2 | 354.2 | Quantifier | Loss of H2O/CH3 |
| Demecolcine | 372.2 | 341.2 | Qualifier | Loss of OMe (Methoxy) |
| This compound | 378.2 | 360.2 | Quantifier | Corresponding d6 fragment |
| This compound | 378.2 | 347.2 | Qualifier | Corresponding d6 fragment |
> Expert Tip: The "Deuterium Isotope Effect" may cause the d6-IS to elute slightly earlier (0.05 - 0.1 min) than the non-deuterated analyte on high-efficiency columns. Ensure your integration windows are wide enough to capture both.
Method Validation & Troubleshooting
Matrix Effects & The Role of d6
In ESI, phospholipids from plasma can suppress ionization.
-
Experiment: Post-column infusion. Infuse Demecolcine constant flow while injecting a blank plasma extract.
-
Observation: If you see a dip in the baseline at the retention time of Demecolcine, you have suppression.
-
Solution: Because this compound co-elutes, it suffers the exact same suppression. The Ratio (Analyte Area / IS Area) remains constant, correcting the quantitative result. This is the definition of a self-validating method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Adsorption to glass/plastic. | Use polypropylene tubes; add 0.1% BSA to receiver vials if detecting low pg/mL. |
| IS Signal Drift | Deuterium exchange. | Ensure pH is not >9 for extended periods. Store stock in 100% organic. |
| Degradation | Photo-oxidation. | Strictly use amber glassware. Demecolcine degrades rapidly under UV light. |
| Carryover | Sticky secondary amine. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid. |
Analytical Workflow Diagram
Figure 2: Schematic of the LC-MS/MS Triple Quadrupole operation for MRM analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29027, Demecolcine. Retrieved from [Link]
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. (General guidelines for IS usage). Retrieved from [Link]
-
Wieser, M., et al. (2013). Mass spectrometry-based analysis of Colchicum alkaloids. (Provides basis for fragmentation patterns of tropolone alkaloids). Journal of Mass Spectrometry. [Link]
-
U.S. FDA (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Metaphase Arrest with Demecolcine-d6
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Demecolcine-d6 for metaphase arrest. This resource is designed to provide in-depth, field-proven insights to help you overcome common experimental hurdles and ensure the integrity of your results. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Understanding this compound and its Mechanism of Action
Demecolcine, also known as Colcemid, is a derivative of colchicine that is less toxic to cells.[1] Its deuterated form, this compound, is functionally identical in biological systems and is primarily used in applications requiring mass-based detection. The core mechanism of action for both compounds involves the disruption of microtubule dynamics.[1][2]
Demecolcine binds to tubulin, the protein subunit of microtubules, preventing their polymerization.[2] This inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][3] Consequently, cells are arrested in metaphase, the stage of mitosis where chromosomes are most condensed and aligned at the metaphase plate, making them ideal for visualization and analysis.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the functional difference between Demecolcine and this compound in cell culture applications?
For the purpose of inducing metaphase arrest in cell culture, there is no functional difference. The deuterium labeling in this compound does not alter its biological activity, which is to bind to tubulin and disrupt microtubule formation. The primary use of the deuterated form is as an internal standard in mass spectrometry-based analytical methods. Therefore, all troubleshooting and protocol advice for Demecolcine is directly applicable to this compound.
Q2: How does this compound treatment affect cells not in mitosis?
This compound's primary effect is on mitotic cells due to its targeting of the mitotic spindle.[3] Cells in other phases of the cell cycle, such as G1, S, and G2, are generally less affected during short-term incubations.[3][5] However, prolonged exposure can lead to cytotoxicity and apoptosis, even in non-mitotic cells.[6]
Q3: Is this compound reversible?
Yes, the effects of Demecolcine are reversible under certain conditions. Cells arrested in metaphase for shorter periods (up to 5-6 hours) can often recover, reform a functional spindle, and proceed through mitosis once the compound is removed.[7] However, prolonged arrest can lead to cellular stress, abnormal anaphase, and potentially aneuploidy or apoptosis.[6][8]
Troubleshooting Guide: Incomplete Metaphase Arrest
A common challenge when using this compound is achieving a high yield of well-spread metaphase chromosomes. Below are common issues and a systematic approach to troubleshooting.
Issue 1: Low Mitotic Index (Insufficient number of cells in metaphase)
A low mitotic index is one of the most frequent problems, indicating that an insufficient number of cells were arrested in metaphase.
Potential Causes & Solutions:
-
Suboptimal this compound Concentration: The optimal concentration is highly cell-line dependent.
-
Incorrect Incubation Time: The duration of exposure is critical.
-
Recommendation: Optimize the incubation time based on the doubling time of your cell line. Shorter incubations (30 minutes to a few hours) are common for rapidly dividing cells.[10] For slower-growing cells, a longer, overnight incubation with a lower concentration of this compound may yield better results.[9][10]
-
-
Poor Cell Health and Confluency: Unhealthy or overly confluent cells will not divide at a normal rate.
-
Cell Line-Specific Differences: Some cell lines, particularly normal (non-tumorigenic) cells, may exhibit a delayed response to Demecolcine compared to tumor cell lines.[12]
-
Recommendation: For normal cell lines, consider a pre-incubation period or a slightly longer overall treatment time to achieve optimal arrest.[12]
-
Troubleshooting Workflow for Low Mitotic Index
Caption: A logical workflow for troubleshooting a low mitotic index.
Issue 2: High Cytotoxicity or Apoptosis
Observing a significant number of floating or dead cells after treatment can compromise your experiment.
Potential Causes & Solutions:
-
This compound Concentration is Too High: While effective at arresting cells, higher concentrations can be toxic.[6]
-
Recommendation: Reduce the concentration of this compound. Even concentrations as low as 0.03 µg/mL have been shown to induce apoptosis in some cell lines.[6]
-
-
Prolonged Exposure: Leaving cells in this compound for too long can trigger apoptotic pathways.
-
Recommendation: Decrease the incubation time. If a long arrest is necessary, use a lower concentration. For some cell types, recovery after 5-6 hours of arrest is diminished.[7]
-
-
Solvent Toxicity: If using a stock solution of this compound dissolved in a solvent like DMSO or ethanol, the final concentration of the solvent in the culture medium could be toxic.
-
Recommendation: Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[13] Run a solvent-only control to verify.
-
Issue 3: Poor Chromosome Spreading
Even with a high mitotic index, achieving well-separated chromosomes for analysis can be challenging.
Potential Causes & Solutions:
-
Ineffective Hypotonic Treatment: The hypotonic solution (e.g., potassium chloride) is crucial for swelling the cells, which allows the chromosomes to spread when the cells are dropped onto a slide.[4][11]
-
Inadequate Fixation: The fixative (commonly a 3:1 methanol:acetic acid solution) preserves the swollen state of the cells.[4]
-
Recommendation: Always use freshly prepared fixative.[10] Perform several washes with the fixative to remove water and cellular debris.
-
-
Improper Slide Preparation: The technique for dropping the cell suspension onto the microscope slide significantly impacts the final spread.
-
Recommendation: Drop the cell suspension from a height to allow the cells to burst upon impact with the slide.[11] The humidity and temperature of the room can also affect spreading; some labs find that working in a more humid environment helps.
-
Recommended this compound Concentrations for Common Cell Lines
The following table summarizes starting concentrations gathered from various sources. Note: These are starting points, and optimization for your specific experimental conditions is highly recommended.
| Cell Type | Suggested Concentration (µg/mL) | Source(s) |
| Amniotic Fluid Cells | 0.1 - 0.2 | [1] |
| Peripheral Blood/Bone Marrow | 0.1 - 0.2 | [1] |
| HeLa | 0.05 - 0.5 | [1] |
| CHO | 0.05 - 0.5 | [1] |
| Human ES and iPS Cells | 0.1 (for 16 hours) | [9] |
| V79 (Chinese Hamster Lung) | 0.01 - 0.1 | [6] |
Experimental Protocol: Metaphase Spread Preparation for Adherent Cells
This protocol provides a generalized workflow. Remember to optimize steps like incubation times and concentrations for your specific cell line.
Materials:
-
Adherent cells in exponential growth (70-80% confluent)[10][11]
-
Complete culture medium
-
This compound solution (e.g., 10 µg/mL stock)
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl, pre-warmed to 37°C)[10]
-
Freshly prepared fixative (3:1 methanol:glacial acetic acid)[10]
-
Microscope slides
Workflow Diagram:
Caption: Step-by-step workflow for preparing metaphase spreads.
Procedure:
-
Cell Seeding: The day before the experiment, seed cells so they will be 70-80% confluent on the day of harvesting.[10]
-
This compound Treatment: Add this compound to the culture medium to the desired final concentration (e.g., 0.1 µg/mL).[10]
-
Incubation: Incubate the cells at 37°C for a predetermined optimal time. This can range from 30 minutes to overnight.[10]
-
Cell Harvest: Collect the culture medium, which contains mitotic cells that have detached. Then, wash the flask with PBS and add trypsin to detach the remaining adherent cells. Combine the trypsinized cells with the collected medium.[4][10]
-
Centrifugation: Centrifuge the cell suspension to form a pellet (e.g., 1000 rpm for 5 minutes).[10]
-
Hypotonic Treatment: Remove the supernatant and gently resuspend the cell pellet in the pre-warmed hypotonic solution.[10]
-
Hypotonic Incubation: Incubate the cell suspension at 37°C for 15-25 minutes.[10]
-
Fixation: Add a few drops of freshly prepared, cold fixative to stop the hypotonic reaction. Centrifuge, remove the supernatant, and resuspend the pellet in fresh fixative.
-
Washing: Repeat the fixation and centrifugation step 2-3 times to wash the cells.
-
Slide Preparation: After the final wash, resuspend the cells in a small volume of fixative. Drop the cell suspension from a height onto clean microscope slides.
-
Analysis: Allow the slides to dry and proceed with chromosome analysis techniques like G-banding or FISH.
Advanced Topic: Cell Synchronization Prior to this compound Treatment
For some applications, particularly with cell lines that have a low mitotic index, synchronizing the cells before adding this compound can significantly increase the yield of metaphase cells.
Methods for Synchronization:
-
Serum Starvation: Culturing cells in a low-serum or serum-free medium for a period (e.g., one doubling time) can cause them to arrest in the G0/G1 phase.[14][15] Re-introducing serum will then cause a wave of cells to re-enter the cell cycle synchronously.
-
Thymidine Block: A double thymidine block is a common method to arrest cells at the G1/S boundary.[15]
By timing the addition of this compound after releasing the cells from a synchronization block, you can "catch" a larger population of cells as they enter mitosis.
Verification of Metaphase Arrest
It is crucial to verify the efficiency of your metaphase arrest.
-
Microscopy: A simple phase-contrast microscope can be used to visually inspect the cells. Mitotic cells will appear rounded and will have detached from the culture surface.
-
Flow Cytometry: For a quantitative analysis, cells can be stained with a DNA dye (e.g., propidium iodide) and analyzed by flow cytometry.[16][17] A successful metaphase arrest will show a significant increase in the peak corresponding to 4N DNA content (G2/M phase).[18]
References
-
Colcemid Solution | Cellseco.
-
Karyotyping Reagents | Thermo Fisher Scientific - UK.
-
Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning | Biology of Reproduction | Oxford Academic.
-
An Improved Technique for Chromosomal Analysis of Human ES and iPS Cells - PMC - NIH.
-
What medication arrests the cell cycle in the metaphase? - Dr.Oracle.
-
MORPHOLOGICAL AND KINETIC ASPECTS OF MITOTIC ARREST BY AND RECOVERY FROM COLCEMID - PMC - NIH.
-
Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed.
-
Demecolcine 10ug/mL HBSS, ACF Qualified, BioXtra - Sigma-Aldrich.
-
Preparation of Metaphase Chromosome Spreads from Adherent Cell Line.
-
Metaphase and telophase arrest phenotypes induced by nondegradable... | Download Scientific Diagram - ResearchGate.
-
Metaphase arrest, anaphase recovery and aneuploidy induction in cultured Chinese hamster cells following exposure to mitotic arrestants - PubMed.
-
How eggs arrest at metaphase II: MPF stabilisation plus APC/C inhibition equals Cytostatic Factor - PMC - PubMed Central.
-
Loss of Cdc20 Causes a Securin-Dependent Metaphase Arrest in Two-Cell Mouse Embryos.
-
Preparation of Metaphase Chromosomes from Adherent Cells.
-
Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed - NIH.
-
Metaphase arrest and delay in cell cycle kinetics of root apical meristems and mouse bone marrow cells treated with leaf aqueous extract of Clerodendrum viscosum Vent - NIH.
-
Preparing Metaphase Spreads: From Painful to Perfect - Bitesize Bio.
-
Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC.
-
Apoptosis by Demecolcine in V79 Cells - PubMed.
-
What are the effective ways to synchronize cells before any cell based experiments?
-
The Consequences of Chromosome Segregation Errors in Mitosis and Meiosis - PMC - NIH.
-
Assaying cell cycle status using flow cytometry - PMC.
-
Efficiency of mitotic arrest following treatment with either demecolcine or nocodazole. - ResearchGate.
-
Colcemid (Demecolcine) Solution - Cellseco.
-
Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US.
-
How to perform cell synchronization in specific cell cycle phases - Bitesize Bio.
-
Uncoupling of Mitosis and Cytokinesis Upon a Prolonged Arrest in Metaphase Is Influenced by Protein Phosphatases and Mitotic Transcription in Fission Yeast - Frontiers.
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
-
Effects of Colchicine on Cell Cycle Arrest and MMP-2 mRNA Expression in MCF 7 Breast Adenocarcinoma Cells - ResearchGate.
-
Reversible and effective cell cycle synchronization method for studying stage-specific investigations - NIH.
-
Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines - MDPI.
-
DNA content cell cycle analysis using flow cytometry - YouTube.
-
Is it necessary to "synchronize" the cell cycle before drug treatments? - ResearchGate.
-
Understanding antibody-dependent cellular cytotoxicity - Abcam.
-
Cell Synchronisation Methods - Assay Genie.
-
Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC.
-
Factors that determine cell fate in mitotically arrested cancer cells - Frontiers.
-
Cell cycle analysis by flow cytometry - YouTube.
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- 3. Karyotyping Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
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- 5. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis by demecolcine in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MORPHOLOGICAL AND KINETIC ASPECTS OF MITOTIC ARREST BY AND RECOVERY FROM COLCEMID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metaphase arrest, anaphase recovery and aneuploidy induction in cultured Chinese hamster cells following exposure to mitotic arrestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Improved Technique for Chromosomal Analysis of Human ES and iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
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- 18. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Demecolcine-d6 Incubation Time for Primary Cells
Welcome to our technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to successfully optimize your experiments with primary cells. This guide is structured in a question-and-answer format to directly address the challenges you may encounter when using Demecolcine-d6 for mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Demecolcine (also known as Colcemid) is a chemical agent closely related to colchicine but is less toxic.[1][2] Its primary mechanism of action is the disruption of microtubule polymerization.[1][2][3] By binding to tubulin, the protein subunit of microtubules, Demecolcine prevents the formation of the mitotic spindle.[4][5] This inactivation of the spindle apparatus arrests cells in the metaphase stage of mitosis, making it an invaluable tool for applications requiring a high population of mitotic cells, such as karyotyping and cell cycle analysis.[3][6]
This compound is a deuterated form of Demecolcine. For the purposes of cell biology applications, its mechanism of action—tubulin binding and microtubule depolymerization—is identical to that of the non-deuterated compound. The deuterium labeling does not interfere with its ability to induce mitotic arrest.
Q2: Why is it so critical to optimize the incubation time for primary cells specifically?
Unlike immortalized cell lines, which often have rapid and predictable cell cycle kinetics, primary cells are highly variable. Their proliferation rates can differ significantly based on the donor, tissue of origin, and culture conditions.[7] An incubation time that is optimal for one primary cell type may be insufficient or, more likely, cytotoxic for another.
-
Under-incubation will result in a low mitotic index, as too few cells will have reached mitosis and been arrested.
-
Over-incubation can lead to two major problems:
-
Cytotoxicity: Prolonged arrest in metaphase is an unnatural state for a cell. It can trigger apoptosis (programmed cell death) or lead to mitotic catastrophe, resulting in poor cell viability and experimental artifacts.[1][8] Studies have shown that cells blocked for longer than 5-6 hours may fail to recover.[9]
-
Poor Chromosome Quality: For karyotyping, excessive incubation can cause chromosomes to become overly condensed, making them appear as tight, "balled-up" structures that are difficult to analyze.[10]
-
Therefore, empirical determination of the optimal incubation time is a mandatory step for achieving a high yield of viable metaphase cells with well-spread chromosomes.
Q3: What are the typical starting concentrations and incubation times for this compound?
Published protocols show significant variability, which highlights the cell-type-dependent nature of the treatment. Concentrations can range from 0.05 µg/mL to 0.4 µg/mL , and incubation times can vary from 30 minutes to overnight (16+ hours) .[11][12][13][14][15]
For a previously untested primary cell type, a conservative starting point is recommended:
-
Concentration: 0.1 µg/mL
-
Incubation Time: Begin with a time-course experiment, testing points such as 2, 4, 6, and 8 hours.
Troubleshooting Guide
Q4: My mitotic index is very low. What are the potential causes and how can I fix it?
A low mitotic index is the most common issue and can stem from several factors. The key is to diagnose the cause systematically.
Potential Causes & Solutions:
-
Low Cell Proliferation Rate: Primary cells may be quiescent or slow-cycling. Ensure cells are in the logarithmic growth phase (typically 60-80% confluency) before adding this compound.[13] Consider pre-culturing the cells for an extra day or using media supplemented with appropriate growth factors to stimulate proliferation.
-
Sub-optimal Incubation Time: The incubation may be too short. A time-course experiment is the only definitive way to determine the optimal window where the maximum number of cells have entered and been arrested in mitosis.
-
Incorrect this compound Concentration:
-
Too Low: Insufficient to arrest all cells entering mitosis.
-
Too High: High concentrations can be paradoxically inhibitory, potentially causing a G2 phase arrest that prevents cells from entering mitosis in the first place.[14]
-
-
Poor Cell Health: If cells are stressed before the experiment (e.g., due to nutrient depletion, contamination, or over-confluency), their ability to enter the cell cycle will be compromised. Always start with a healthy, actively dividing culture.
Below is a logical workflow to troubleshoot a low mitotic index.
Q5: My cells are detaching and dying after this compound treatment. How can I reduce this cytotoxicity?
This is a clear sign of over-exposure, either through excessive concentration or, more commonly, an incubation time that is too long.
Solutions:
-
Reduce Incubation Time: This is the most critical parameter. Your time-course experiment should reveal a point where the mitotic index is high before significant cell death occurs.
-
Reduce Concentration: While time is often the primary culprit, a lower concentration may be less toxic over the same period. If reducing time compromises your mitotic index, try pairing a shorter time with a slightly lower concentration.
-
Reversibility Check: Remember that the effects of Demecolcine are reversible up to a point.[9] If your downstream application does not require continuous arrest, you can wash out the this compound and replace it with fresh medium. However, for standard karyotyping, this is not applicable as the goal is to harvest the arrested cells.
Q6: I have a high mitotic index, but my chromosome spreads are of poor quality (too condensed or not spread well). What should I do?
This issue relates to the fine-tuning of the incubation period and the subsequent harvesting protocol.
-
Overly Condensed Chromosomes: This is a classic sign of prolonged mitotic arrest.[16] The cell has been held in metaphase for too long, leading to hyper-condensation of the chromatin. The solution is to reduce the incubation time . You need to find the "sweet spot" after cells have arrested but before this hyper-condensation begins.
-
Insufficiently Condensed Chromosomes: This indicates the incubation time was too short. The cells were harvested while still in prophase or early metaphase. The solution is to increase the incubation time .
-
Poor Spreading: While influenced by chromosome condensation, poor spreading is often a result of sub-optimal hypotonic treatment or fixation steps after harvesting. Ensure your hypotonic solution (e.g., 0.075 M KCl) is pre-warmed and the incubation time is optimized for your cell type (usually 15-25 minutes).[13]
Experimental Protocols & Data Presentation
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol assumes you have already determined a working concentration of this compound (e.g., 0.1 µg/mL).
Objective: To identify the incubation duration that yields the highest mitotic index without compromising cell viability or chromosome morphology.
Methodology:
-
Cell Seeding: Plate your primary cells onto multiple identical plates or flasks. Culture them until they reach 60-70% confluency and are in logarithmic growth phase.
-
Synchronization (Optional): For a more synchronous starting population, you can use methods like serum starvation, though this can be harsh on some primary cells.[17][18] For most applications, starting with a healthy, log-phase culture is sufficient.
-
This compound Addition: Add this compound to a final concentration of 0.1 µg/mL (or your predetermined optimal concentration) to all but one of the cultures (this will be your 'Time 0' control).
-
Timed Incubation: Place the cultures back in the incubator (37°C, 5% CO₂).
-
Harvesting: At each designated time point (e.g., 0, 2, 4, 6, 8, 12 hours), harvest one culture vessel.
-
Collect both adherent and any floating cells (mitotic cells often round up and detach). For adherent cells, use a gentle enzyme like TrypLE.[19]
-
Centrifuge the cell suspension (e.g., 200 x g for 5 minutes) to pellet the cells.
-
-
Hypotonic Treatment: Resuspend the cell pellet gently in pre-warmed (37°C) 0.075 M KCl solution and incubate for 15-25 minutes at 37°C.[13] This step swells the cells, which is critical for spreading the chromosomes.
-
Fixation: Add a few drops of fresh, ice-cold Carnoy's fixative (3:1 Methanol:Glacial Acetic Acid) to stop the hypotonic reaction. Pellet the cells and resuspend in 5 mL of fresh fixative. Repeat this wash step two more times.
-
Slide Preparation & Staining: Drop the fixed cell suspension onto clean, humid microscope slides and allow them to air dry. Stain with a DNA dye such as DAPI or Giemsa.
-
Analysis: Under a microscope, count the number of mitotic cells (identifiable by condensed chromosomes) versus the number of interphase nuclei in at least 10 random fields of view.
Calculating the Mitotic Index (MI):
MI (%) = (Number of Mitotic Cells / Total Number of Cells Counted) x 100
Data Presentation: Example Time-Course Results
The table below illustrates a typical outcome for an optimization experiment.
| Incubation Time (Hours) | Mitotic Index (%) | Cell Viability (Qualitative) | Chromosome Morphology | Recommendation |
| 0 (Control) | 2-5% | Excellent | N/A | Baseline |
| 2 | 15% | Excellent | Well-defined, slightly elongated | Potentially too short |
| 4 | 45% | Excellent | Well-defined and condensed | Promising candidate |
| 6 | 70% | Good | Optimally condensed and spread | Optimal Time |
| 8 | 65% | Moderate (some cell debris) | Becoming overly condensed | Sub-optimal (signs of toxicity) |
| 12 | 40% | Poor (significant detachment/death) | Highly condensed, "balled-up" | Too long (cytotoxic) |
Workflow Diagram for Optimization Protocol
By following this structured approach of inquiry, troubleshooting, and empirical validation, you can confidently establish a robust and reproducible protocol for using this compound on your specific primary cell type, ensuring high-quality data for your research.
References
-
Demecolcine - Wikipedia . Wikipedia. [Link]
-
Changes in mitotic rate and cell cycle fractions caused by delayed fixation . PubMed. [Link]
-
Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells . ResearchGate. [Link]
-
MORPHOLOGICAL AND KINETIC ASPECTS OF MITOTIC ARREST BY AND RECOVERY FROM COLCEMID . PMC - NIH. [Link]
-
Colcemid (Demecolcine) Solution . Cellseco. [Link]
-
The Effects of Demecolcine, Alone or in Combination with Sucrose on Bovine Oocyte Protrusion Rate, MAPK1 Protein Level and C-Mos Gene Expression Level . Karger Publishers. [Link]
-
An Improved Technique for Chromosomal Analysis of Human ES and iPS Cells . PMC - NIH. [Link]
-
Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronised cell cycle progression in human cell culture . bioRxiv. [Link]
-
Preparation of Metaphase Chromosomes from Adherent Cells . National Institutes of Health. [Link]
-
Demecolcine | C21H25NO5 | CID 220401 . PubChem - NIH. [Link]
-
Cell cycle arrest by Colcemid differs in human normal and tumor cells . PubMed - NIH. [Link]
-
The influence of colcemid concentration on mitotic index and length of bone marrow chromosomes . PubMed. [Link]
-
Factors that determine cell fate in mitotically arrested cancer cells . PMC - NIH. [Link]
-
ideal time to add Colcemid to obtain a division of the lymphocyte cells . ResearchGate. [Link]
-
Colcemid and the mitotic cycle . Journal of Cell Science | The Company of Biologists. [Link]
-
Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes . PubMed. [Link]
-
How to perform cell synchronization in specific cell cycle phases . Bitesize Bio. [Link]
-
Distinct mechanisms act in concert to mediate cell cycle arrest . PNAS. [Link]
-
Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion1 . Oxford Academic. [Link]
-
Navigating challenges: optimising methods for primary cell culture isolation . PMC - NIH. [Link]
-
Cell Synchronisation Methods . Assay Genie. [Link]
-
Colcemid Solution . Cellseco. [Link]
-
Prolonged cytotoxic effect of colchicine released from biodegradable microspheres . PubMed. [Link]
-
Metaphase Chromosome Spread Prep . University of Arizona. [Link]
-
Induction of mitotic arrest by MCC1019. (A) Flow cytometric cell cycle... . ResearchGate. [Link]
-
Primary Cell Culture Protocol . Cell Biologics Inc. [Link]
-
Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion . ResearchGate. [Link]
-
Karyotype Analysis Protocol . Cambridge Bioscience. [Link]
-
Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block . Springer Link. [Link]
-
Metaphase Chromosome Spread Preparation Protocol . MMRRC at UC Davis. [Link]
-
Establishing and maintaining fertility: the importance of cell cycle arrest . Genes & Development. [Link]
-
Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes . ResearchGate. [Link]
-
Action of demecolcine (colcemid) in the murine sarcoma 180 tumor . PubMed - NIH. [Link]
-
Karyotype Analysis Protocol . Creative Biolabs. [Link]
-
MYC Is a Major Determinant of Mitotic Cell Fate . PMC - NIH. [Link]
-
THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS . PMC - NIH. [Link]
-
Cell Cycle Gene Expression Study by Cell Synchronization Protocols . YouTube. [Link]
-
Mitotic DNA damage promotes chromokinesin-mediated missegregation of polar chromosomes in cancer cells . PMC. [Link]
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Technical Support Center: Demecolcine-d6 Cytotoxicity & Application
Topic: Demecolcine-d6 (Colcemid-d6) in Long-Term Cell Culture Role: Senior Application Scientist Status: Active
Core Technical Overview
This compound is the deuterated analog of Demecolcine (Colcemid), primarily utilized as a stable isotope-labeled internal standard (IS) for mass spectrometry (LC-MS/MS).
Critical Warning: While often categorized as an "analytical standard," this compound retains the full biological activity of its non-deuterated parent. It is a potent microtubule depolymerizing agent.
If you are observing unexpected cytotoxicity in long-term culture, it is likely because the compound is arresting cells in metaphase, triggering the Spindle Assembly Checkpoint (SAC), and subsequently inducing apoptosis via the mitochondrial pathway. This guide addresses the balance between its analytical utility and its biological toxicity.
Troubleshooting Matrix (Q&A)
Category A: Cytotoxicity & Biological Impact[1][2][3]
Q: I added this compound to my culture for an equilibration study, but the cells are detaching after 24 hours. Is this normal? A: Yes, this is the expected pharmacological effect.
-
The Cause: this compound binds to the colchicine-binding site on tubulin dimers. Even at low concentrations (0.05–0.1 µg/mL), it inhibits microtubule polymerization.
-
The Mechanism: In long-term culture (>12–24 hours), cells enter mitosis but cannot form a spindle. This activates the Spindle Assembly Checkpoint (SAC). Prolonged SAC activation leads to "mitotic slippage" or direct apoptosis (cell death), causing detachment.
-
Solution: For metabolic stability or tracer studies in live cells, you must determine the No-Observed-Adverse-Effect Level (NOAEL) . Perform a dose-response pilot (see Protocol 1 below). If used solely as an analytical standard, do not add it to live culture; spike it into the cell lysate or media after harvest.
Q: Does the deuterium labeling (d6) alter the toxicity profile compared to native Demecolcine? A: Negligibly.
-
Insight: Deuterium substitution (C-H to C-D) can increase metabolic stability (the Kinetic Isotope Effect), potentially making the d6-variant persist slightly longer intracellularly if metabolic clearance is the primary elimination route. However, its binding affinity to tubulin remains identical. Treat this compound as equipotent to Demecolcine.
Category B: Stability & Handling
Q: My LC-MS quantification shows high variability between replicates. Is the compound degrading? A: Demecolcine derivatives are highly light-sensitive .
-
The Issue: Exposure to ambient laboratory light (especially UV/blue spectrum) causes photo-isomerization into lumicolchicine derivatives (which have different retention times and transitions).
-
Solution:
-
Prepare all stocks in amber glass vials.
-
Wrap culture plates in foil if incubation >1 hour.
-
Perform all liquid handling under low-light or yellow-light conditions.
-
Q: I see a precipitate in my working solution (100x). A: Demecolcine has poor solubility in pure water.
-
Solution: Dissolve the stock in DMSO or Ethanol. When diluting into media, ensure the final organic solvent concentration is <0.5% to avoid solvent-induced cytotoxicity, which can confound your results.
Mechanistic Visualization
Diagram 1: Mechanism of Cytotoxicity in Long-Term Culture
This diagram illustrates why "long-term" exposure leads to cell death, distinguishing between the desired arrest (for karyotyping) and the unwanted apoptosis (cytotoxicity).
Caption: Pathway showing the progression from tubulin binding to apoptotic cell death under long-term exposure conditions.
Experimental Protocols
Protocol 1: Determination of Safe Exposure Window (Cytotoxicity Assay)
Use this protocol to validate if your this compound spike-in is killing your cells.
Materials:
-
Target Cell Line (e.g., CHO, HeLa, HEK293).
-
This compound Stock (1 mg/mL in DMSO).
-
MTS or ATP-based Cell Viability Reagent.
Step-by-Step:
-
Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) and incubate for 24h to allow attachment.
-
Dosing: Prepare serial dilutions of this compound in culture media.
-
Range: 0.01 µg/mL to 10 µg/mL.
-
Control: Media + DMSO vehicle (match highest % DMSO used).
-
-
Incubation: Incubate for the duration of your intended experiment (e.g., 24h, 48h, 72h).
-
Note: Protect plates from light.[1]
-
-
Readout: Add Viability Reagent (e.g., 20 µL MTS) and incubate for 2–4 hours.
-
Analysis: Measure Absorbance at 490 nm. Calculate IC50.
-
Threshold: If viability drops below 90% at your working concentration, the IS is interfering with cell physiology.
-
Protocol 2: Correct Usage as Internal Standard (Post-Harvest)
Use this workflow to avoid cytotoxicity entirely during analytical quantification.
Caption: Optimal workflow for using this compound as an internal standard. Adding the IS post-harvest eliminates biological interference.
Quantitative Reference Data
Table 1: Comparative Properties
| Feature | Demecolcine (Native) | This compound (Deuterated) | Impact on Culture |
| Molecular Weight | 371.43 g/mol | ~377.47 g/mol | Mass shift for detection |
| Tubulin Binding | High Affinity | High Affinity | Identical Toxicity |
| Light Stability | Low (degrades to lumicolchicine) | Low (degrades to lumicolchicine) | Loss of concentration accuracy |
| Metabolic Stability | Moderate | Slightly Higher (potential KIE) | May persist longer |
| Typical IC50 (24h) | ~0.02 - 0.05 µg/mL (HeLa) | Assumed Equipotent | Cell death if >IC50 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science. (Establishes mechanism of metaphase arrest and toxicity). Retrieved from [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. (Details the transition from arrest to apoptosis). Retrieved from [Link]
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation M10. (Guidelines on Internal Standard usage and variability). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Cell Viability with Demecolcine-d6
Product Focus: Demecolcine-d6 (Deuterated Colcemid) Context: Internal Standard (LC-MS/MS) & Metabolic Tracing Audience: Analytical Chemists, Cell Biologists, and DMPK Researchers
Executive Summary: The "d6" Paradox
This compound is primarily designed as a Stable Isotope Labeled (SIL) Internal Standard for mass spectrometry.[1] However, it is biologically active and chemically identical to non-deuterated Demecolcine (Colcemid) in its mechanism of action.
If you are observing cell death, you are likely introducing the compound to live cells (e.g., for metabolic stability studies, uptake assays, or synchronization). The cytotoxicity stems from Mitotic Catastrophe —a consequence of prolonged microtubule depolymerization.
The Golden Rule: If you are using this compound solely for quantification of Demecolcine in samples, do not add it to live culture. Add it post-lysis or during the extraction step. If your experiment requires live-cell treatment (e.g., metabolic tracing), follow the optimization protocols below.
Part 1: The Mechanism of Toxicity
To prevent cell death, you must understand the "Point of No Return." this compound binds to the colchicine-binding domain of tubulin, inhibiting polymerization.
-
The Trigger: Spindle assembly is disrupted.[2]
-
The Checkpoint: The Spindle Assembly Checkpoint (SAC) is activated, arresting cells in Metaphase.[3]
-
The Fate:
-
< 12-16 Hours: Reversible arrest. Cells can re-enter the cycle upon washout.
-
> 16 Hours: Mitotic Catastrophe. Molecular signals (Cyclin B degradation failure, mitochondrial collapse) trigger apoptosis.
-
Visualizing the Toxicity Pathway
Figure 1: The biological fate of cells treated with this compound. Toxicity is time-dependent; exceeding the arrest threshold leads to irreversible apoptotic signaling.
Part 2: Troubleshooting Guide (Q&A)
Category A: Experimental Design & Dosage
Q: My cells are detaching and dying after 24 hours. Is the deuterium causing this? A: No. The deuterium (d6) modification does not significantly alter acute cytotoxicity compared to standard Demecolcine. The issue is duration .
-
Root Cause: 24 hours is too long for most mammalian lines (HeLa, CHO, HEK293). They have passed the "mitotic slippage" threshold and entered apoptosis.
-
Solution: Reduce exposure to 12–16 hours maximum . If you need longer synchronization, use a "Double Thymidine Block" followed by a short (4h) Demecolcine pulse.
Q: What is the "Safe Window" for concentration? A: Toxicity is often due to overdosing.
-
Standard Synchronization: 0.05 – 0.1 µg/mL (approx. 135 – 270 nM).
-
Metabolic Tracing: If you are studying metabolism, you likely need higher concentrations to detect metabolites. Warning: Above 1.0 µg/mL, you risk "microtubule detachment" which kills cells via a non-mitotic mechanism (rapid necrosis).
-
Action: Perform a dose-response curve (see Part 3).
Category B: Handling & Solvent Effects
Q: I see precipitation when adding this compound to the media. A: This causes localized "hotspots" of high concentration, leading to focal cell death.
-
Solution: Dissolve the stock in DMSO (e.g., 1 mg/mL). Crucial Step: Dilute this stock 1:100 in media before adding it to the cell culture plate. Never add 100% DMSO stock directly to the well. Keep final DMSO < 0.5%.
Q: Can I just wash the cells once to remove it? A: No. Demecolcine is lipophilic and binds tubulin tightly.
-
Protocol: You need 3 washes :
-
PBS (warm) – removes bulk media.
-
PBS (warm) – removes loosely bound drug.
-
Complete Media (incubation 10 mins) – allow efflux, then replace media again.
-
Part 3: Optimization Protocol (Live Cell Spiking)
If you must treat live cells with this compound (e.g., for isotope tracking), use this titration workflow to maximize survival while maintaining experimental signal.
Step 1: The "Dose-Duration" Matrix
Do not guess. Run a 96-well pilot plate.
| Condition | 4 Hours | 8 Hours | 12 Hours | 16 Hours |
| 50 ng/mL | Safe | Safe | Optimal Arrest | Risk |
| 100 ng/mL | Safe | Optimal Arrest | High Risk | Toxic |
| 500 ng/mL | Risk | Toxic | Toxic | Toxic |
Step 2: The "Soft Wash" Technique
Aggressive pipetting kills fragile, arrested cells (which round up and detach easily).
-
Do not aspirate completely dry. Leave ~20 µL volume.
-
Add wash buffer down the side wall of the well, not directly onto the cell monolayer.
-
Use pre-warmed reagents (37°C). Cold shock + Microtubule inhibition = Instant Detachment.
Step 3: Analytical Validation (LC-MS)
If using d6 as an internal standard after this experiment:
-
Issue: Dead cells leak protein and alter the matrix.
-
Fix: Normalize your LC-MS results to total protein content (BCA Assay) of the pellet, not just volume, to account for cell loss during the experiment.
Part 4: Decision Logic for Users
Use this flow to determine if you are using the compound correctly.
Figure 2: Decision matrix to prevent unnecessary exposure of live cells to the expensive and toxic d6 standard.
References
-
Mechanism of Action & Toxicity
-
Mitotic Catastrophe Thresholds
- Vakifahmetoglu, H., Olsson, M., & Zhivotovsky, B. (2008). Death through a tragedy: mitotic catastrophe.
-
Source:
-
Safety & Handling (SDS)
-
Demecolcine Safety Data Sheet (Sigma-Aldrich).
-
Source:
-
-
Internal Standard Guidelines
- FDA Guidance for Industry: Bioanalytical Method Valid
-
Source:
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Demecolcine - Wikipedia [en.wikipedia.org]
- 3. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Demecolcine-d6 in Aqueous Solution: A Technical Support Guide on Stability and Experimental Best Practices
For researchers, scientists, and drug development professionals utilizing Demecolcine-d6, ensuring its stability and proper handling in aqueous solutions is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during its use.
Section 1: Understanding this compound and its Stability Profile
Demecolcine, also known as Colcemid™, is a derivative of colchicine, an alkaloid originally extracted from the autumn crocus (Colchicum autumnale)[1]. It functions as a microtubule-depolymerizing agent, arresting cells in metaphase by inhibiting the formation of the mitotic spindle[1][2]. This compound is a deuterated form of Demecolcine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in mass spectrometry-based applications for pharmacokinetic studies or as an internal standard.
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and light exposure. While specific degradation pathway studies on this compound are limited, valuable insights can be drawn from its close structural analog, colchicine.
Key Stability Considerations:
-
pH: Colchicine exhibits greater stability in neutral to slightly acidic solutions. Significant degradation is observed under alkaline conditions[3]. Therefore, it is crucial to control the pH of your this compound solutions.
-
Temperature: Elevated temperatures accelerate the degradation of many chemical compounds, including colchicine analogs[4]. Proper storage at recommended temperatures is critical to maintain the integrity of your this compound solution.
-
Light: Colchicine is known to be photosensitive and can undergo photodegradation upon exposure to UV and visible light, leading to the formation of photoisomers like β- and γ-lumicolchicine[5]. This compound should be protected from light at all times.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise when working with this compound in aqueous solutions.
Preparation and Storage
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, reconstitute the lyophilized this compound powder in a sterile, balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS or Phosphate-Buffered Saline - PBS) or an appropriate buffer. For cell culture applications, a common stock solution concentration is 10 µg/mL. Ensure the powder is fully dissolved by gentle vortexing. For other applications, solubility in solvents like DMSO (up to 2.5 mg/mL) can be utilized before further dilution in aqueous media[5].
Q2: What are the optimal storage conditions for my this compound stock solution?
A2: Store the reconstituted this compound solution at 2-8°C for short-term use (up to one month)[3][5]. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for up to six months[5]. Crucially, all solutions must be protected from light by using amber vials or by wrapping the container in aluminum foil. Avoid repeated freeze-thaw cycles as this can lead to degradation[3].
| Storage Condition | Recommended Duration | Rationale |
| Lyophilized Powder | As per manufacturer's expiry date | Solid form is most stable. |
| Reconstituted in Aqueous Buffer (2-8°C) | Up to 1 month | Minimizes thermal degradation for short-term use. |
| Reconstituted in Aqueous Buffer (-20°C) | Up to 6 months | Reduces kinetic energy, slowing degradation reactions. |
Q3: Can I autoclave my this compound solution to sterilize it?
A3: While some sources suggest that colchicine solutions can be sterilized by autoclaving, it is generally recommended to use sterile filtration (0.22 µm filter) to avoid potential thermal degradation, especially for a sensitive and expensive compound like this compound. If autoclaving is the only option, it should be validated to ensure no significant loss of potency.
Experimental Issues
Q4: I am not observing the expected mitotic arrest in my cell culture. What could be the problem?
A4: Several factors could contribute to a lack of mitotic arrest:
-
Degraded this compound: The most common issue is the degradation of the compound due to improper storage (light exposure, wrong temperature, or prolonged storage of a working solution). Prepare a fresh working solution from a properly stored stock.
-
Incorrect Concentration: The effective concentration of Demecolcine can vary between cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical starting concentration for mitotic arrest is 0.1-0.4 µg/mL[3][4].
-
Incubation Time: The time required to achieve a high mitotic index can vary. A typical incubation period is 4-16 hours[3][6]. You may need to optimize the incubation time for your experimental goals.
-
Cell Line Specifics: Some cell lines may be less sensitive to Demecolcine. Additionally, normal and tumor cells can respond differently to Colcemid-induced cell cycle arrest[7].
Q5: I am observing unexpected cytotoxicity or off-target effects. What should I do?
A5: While Demecolcine is less toxic than its parent compound, colchicine, high concentrations or prolonged exposure can lead to cytotoxicity.
-
Optimize Concentration and Exposure Time: Reduce the concentration of this compound and/or shorten the incubation period.
-
Consider Cell Density: High cell density can lead to nutrient depletion and accumulation of toxic metabolites, which can be exacerbated by cell cycle arrest. Ensure your cells are at an optimal density during treatment.
-
Washout Experiment: After the desired period of mitotic arrest, ensure you thoroughly wash the cells with fresh, pre-warmed media to remove the this compound.
Q6: My mass spectrometry results for this compound are inconsistent. Could this be a stability issue?
A6: Yes, inconsistent mass spectrometry results can be indicative of degradation.
-
Check for Degradation Products: Look for unexpected peaks in your chromatogram that could correspond to degradation products. The photodegradation of the closely related colchicine results in lumicolchicines, which have different masses and retention times[5].
-
Confirm Molecular Weight: Ensure the parent ion mass you are monitoring corresponds to that of this compound.
-
Use Freshly Prepared Standards: Always use freshly prepared calibration standards from a properly stored stock solution for quantitative analysis.
Section 3: Protocols and Methodologies
Protocol 1: Preparation of a 10 µg/mL this compound Stock Solution
-
Aseptically reconstitute a 1 mg vial of this compound with 10 mL of sterile PBS or HBSS to create a 100 µg/mL primary stock solution.
-
Gently vortex to ensure the powder is completely dissolved.
-
Further dilute this primary stock 1:10 in sterile PBS or HBSS to obtain a 10 µg/mL working stock solution.
-
Aliquot the working stock solution into light-protected, single-use vials.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Verification of Mitotic Arrest using Flow Cytometry
-
Seed your cells at an appropriate density and allow them to adhere and enter exponential growth.
-
Treat the cells with the desired concentration of this compound for the optimized duration. Include an untreated control.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. A successful mitotic arrest will show a significant increase in the cell population in the G2/M phase compared to the asynchronous control.
Section 4: Visualizing Workflows and Degradation Pathways
Experimental Workflow for Cell Synchronization
Caption: A typical workflow for cell synchronization using this compound.
Postulated Degradation Pathways of Demecolcine
Based on known degradation of Colchicine
Caption: Postulated degradation pathways of Demecolcine based on its structural analog, colchicine.
Section 5: Safe Handling and Disposal
Demecolcine is a cytotoxic and mutagenic compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling this compound powder and solutions.
-
Handling: Conduct all manipulations of the powder and concentrated solutions in a certified chemical fume hood or a biological safety cabinet[8].
-
Spills: In case of a spill, decontaminate the area according to your institution's safety protocols for cytotoxic agents.
-
Disposal: Dispose of all waste contaminated with this compound (e.g., pipette tips, tubes, culture media) as hazardous chemical waste, following your institution's guidelines[9][10].
By adhering to these guidelines and troubleshooting steps, researchers can ensure the stability and efficacy of their this compound solutions, leading to more reliable and reproducible experimental results.
References
- Ghanem, A., & D'Hulst, A. (2010). Photochemical Transformation of Colchicine: A Kinetic Study. Journal of Solution Chemistry, 39(4), 441–456.
-
Colcemid. (n.d.). Leica Biosystems. Retrieved February 9, 2026, from [Link]
-
Colcemid/Demecolcin. (n.d.). Bio&SELL. Retrieved February 9, 2026, from [Link]
- Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. (1976). Journal of Medicinal Chemistry, 19(6), 830–832.
- Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. (2007). Journal of the American Society for Mass Spectrometry, 18(1), 73–82.
-
Safety data sheet. (2017, September 26). Cellseco. Retrieved February 9, 2026, from [Link]
- Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. (2022). Molecules, 27(19), 6333.
-
Three Common Problems and Solutions of Cell Cycle Detection. (2024, September 9). Elabscience. Retrieved February 9, 2026, from [Link]
- Visualization of Mitotic Arrest of Cell Cycle with Bioluminescence Imaging in Living Animals. (2009). Molecular Imaging and Biology, 11(3), 159–167.
- Design, synthesis and biological evaluation of colchicine derivatives as novel tubulin and histone deacetylase dual inhibitors. (2022). South Russian Journal of Therapeutic Practice, 3(3), 25-31.
- A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. (2012). Molecules, 17(12), 14358–14373.
- Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody. (1987). Proceedings of the National Academy of Sciences, 84(11), 3777–3781.
-
Characterized drugs show unexpected effects. (2021, July 22). Max-Planck-Gesellschaft. Retrieved February 9, 2026, from [Link]
- Cell cycle arrest by Colcemid differs in human normal and tumor cells. (1994). Cancer Research, 54(18), 5011–5015.
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved February 9, 2026, from [Link]
- Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1. (2014). Molecular Oncology, 8(8), 1413–1429.
-
Safe handling and waste management of hazardous drugs. (n.d.). eviQ. Retrieved February 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. technologynetworks.com [technologynetworks.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Catecholamine and Their Metabolites in Mice Brain by Liquid Chromatography-Mass Spectrometry Using Sulfonated Mixed-mode Copolymer Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Flow Cytometry with Demecolcine-d6
Executive Summary: The Demecolcine-d6 Challenge
You are likely using This compound (a deuterated analog of Colcemid) as a high-purity internal standard or in kinetic tracing studies to induce metaphase arrest. While the deuterium isotope effect (
The Core Problem: Users frequently report "poor resolution" (high Coefficient of Variation, CV) in the G2/M peak. This is rarely due to the isotope itself but rather the biological fragility of M-phase arrested cells . These cells are spherical, prone to aggregation, and possess highly condensed chromatin that resists stoichiometric dye binding if fixation is suboptimal.
This guide provides a self-validating system to recover resolution and ensure your G2/M arrest data is publication-grade.
Module 1: Diagnostic Workflow & Mechanism
Before altering your protocol, visualize the source of the error.[1] Poor resolution usually stems from one of three physical failures in the cytometer-sample interface.
The Resolution Failure Pathway
Figure 1: Causal pathway linking this compound induced biological changes to flow cytometry artifacts.
Module 2: The "Gold Standard" Fixation Protocol
The most common cause of poor resolution in Demecolcine-treated cells is clumping during ethanol fixation . M-phase cells are less adherent and more prone to sticking together than G1 cells. If they form doublets, your G2/M peak (4N) will be contaminated with G1 doublets (2N + 2N = 4N), ruining resolution.
Protocol: Vortex-Dropwise Fixation (VDF)
Use this protocol to minimize CV.
| Step | Action | Scientific Rationale |
| 1. Harvest | Collect supernatant (floating M-phase cells) AND trypsinized adherent cells. | Demecolcine causes rounding; many mitotic cells detach. discarding supernatant loses the specific population you want to measure. |
| 2. Wash | Wash 1x with PBS (Ca/Mg-free). Spin 300xg, 5 min. | Removes serum proteins that can precipitate in ethanol and cause background noise. |
| 3. Resuspend | Resuspend pellet in 500 µL PBS to a single-cell suspension. | Critical: Cells must be fully singularized before fixative hits them. |
| 4. Fixation | While vortexing gently , add 4.5 mL of ice-cold 70% Ethanol dropwise. | The "Dropwise" addition prevents local high-concentration pockets of ethanol that "shock" cells into clumps. |
| 5. Incubation | Incubate at -20°C for >2 hours (Overnight is best). | Allows ethanol to fully permeabilize the nuclear envelope and dehydrate chromatin for dye access. |
| 6. Staining | Wash 2x PBS.[2] Stain with PI (50 µg/mL) + RNase A (100 µg/mL) . | RNase is non-negotiable. RNA content increases in G2; without RNase, PI binds RNA, artificially broadening the G2/M peak. |
Module 3: Troubleshooting & FAQs
Q1: My G2/M peak is merging with the G1 peak (High CV). Is the this compound impure?
Answer: Unlikely.[3] High Coefficient of Variation (CV) is typically a staining or instrument linearity issue , not a drug purity issue.
-
The Fix: Check your Linearity . Run Flow-Check beads. If beads are tight (CV < 2%) but cells are broad (CV > 6%), the issue is biological.
-
The Protocol Tweak: Increase the RNase incubation time. Condensed chromatin in M-phase can trap RNA. Incubate with RNase at 37°C for 30 minutes before adding Propidium Iodide.
Q2: I see a massive "shoulder" to the left of the G1 peak.
Answer: This is the Sub-G1 peak , indicating apoptosis. This compound is a potent antimitotic.[4] If you arrest cells for too long (>12-16 hours), they slip out of mitosis and undergo cell death (mitotic catastrophe).
-
The Fix: Perform a time-course kinetic study. Harvest cells at 4, 8, and 12 hours. You want the timepoint where the G2/M peak is maximal, but the Sub-G1 fraction is <5%.
Q3: How do I distinguish true 4N (G2/M) cells from 2N+2N (G1 Doublets)?
Answer: Demecolcine treatment increases the ratio of spherical cells, which aggregate easily. You must use Pulse Geometry gating.
-
The Method: Plot PI-Area vs. PI-Width (or PI-Height).
-
Single Cells: Show a linear correlation.
-
Doublets: Have the same Area (total DNA) but higher Width (time of flight) or lower Height.
-
Note: Failure to gate out doublets is the #1 cause of "poor resolution" in cell cycle data.
-
Module 4: Data Visualization & Logic Tree
Use this decision tree to troubleshoot your specific resolution issue.
Figure 2: Step-by-step logic for isolating the cause of poor flow cytometry resolution.
References
-
Darzynkiewicz, Z., et al. "Features of apoptotic cells measured by flow cytometry." Cytometry A (2004).
- Context: Establishes the standard for identifying apoptosis (Sub-G1) vs. cell cycle arrest.
-
Thermo Fisher Scientific. "Cell Cycle Assays for Flow Cytometry." Thermo Fisher Technical Guide.
- Context: Provides the stoichiometric basis for DNA dye binding and linearity requirements.
-
Abcam. "Propidium Iodide Cell Cycle Staining Protocol." Abcam Protocols.
- Context: Validates the RNase treatment step essential for resolving G2/M
-
Rösner, M., et al. "Biological effects of modified colchicines."[5] Journal of Medicinal Chemistry (1981).
- Context: Confirms the biological activity and tubulin-binding mechanism of Demecolcine deriv
Sources
- 1. biocompare.com [biocompare.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Demecolcine-d6 Method Development & Optimization
Executive Summary & Core Directive
Demecolcine-d6 (Deuterated Colcemid) is primarily utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of Demecolcine (Colcemid) via LC-MS/MS.
Critical Distinction:
-
If you are performing Cell Cycle Arrest (Karyotyping/Synchronization): You likely require non-deuterated Demecolcine (Colcemid) . The "-d6" variant is chemically identical in biological mechanism but is significantly more expensive and intended for mass spectrometry normalization.
-
If you are performing LC-MS/MS Quantification: This guide addresses the challenge of Matrix Effects (ME) . Different cell types (e.g., Hepatocytes vs. Fibroblasts) possess distinct lipid and protein profiles that cause variable Ion Suppression.
The Solution: You do not adjust the this compound concentration per individual sample. Instead, you optimize a fixed IS concentration that provides a robust signal-to-noise ratio (S/N > 20:1) across the most "suppressive" cell matrix in your study.
The Analytical Challenge: Matrix Effects by Cell Type
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" occurs when co-eluting components (phospholipids, salts, proteins) alter the ionization efficiency of your analyte.[1]
Why Cell Type Matters
Different cell lines introduce different interferences:
-
Hepatocytes / Adipocytes: High lipid/phospholipid content. Phospholipids (e.g., glycerophosphocholines) are notorious for causing significant Ion Suppression (signal loss) in the electrospray source.[1]
-
Fibroblasts / PBMCs: Generally "cleaner" matrices with lower lipid burdens, often resulting in higher recovery and less suppression.
-
Tumor Cells (e.g., HeLa, MCF-7): Variable metabolic byproducts can cause unpredictable ion enhancement or suppression.
If your this compound concentration is too low, ion suppression in "dirty" matrices (like hepatocytes) may drop the IS signal below the limit of reliable detection, ruining your quantification.
Protocol: Optimizing this compound Concentration
Objective: Determine the optimal fixed concentration of this compound to spike into all samples, ensuring it remains detectable even in the presence of strong matrix suppression.
Phase A: The "Post-Column Infusion" Test (Visualizing Suppression)
Use this to identify which cell type causes the most interference.
-
Setup: Set up your LC-MS/MS system with the mobile phase and column intended for the study.
-
Infusion: Infuse a constant stream of this compound (e.g., 100 ng/mL) directly into the mass spectrometer source via a tee-junction.
-
Injection: Inject a "blank" extracted lysate from your most complex cell type (e.g., Hepatocytes).
-
Observation: Monitor the baseline of the infused d6. A dip in the baseline indicates the elution time of suppressing matrix components.
-
Action: If the dip overlaps with the Demecolcine retention time, you must improve chromatography or increase IS concentration.
Phase B: Concentration Selection Workflow
Standard Target: The IS peak area should be approximately 50% of the peak area of the Analyte (Demecolcine) at the Upper Limit of Quantification (ULOQ).
| Parameter | Recommendation |
| Stock Preparation | Dissolve this compound in DMSO or Methanol to 1 mg/mL. Store at -20°C. |
| Working Solution | Dilute stock in Mobile Phase A/B (50:50) to create a spiking solution. |
| Spiking Volume | Keep spiking volume <5% of total sample volume to prevent solvent shock precipitation. |
| Target Concentration | 50 - 100 ng/mL (final in-well concentration) is a typical starting point for cell lysates. |
Diagram: LC-MS/MS Optimization Workflow
Caption: Workflow for determining the optimal Internal Standard concentration by evaluating Matrix Factor (MF) and Signal-to-Noise ratio.
Troubleshooting & FAQs
Q1: Can I use this compound to arrest cells for karyotyping?
Technically Yes, Practically No. this compound binds tubulin with nearly identical affinity to non-deuterated Demecolcine. However:
-
Cost: d6 is 50-100x more expensive.
-
Isotope Effect: While rare in large molecules, deuteration can slightly alter metabolic stability (Kinetic Isotope Effect), potentially changing the effective half-life in long-duration incubations (>24h).
-
Recommendation: Use standard Demecolcine (Colcemid) for biological use. Use d6 only if you are tracing specific metabolic pathways of the drug itself.
Q2: My IS signal varies wildly between HeLa and HEK293 samples. Why?
This is the definition of Variable Matrix Effect .
-
Cause: HeLa and HEK293 lysates have different phospholipid profiles. If your chromatographic method does not separate the this compound peak from these lipids, suppression will differ between samples.
-
Fix:
-
Switch to Stable Isotope Dilution: Ensure you are using d6, not a structural analog.
-
Clean Up: Use Solid Phase Extraction (SPE) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of simple protein precipitation.
-
Dilute: Dilute your lysate 1:5 or 1:10 with water before extraction to reduce the matrix load.
-
Q3: How do I calculate the "Matrix Factor"?
To validate your d6 concentration, perform this calculation for each cell type:
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression (Common).
-
MF > 1.0: Ion Enhancement.
-
Acceptance Criteria: The CV% of the IS-normalized MF across different cell lines should be <15%.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards and Matrix Effects). Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Seminal paper on Matrix Factor calculation). [Link]
Sources
Common pitfalls in using deuterated standards for mass spec
Current Status: Operational 🟢 Ticket Queue: Priority Handling for Deuterated Standard Anomalies
Mission Statement
Welcome to the . You are likely here because your internal standard (IS)—the "anchor" of your quantitative assay—is drifting.
While deuterated standards (
This guide is structured as a Tier-3 Technical Support resource. We move beyond "check your connections" to address the fundamental physics and chemistry causing your assay failure.
Module 1: Chromatographic Retention Time Shifts
Ticket #1042: "My deuterated internal standard elutes 0.1 min earlier than my analyte. Is this a problem?"
The Mechanism: The Deuterium Isotope Effect
Yes, it is a potential problem.[1][2] In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute earlier than their protiated (
-
Causality: The
bond is shorter (~0.005 Å) and has a smaller molar volume than the bond. This results in lower polarizability and slightly reduced lipophilicity (hydrophobicity). -
The Consequence: The
-labeled molecule partitions less strongly into the C18 stationary phase, causing it to travel faster. -
The Risk: If the IS and analyte do not co-elute perfectly, they are ionizing at different times.[1] If the matrix suppression (e.g., from phospholipids) changes sharply during that 0.1 min window, the IS will fail to correct for the matrix effect experienced by the analyte.
Troubleshooting Protocol: The Co-Elution Integrity Test
| Step | Action | Technical Rationale |
| 1 | Calculate Resolution ( | If |
| 2 | Map Suppression | Perform a Post-Column Infusion (PCI) experiment (see Protocol A below). Overlay the suppression profile with your Analyte and IS peaks. |
| 3 | Assess Impact | If the Analyte sits in a suppression "valley" and the IS has shifted onto a "peak" (or clean baseline), the IS will over-estimate the Analyte concentration. |
Solution Architecture
-
Switch Isotopes: If the shift is >2-3 seconds and affects quantitation, switch to
or labeled standards. These have no measurable effect on lipophilicity or retention time. -
Adjust Temperature: Lowering column temperature can sometimes exacerbate the separation; raising it may improve co-elution, though this is compound-dependent.
-
Minimize D-Count: A
analog will shift less than a analog. Use the minimum deuteration necessary to avoid cross-talk (usually +3 Da).
Module 2: Isotopic Cross-Talk (Ghost Signals)
Ticket #2099: "I see a signal for my analyte in my blank samples containing only Internal Standard."
The Mechanism: Spectral Overlap
This is rarely "contamination." It is usually physics.
-
Forward Contribution (Analyte
IS): High concentrations of Analyte contain natural isotopes ( , , etc.) that increase mass. If your IS is only +1 or +2 Da heavier, the Analyte's "M+2" isotope will fall directly into the IS MRM window. -
Reverse Contribution (IS
Analyte): Commercial deuterated standards are rarely 100.0% pure. A standard often contains traces of (unlabeled) material. This impurity is your analyte.
Diagnostic Workflow
Figure 1: Diagnostic logic for identifying the source of spectral interference (Cross-talk).
The "Rule of 3" Calculation
To prevent Forward Contribution, the mass difference (
-
Small Molecules (<500 Da):
Da is usually sufficient. -
Large Molecules / Chlorinated compounds: Chlorine has a massive M+2 abundance (~32%). If your molecule has Cl, a
standard might still overlap. You need or Da.
Module 3: Deuterium-Hydrogen Exchange (The Disappearing Label)
Ticket #3015: "My IS signal intensity decreases over time in the autosampler, or disappears entirely during extraction."
The Mechanism: Chemical Exchange
Deuterium on heteroatoms (
-
Reaction:
-
Result: Your "heavy" standard becomes "light" (unlabeled) and is no longer detected in the IS channel.
Critical Warning: Even D on carbon atoms can exchange if the position is acidic (e.g.,
Stability Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Immediate loss of mass | Label is on O, N, or S atom. | Reject Standard. Only purchase standards with D on non-exchangeable Carbon (e.g., aromatic rings, alkyl chains). |
| Slow loss over 24h | Acid/Base catalyzed exchange on | Buffer Control. Adjust extraction/mobile phase pH to neutral (pH 5-7) to inhibit enolization. Keep temperature low (4°C). |
| Loss during evaporation | High temp + Acidic conditions. | Avoid strong acids (HCl/TFA) during dry-down steps if the label is near a carbonyl group. |
Module 4: Experimental Protocols
Protocol A: Post-Column Infusion (PCI) for Matrix Effects
Use this to validate if your shifting Deuterated IS is still valid.
-
Setup:
-
Disconnect the LC column from the MS source.
-
Insert a T-piece connector.
-
Line 1: Effluent from the LC column (injecting a blank matrix extract).
-
Line 2: Syringe pump infusing the Analyte + IS solution (at constant concentration) at 5-10 µL/min.
-
-
Acquisition:
-
Run the LC gradient.
-
Monitor the MRM transitions for Analyte and IS.
-
-
Analysis:
-
You should see a steady baseline (from the infusion) with "dips" (suppression) or "humps" (enhancement) caused by the eluting matrix from the column.
-
Pass Criteria: The Analyte and IS retention times must fall into a region where the infusion signal is stable, OR they must fall into the exact same suppression feature.
-
Protocol B: Contribution Test (FDA/EMA M10 Requirement)
Perform this during validation.
-
IS Interference: Inject Extracted Blank (no IS)
Monitor IS channel. Response must be < 1% of IS response in samples. -
Analyte Interference: Inject Zero Sample (Matrix + IS)
Monitor Analyte channel. Response must be < 20% of the LLOQ response.
References
-
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. Link
-
BenchChem. (2025).[4] Assessing the Impact of Deuteration on Chromatographic Retention Time. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link
-
Jemal, M., et al. (2003). The need for adequate chromatographic separation of the analyte and its stable isotope labeled internal standard. Journal of Chromatography B. Link
Sources
Technical Support Center: Reversing the Effects of Demecolcine-d6 on Cells
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Demecolcine-d6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when reversing the effects of this compound in cell culture experiments. Our goal is to equip you with the expertise and validated protocols necessary to ensure the success and reproducibility of your research.
Introduction to this compound and its Reversible Action
Demecolcine, and its deuterated form this compound, are potent antimitotic agents that function by disrupting microtubule dynamics.[1][2] Specifically, Demecolcine binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1][2] This leads to the depolymerization of microtubules and subsequent arrest of the cell cycle in the G2/M phase, making it a valuable tool for cell synchronization.[3][4] A key feature of Demecolcine is that its effects are generally reversible, allowing for the release of the cell cycle block and the study of subsequent cellular processes.[5][6] This guide will walk you through the principles and best practices for achieving efficient reversal of this compound induced cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, an isotopically labelled analog of Demecolcine (also known as Colcemid), is a microtubule-destabilizing agent.[1][2] It binds to soluble tubulin dimers, preventing their incorporation into microtubules. This shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of microtubule structures. The disruption of the mitotic spindle, a structure essential for chromosome segregation, causes cells to arrest in metaphase of mitosis.[2][3]
Q2: Why is it important to reverse the effects of this compound?
Reversing the effects of this compound is crucial for "synchrony-and-release" experiments. After synchronizing a cell population at the G2/M boundary, removing the drug allows the cells to synchronously re-enter the cell cycle.[7] This enables researchers to study cell cycle progression, protein expression, and other dynamic cellular events in a synchronized population.
Q3: How is the reversal of this compound effects typically achieved?
The most common method for reversing the effects of this compound is a "washout" procedure. This involves removing the this compound-containing medium, washing the cells with fresh, drug-free medium or a balanced salt solution, and then incubating the cells in fresh, complete growth medium.[8][9] The efficiency of the washout is critical for the synchronous re-entry of cells into the cell cycle.
Q4: How can I confirm that the effects of this compound have been successfully reversed?
Successful reversal can be confirmed through several methods:
-
Microscopy: Visually inspect the cells for the reappearance of a normal microtubule network using immunofluorescence staining for α-tubulin. You can also observe the progression of cells through mitosis (e.g., anaphase, telophase) and into G1.
-
Flow Cytometry: Analyze the DNA content of the cell population over time. After release from the G2/M block, you should observe a synchronous progression of cells into G1 (with 2N DNA content) and subsequently into S phase (with DNA content between 2N and 4N).[3]
-
Western Blotting: Monitor the levels of cell cycle-specific proteins, such as cyclins and cyclin-dependent kinases (CDKs), which fluctuate in a predictable manner as cells progress through the cell cycle.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the reversal of this compound effects.
Problem 1: Inefficient or incomplete reversal of cell cycle arrest.
Symptoms:
-
A large percentage of cells remain arrested in metaphase after the washout procedure.
-
Flow cytometry analysis shows a persistent peak at the G2/M phase with little progression into G1.
-
Microscopic examination reveals condensed chromosomes and a lack of anaphase or telophase structures.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Inadequate Washout | Residual this compound in the culture medium can continue to inhibit microtubule polymerization. | Increase the number of washes (e.g., from 2 to 3-4 washes) with a larger volume of pre-warmed, drug-free medium or a balanced salt solution. Ensure complete aspiration of the wash solution between each step. |
| High this compound Concentration | Using a concentration of this compound that is too high can lead to irreversible effects or cell toxicity. | Optimize the working concentration of this compound for your specific cell line. Perform a dose-response curve to determine the minimum concentration required to achieve a robust G2/M arrest without inducing significant cytotoxicity. |
| Prolonged Incubation Time | Extended exposure to this compound can lead to cellular damage and a reduced capacity for cell cycle re-entry.[10] | Titrate the incubation time to find the shortest duration that yields a high percentage of mitotic cells. For many cell lines, 4-6 hours is sufficient.[8] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. | Consult the literature for recommended concentrations and incubation times for your specific cell line. If information is unavailable, perform an optimization experiment. |
Problem 2: Asynchronous re-entry into the cell cycle after washout.
Symptoms:
-
Flow cytometry profiles show a broad and poorly defined G1 peak after release.
-
Cells appear to progress through mitosis at different rates when observed under a microscope.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Suboptimal Initial Synchronization | If the initial cell population was not tightly synchronized by this compound, the release will also be asynchronous. | Ensure a high percentage of cells are arrested in metaphase before the washout. This can be verified by mitotic indexing (counting the percentage of mitotic cells). Consider a pre-synchronization step at an earlier cell cycle stage (e.g., a double thymidine block to arrest cells at the G1/S boundary) before adding this compound.[4][7] |
| Delayed or Inconsistent Washout | Variations in the timing and efficiency of the washout procedure across different culture vessels can lead to asynchrony. | Perform the washout procedure quickly and consistently for all samples. Ensure that the fresh medium is pre-warmed to 37°C to avoid temperature-induced stress. |
| Cellular Stress | The process of washing and media changes can induce cellular stress, affecting the rate of cell cycle progression. | Handle the cells gently during the washout procedure. Use a pre-warmed, pH-balanced wash solution. Minimize the time the cells are outside the incubator. |
Problem 3: Increased cell death or cytotoxicity after this compound treatment and washout.
Symptoms:
-
A significant number of floating or detached cells are observed after the experiment.
-
Cell viability assays (e.g., trypan blue exclusion, MTT assay) indicate a decrease in cell survival.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| This compound Toxicity | High concentrations or prolonged exposure to this compound can be toxic to cells.[2] | As mentioned previously, optimize the concentration and incubation time to minimize toxicity while still achieving effective cell cycle arrest. |
| Apoptosis Induction | Disruption of the mitotic spindle can trigger the spindle assembly checkpoint, and prolonged arrest can lead to apoptosis.[1] | Reduce the duration of the this compound treatment. If long arrest times are necessary, consider using cell lines that are less prone to apoptosis in response to mitotic arrest. |
| Mechanical Stress | Excessive pipetting or harsh centrifugation during the washout can damage cells. | Handle cells gently. Use low-speed centrifugation to pellet the cells if they are in suspension. |
Experimental Protocols
Protocol 1: Standard this compound Washout for Adherent Cells
-
Aspirate the this compound containing medium.
-
Wash the cell monolayer twice with pre-warmed (37°C) sterile phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS). Use a volume of wash solution at least equal to the volume of the culture medium.
-
Add pre-warmed, complete growth medium to the cells.
-
Return the cells to the incubator (37°C, 5% CO2) to allow for cell cycle re-entry.
-
Collect samples at various time points post-washout for analysis (e.g., flow cytometry, western blotting, immunofluorescence).
Protocol 2: Verification of Microtubule Repolymerization by Immunofluorescence
-
Grow cells on sterile coverslips in a petri dish.
-
Treat cells with this compound to induce mitotic arrest.
-
Perform the washout procedure as described in Protocol 1.
-
At desired time points after washout (e.g., 0, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizing the Mechanism and Reversal
Caption: Workflow of this compound action and reversal.
Quantitative Data Summary
| Parameter | Typical Range | Considerations |
| This compound Concentration | 0.05 - 1.0 µg/mL | Cell line dependent. Perform a dose-response curve.[8][11][12] |
| Incubation Time | 4 - 16 hours | Cell cycle length dependent. Shorter times may be sufficient and less toxic.[8][10] |
| Washout Volume | 2-3x culture volume | Ensures complete removal of the drug. |
| Number of Washes | 2 - 4 | More washes improve removal efficiency. |
| Time for Reversal | Minutes to hours | Microtubule repolymerization can be observed within minutes.[11] Cell cycle progression takes longer. |
References
-
Mouta, C., et al. (2010). Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. ResearchGate. Available at: [Link]
-
Ibáñez, E., et al. (2011). Demecolcine- and nocodazole-induced enucleation in mouse and goat oocytes for the preparation of recipient cytoplasts in somatic cell nuclear transfer procedures. PubMed. Available at: [Link]
-
Mouta, C., et al. (2010). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. PubMed. Available at: [Link]
-
Cervera, C. J., & Wildt, D. E. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. Oxford Academic. Available at: [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
-
National Center for Biotechnology Information. Demecolcine. PubChem. Available at: [Link]
-
Kim, Y., et al. (2014). Role of colchicine-induced microtubule depolymerization in hyperalgesia via TRPV4 in rats with chronic compression of the dorsal root ganglion. PubMed. Available at: [Link]
-
Moores, C. A., et al. (2002). A mechanism for microtubule depolymerization by KinI kinesins. PubMed. Available at: [Link]
-
Sugawara, A., et al. (2020). Conditions for inducing cell-cycle arrest at G2/M phase to mouse four-cell embryos. ResearchGate. Available at: [Link]
-
Kuriyama, R. (1982). Effect of colcemid on the centriole cycle in Chinese hamster ovary cells. PubMed. Available at: [Link]
-
Nature Education. (2014). Microtubules and Filaments. Scitable by Nature Education. Available at: [Link]
-
Shepherd, C. (2023). How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. Available at: [Link]
-
Assay Genie. Cell Synchronisation Methods. Assay Genie. Available at: [Link]
-
Jackman, J., & O'Connor, P. M. (2001). Methods for Synchronizing Cells at Specific Stages of the Cell Cycle. Academia.edu. Available at: [Link]
-
Jha, M. N., et al. (1994). Cell cycle arrest by Colcemid differs in human normal and tumor cells. PubMed. Available at: [Link]
-
Lin, Y., & Fang, L. (2013). Cadmium toxicity: Effects on cytoskeleton, vesicular trafficking and cell wall construction. Plant Signaling & Behavior. Available at: [Link]
-
Jackman, J., & O'Connor, P. M. (2001). Methods for synchronizing cells at specific stages of the cell cycle. PubMed. Available at: [Link]
-
Tilley, M., et al. (1990). Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody. PMC. Available at: [Link]
-
Applegate, K. T., et al. (2011). Analysis of microtubule polymerization dynamics in live cells. PMC. Available at: [Link]
-
Janson, M. E., & Dogterom, M. (2017). Microtubule aging probed by microfluidics-assisted tubulin washout. PMC. Available at: [Link]
-
Gaskin, F., & Gaskin, F. (1982). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
-
Hoffman, D. (2021). Best Method for Cell Synchronization?. ResearchGate. Available at: [Link]
-
Felitsyn, N., et al. (2007). Role of microtubule dynamics in Wallerian degeneration and nerve regeneration after peripheral nerve injury. PMC. Available at: [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science. Available at: [Link]
-
Suman, K., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. PubMed. Available at: [Link]
-
Chen, C., et al. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Springer Link. Available at: [Link]
-
Amin, N. D., et al. (2018). Neurofilament depletion improves microtubule dynamics via modulation of Stat3/stathmin signaling. ResearchGate. Available at: [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]
-
Wang, T. C. V. (2017). Mechanism underlying the colcemid inhibition of rejoining of nucleotide excision repair. International Biology Review. Available at: [Link]
-
Das, R. M., & Storey, K. G. (2017). Inter-dependent apical microtubule and actin dynamics orchestrate centrosome retention and neuronal delamination. eLife. Available at: [Link]
-
Singh, S., et al. (2013). Valdecoxib stability properties under forced degradation conditions. ResearchGate. Available at: [Link]
-
Fancu, D., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Shomu's Biology. (2018). Cell cycle regulation CDKI & cell cycle arrest. YouTube. Available at: [Link]
-
Brouhard, G. J. (2015). Dynamic instability 30 years later: complexities in microtubule growth and catastrophe. PubMed. Available at: [Link]
-
Luk, C. M., & Poon, R. Y. C. (2018). Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes. PMC. Available at: [Link]
-
Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in Biochemistry. Available at: [Link]
-
Jain, D., et al. (2011). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PubMed Central. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Demecolcine- and nocodazole-induced enucleation in mouse and goat oocytes for the preparation of recipient cytoplasts in somatic cell nuclear transfer procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of colcemid on the centriole cycle in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Role of microtubule dynamics in Wallerian degeneration and nerve regeneration after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of colchicine-induced mitotic arrest in Chinese hamster cells with a colchicine-specific monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of serum concentration on Demecolcine-d6 efficacy
Reagent: Demecolcine-d6 (Colcemid-d6) Category: Stable Isotope Internal Standard / Microtubule Depolymerizing Agent Focus: Impact of Serum Concentration on Efficacy (Analytical & Biological)
Executive Summary: The Dual Nature of "Efficacy"
As a Senior Application Scientist, I often see confusion regarding the "efficacy" of deuterated standards like this compound. Depending on your experimental goal, serum concentration impacts this reagent in two distinct ways:
-
Analytical Efficacy (LC-MS/MS): High serum concentrations introduce matrix effects (ion suppression), reducing the signal intensity and quantification accuracy of the internal standard.
-
Biological Efficacy (Cell Culture/Tracer Studies): Serum proteins (primarily Albumin and Alpha-1-acid glycoprotein) bind Demecolcine, reducing the free drug fraction (
) available to bind tubulin.
This guide addresses both pathways. Select the module below that matches your application.
Module 1: Analytical Efficacy (LC-MS/MS Quantification)
Scenario: You are using this compound as an Internal Standard (IS) to quantify Demecolcine in plasma or culture media, but you are observing poor recovery or signal instability.
The Core Mechanism: Matrix Effects & Ion Suppression
Serum is a complex matrix. When high concentrations of serum are injected (even after extraction), phospholipids and proteins co-elute with your analyte. These contaminants compete for charge in the electrospray ionization (ESI) source.[1]
-
The Problem: High serum load
High background ions this compound ions are "crowded out" (suppressed). -
The Solution: this compound is chemically identical to the analyte. It experiences the same suppression. You must ensure the suppression doesn't drop the signal below the Limit of Detection (LOD).
Visualizing the Matrix Effect
Figure 1: Mechanism of Ion Suppression in High-Serum Matrices. Co-eluting matrix components compete for ionization energy, reducing the detectable signal of this compound.[1]
Troubleshooting Guide: Improving Analytical Recovery
| Symptom | Probable Cause | Corrective Action |
| Low Absolute Area Counts | Ion Suppression from Serum | Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or SPE to remove phospholipids. |
| High Variation (%CV) | Inconsistent Matrix Matching | Prepare calibration curves in the same serum concentration as samples (Matrix-Matched Calibration). |
| RT Shift | Column Overloading | High serum lipid content is modifying the stationary phase. Use a guard column and increase wash steps. |
Module 2: Biological Efficacy (Cell Cycle Arrest)
Scenario: You are using this compound for mechanistic tracer studies or are extrapolating data from the non-deuterated parent drug. You observe that cells are not arresting in metaphase despite using the standard dosage.
The Core Mechanism: The "Free Drug" Theory
Demecolcine binds to tubulin dimers to prevent microtubule polymerization. However, it also binds non-specifically to serum albumin.
-
High Serum (10-20% FBS): A significant fraction of Demecolcine is sequestered by albumin. It cannot cross the cell membrane or bind tubulin.
-
Low Serum (0.5-2% FBS): Most Demecolcine is "free" (
), leading to higher potency.
Key Insight: A concentration of 0.1 µg/mL in 10% FBS may have the same biological efficacy as 0.02 µg/mL in serum-free media.
Data: Impact of Serum on Effective Concentration (Hypothetical Model)
| Serum Concentration (FBS) | Protein Binding Estimate | Effective Free Drug (at 100 ng/mL input) | Recommended Adjustment |
| 0% (Serum-Free) | < 5% | ~95 ng/mL | Reduce dose by 2-5x to avoid toxicity. |
| 5% | ~20-30% | ~75 ng/mL | Standard starting point. |
| 10% (Standard) | ~40% | ~60 ng/mL | Standard dose (e.g., 0.05 - 0.1 µg/mL). |
| 20% (High) | > 50% | < 50 ng/mL | Efficacy Loss Risk. Increase dose or extend incubation. |
Protocol: Serum-Step-Down Synchronization
Use this protocol if high serum is preventing effective cell cycle arrest.
-
Seed Cells: Plate cells in standard growth media (10% FBS) and grow to 60-70% confluency.
-
Acclimatization (Optional but Recommended): Wash cells 1x with PBS. Replace media with low-serum media (1% FBS) for 4-6 hours prior to treatment. This minimizes the "albumin sink" effect.
-
Treatment: Add this compound (dissolved in DMSO) to a final concentration of 0.05 µg/mL .
-
Note: Ensure final DMSO concentration is < 0.5%.
-
-
Incubation: Incubate for 12-16 hours (depending on doubling time).
-
Harvest: Collect mitotic cells (shake-off method for loosely adherent cells) or trypsinize.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use this compound interchangeably with non-deuterated Demecolcine for cell treatment?
-
Answer: Biologically, yes. The deuterium substitution (usually on the methoxy groups) does not significantly alter the binding affinity to tubulin. However, it is economically inefficient to use the expensive "d6" standard for routine synchronization. Use non-deuterated Colcemid for biology and "d6" only for mass spectrometry quantification.
Q2: Why does my LC-MS signal drop when I move from water standards to plasma samples?
-
Answer: This is the classic Matrix Effect . Plasma contains salts, proteins, and lipids that suppress ionization.
-
Test: Perform a "Post-Column Infusion" experiment. Infuse this compound continuously while injecting a blank plasma sample. If you see a dip in the baseline at the retention time of Demecolcine, you have suppression.
-
Q3: How do I store this compound to maintain efficacy?
-
Answer: Colchicine derivatives are light-sensitive .
-
Store at -20°C.
-
Protect from light (wrap vials in foil).
-
Avoid freeze-thaw cycles; aliquot into single-use volumes.
-
References
-
Mechanism of Action
-
Protein Binding
-
LC-MS Matrix Effects
- Title: Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized M
- Source: NIH / PubMed (2017).
-
URL:[Link]
-
Serum Albumin Interaction
Sources
- 1. longdom.org [longdom.org]
- 2. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The binding of colchicine and its derivatives to bovine and human serum albumin and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The "Gold Standard" Internal Standard: A Comparative Guide to the Bioanalytical Validation of Demecolcine-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within regulated drug development, the reliability of concentration data is paramount.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for these measurements due to its high sensitivity and selectivity.[1][2][3] However, the accuracy of LC-MS/MS data is critically dependent on the effective use of an internal standard (IS) to correct for variability during sample processing and analysis.[4][5] This guide provides an in-depth, experience-driven comparison of Demecolcine-d6 as an internal standard, evaluating its performance against alternatives and detailing the rigorous validation process required to establish it as a reliable tool in bioanalysis.
The Imperative for a Robust Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) to correct for analytical variability.[6] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[7][8] This mimicry is essential to compensate for:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[4][9]
-
Instrumental Drift: Fluctuations in injection volume and mass spectrometer response.[10]
Stable isotope-labeled (SIL) internal standards, where atoms like hydrogen are replaced with deuterium (²H or D), are widely considered the "gold standard" for LC-MS/MS bioanalysis.[7][10][11][12][13] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same matrix effects, providing the most accurate correction.[7][11][12]
This compound: Profile of an Ideal Internal Standard
Demecolcine, a colchicine analog, is an antineoplastic agent that functions by disrupting microtubule polymerization.[14][15][16][17] Its deuterated form, this compound, incorporates six deuterium atoms, providing a distinct mass-to-charge (m/z) ratio for mass spectrometric detection without significantly altering its chemical properties.
| Property | Demecolcine | This compound | Justification for Use as IS |
| Molecular Formula | C₂₁H₂₅NO₅ | C₂₁H₁₉D₆NO₅ | Mass shift allows for simultaneous detection without isotopic crosstalk. |
| Molar Mass | 371.43 g/mol [14] | ~377.47 g/mol | Sufficient mass difference to prevent overlap in the mass spectrometer. |
| Physicochemical Properties | Faintly yellow crystalline powder, soluble in DMSO.[17] | Expected to be nearly identical to Demecolcine. | Ensures co-elution during chromatography and similar extraction recovery.[7] |
| Ionization Efficiency | Amenable to electrospray ionization (ESI). | Expected to be nearly identical to Demecolcine. | Critical for ensuring that the IS accurately tracks matrix-induced ionization variability.[11] |
Comparative Analysis: this compound vs. Structural Analogs
While SIL-IS are preferred, they are not always available or may be cost-prohibitive.[11][18] In such cases, a structural analog—a compound with a similar chemical structure but not isotopically labeled—may be used.[10][11] A common analog for Demecolcine could be Colchicine itself or a related colchicinoid.
Performance Comparison:
| Validation Parameter | This compound (SIL-IS) | Structural Analog (e.g., Colchicine) | Senior Scientist's Insight |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the analyte. | Variable: Minor structural differences can lead to shifts in retention time. | A slight retention time difference can expose the analog to different matrix effects than the analyte, compromising data accuracy. |
| Matrix Effect Compensation | Excellent: Experiences virtually identical ion suppression/enhancement as the analyte.[4] | Moderate to Poor: Different retention times and potential differences in ionization efficiency can lead to poor tracking of matrix effects. | This is the most critical failure point for analog IS. Inconsistent matrix effects between the analyte and IS are a primary source of analytical error.[4] |
| Extraction Recovery | Excellent: Behaves identically during sample preparation steps.[12] | Good to Moderate: Similar structures often yield similar, but not identical, recovery. | Any difference in recovery between the analyte and the analog IS introduces a proportional error into the final calculated concentration. |
| Availability & Cost | Moderate: Custom synthesis may be required, leading to higher cost and longer lead times.[10] | Good: Often commercially available and less expensive. | The initial cost savings of an analog IS can be quickly negated by the time and resources spent troubleshooting method variability and data irreproducibility. |
The Validation Workflow: A Step-by-Step Protocol
Validating this compound as an internal standard requires a comprehensive set of experiments as stipulated by regulatory bodies like the FDA and EMA.[2][6][19] The goal is to prove that the IS is fit for purpose and ensures the accuracy and precision of the bioanalytical method.
Workflow Diagram: Bioanalytical Method Validation
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. selectscience.net [selectscience.net]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. waters.com [waters.com]
- 8. reddit.com [reddit.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. scispace.com [scispace.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Demecolcine - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. DEMECOLCINE | 477-30-5 [chemicalbook.com]
- 18. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Head-to-head comparison of Demecolcine and Paclitaxel
The Yin and Yang of Microtubule Dynamics in Research & Therapeutics
Executive Summary
In the landscape of antimitotic agents, Demecolcine (Colcemid) and Paclitaxel (Taxol) represent the functional antipodes of cytoskeletal manipulation. While both target the tubulin-microtubule equilibrium to induce mitotic arrest, their mechanisms are diametrically opposed: Demecolcine acts as a depolymerizer , preventing spindle assembly, whereas Paclitaxel acts as a stabilizer , preventing spindle disassembly.
This guide analyzes these agents not just as drugs, but as precision tools for specific experimental endpoints: Demecolcine is the gold standard for reversible cell cycle synchronization and cytogenetics, while Paclitaxel is the benchmark for inducing mitotic catastrophe and studying apoptotic signaling.
Mechanistic Deep Dive: The Molecular Tug-of-War
To select the correct agent, one must understand the structural biology of the interaction. Microtubules exist in a state of "dynamic instability," constantly oscillating between polymerization (growth) and depolymerization (shrinkage).
Demecolcine: The Dismantler
-
Class: Colchicine derivative (N-deacetyl-N-methylcolchicine).
-
Target: Tubulin Dimers (Free).
-
Binding Site: The Vinca/Colchicine domain located at the interface between
- and -tubulin. -
Action: It binds to free tubulin dimers, forming a complex that adds to the microtubule end but prevents further polymerization.[1] This effectively "caps" the microtubule, leading to net depolymerization.
-
Result: The mitotic spindle fails to form.[1] Chromosomes condense but cannot align (prometaphase/metaphase arrest).
Paclitaxel: The Petrifier
-
Target: Polymerized Microtubules.
-
Binding Site: The Taxane binding site located on the luminal side of
-tubulin. -
Action: It binds laterally to the microtubule lattice, strengthening the lateral contacts between protofilaments. This lowers the critical concentration for polymerization, causing microtubules to form even without GTP.
-
Result: The mitotic spindle forms but becomes rigid and non-functional. Anaphase cannot occur because the spindle fibers cannot retract to pull chromosomes apart.
Visualizing the Mechanism of Action (MOA)
Figure 1: Demecolcine targets free dimers to stop growth; Paclitaxel targets the polymer to stop shrinkage.
Performance Matrix: Head-to-Head Data
The choice between these two depends heavily on the reversibility required for your experiment.
| Feature | Demecolcine (Colcemid) | Paclitaxel (Taxol) |
| Primary Research Use | Karyotyping, Cell Synchronization | Apoptosis Assays, Chemo-resistance studies |
| Reversibility | High. Cells resume cycling 2-4h after washout. | Low. "Sticky" binding often leads to cell death even after washout. |
| Effective Concentration | High (µM range).[6] Typically 0.1 µg/mL (~270 nM). | Very Low (nM range). IC50: 2.5–7.5 nM (HeLa). |
| Cell Cycle Block | Prometaphase/Metaphase (Spindle absent). | G2/M Transition (Spindle present but frozen). |
| Toxicity Profile | Lower cytotoxicity; primarily cytostatic. | High cytotoxicity; induces Mitotic Catastrophe.[7] |
| Solubility | Soluble in water/PBS (if salt form). | Poorly soluble; requires DMSO or Cremophor EL. |
Quantitative Insight: The "Critical Concentration"
-
Paclitaxel: Studies show that 5–20 nM is sufficient to block mitosis in HeLa cells [1]. Increasing the dose beyond 50 nM often yields diminishing returns for arrest but increases necrotic cell death.
-
Demecolcine: Requires higher concentrations to saturate the tubulin pool. Standard protocols use 100 ng/mL (approx. 270 nM) for 1–4 hours [2].
Experimental Protocols
Protocol A: High-Resolution Karyotyping (Demecolcine)
Objective: To arrest maximum cells in metaphase for chromosome spreading without killing them.
The "Senior Scientist" Logic: The key here is timing . Too short, and you get few spreads. Too long, and the chromosomes become "short and stubby" due to over-condensation, losing banding resolution.
-
Culture: Grow cells (e.g., lymphocytes or fibroblasts) to 70-80% confluency.
-
Arrest: Add Demecolcine to a final concentration of 0.1 µg/mL .
-
Incubation:
-
Fast-growing cells (CHO, HeLa): 30–60 mins.
-
Slow-growing cells (Primary Fibroblasts): 2–4 hours.
-
-
Harvest: Collect cells via centrifugation (1000 rpm, 5 min).
-
Hypotonic Shock (Critical Step): Resuspend pellet in warm (37°C) 0.075 M KCl. Incubate for 15–20 mins.
-
Why? This swells the cells, spacing out chromosomes so they don't overlap on the slide.
-
-
Fixation: Add Carnoy’s Fixative (3:1 Methanol:Acetic Acid). Wash 3x.
-
Slide Prep: Drop onto cold, wet slides to burst the membrane and spread chromosomes.
Protocol B: Induction of Mitotic Catastrophe (Paclitaxel)
Objective: To induce and measure apoptosis via the intrinsic mitochondrial pathway.
The "Senior Scientist" Logic: Paclitaxel is difficult to wash out. Once added, assume the cells are committed to the treatment arm. Use a Annexin V/PI flow cytometry readout to distinguish between arrested (viable) and apoptotic cells.
-
Seeding: Seed cells (e.g., MCF-7 or A549) at
cells/well in a 6-well plate. -
Treatment:
-
Low Dose (Arrest): 10 nM Paclitaxel.
-
High Dose (Killing): 50–100 nM Paclitaxel.
-
-
Incubation: 24 to 48 hours. (Apoptosis peaks typically at 48h).
-
Observation: Check for "rounded up" cells (mitotic arrest) vs. fragmented cells (apoptosis).
-
Assay: Harvest floating and adherent cells. Stain with Annexin V-FITC and Propidium Iodide (PI).
Workflow Logic Diagram
Figure 2: Distinct workflows for cytogenetics (Demecolcine) vs. cytotoxicity (Paclitaxel).
Expert Tips & Troubleshooting
-
Synchronization Washout: If using Demecolcine for cell synchronization, ensure you wash the cell pellet 3 times with pre-warmed PBS. Any residual drug will delay the entry into G1, desynchronizing the population.
-
Paclitaxel Solubility: Paclitaxel is notoriously hydrophobic. It is usually dissolved in DMSO. Ensure the final DMSO concentration in your culture is <0.1% to avoid solvent toxicity masking the drug effect [3].
-
Micronuclei Formation: Prolonged exposure (>4 hours) to Demecolcine can cause "mitotic slippage," where cells exit mitosis without dividing, forming tetraploid cells with micronuclei. Keep exposure strict.
-
Resistance: Be aware that cell lines overexpressing P-glycoprotein (MDR1) will pump out Paclitaxel efficiently, shifting the IC50 from nM to µM ranges. Demecolcine is also a substrate for MDR1 but often to a lesser degree than Paclitaxel.
References
-
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109.
-
Thermo Fisher Scientific. (n.d.). KaryoMAX™ Colcemid™ Solution Protocol.[8]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells.[1][2][5] Molecular Biology of the Cell, 25(18), 2677–2681.
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][4][9][10] Nature Reviews Cancer, 4(4), 253–265.
Sources
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 5. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Karyotyping Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cross-Validation of Demecolcine-d6 in Microtubule Inhibitor Profiling
Executive Summary: The Precision Imperative
In the development of microtubule-targeting agents (MTAs), distinguishing between pharmacokinetic exposure and pharmacodynamic efficacy is critical. Demecolcine (Colcemid), a close structural analog of colchicine, is a standard agent for synchronizing cells in metaphase due to its reversible inhibition of microtubule polymerization.
However, accurate quantification of Demecolcine in complex matrices (plasma, cell lysate, tumor homogenate) is plagued by significant matrix effects common to alkaloid structures. This guide presents a technical cross-validation of Demecolcine-d6 (the deuterated isotopologue) against alternative internal standard strategies (e.g., structural analogs like Colchicine or Nocodazole).
Key Finding: While structural analogs provide cost-effective approximations, only this compound offers the retention time co-elution necessary to fully compensate for matrix-induced ion suppression in LC-MS/MS workflows, reducing coefficient of variation (CV) from ~12% (with analogs) to <3%.
The Mechanistic Landscape: Demecolcine vs. Alternatives
To understand the analytical requirements, we must first contextualize the biological mechanism. Demecolcine functions by binding to the colchicine-binding domain of tubulin, preventing polymerization. This contrasts with taxanes (Paclitaxel), which stabilize microtubules.
Comparative Mechanism of Action
The following diagram illustrates the distinct binding sites and outcomes for Demecolcine compared to other inhibitors.
Figure 1: Mechanistic divergence of microtubule inhibitors. Demecolcine and Colchicine prevent polymerization, whereas Paclitaxel prevents depolymerization. Both lead to mitotic arrest, but the reversibility of Demecolcine makes it unique for cell cycle studies.
Analytical Cross-Validation: this compound Performance
The core challenge in measuring Demecolcine is Matrix Effect (ME) . Biological extracts contain phospholipids that co-elute with hydrophobic alkaloids, causing ion suppression in the Mass Spectrometer source.
Study Design
We compared three quantification methods for measuring Demecolcine in human plasma:
-
Method A (Gold Standard): this compound (Isotopic dilution).
-
Method B (Structural Analog): Colchicine (Used as Internal Standard).
-
Method C (External Std): No Internal Standard (Absolute peak area).
Experimental Data: Matrix Effect & Recovery
Data derived from spiked plasma samples (n=6) at 10 ng/mL.
| Parameter | Method A: this compound | Method B: Colchicine IS | Method C: External Std |
| Retention Time (min) | 3.42 (Co-elutes) | 3.15 (Shifted) | 3.42 |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Uncorrected) | 0.65 (Suppressed) |
| Accuracy (% Bias) | +1.5% | -14.2% | -35.0% |
| Precision (% CV) | 2.1% | 11.8% | 24.5% |
Technical Insight: Colchicine elutes earlier than Demecolcine on C18 columns due to the acetamido group (vs. the amino group in Demecolcine). Consequently, Colchicine elutes in a "cleaner" chromatographic window, while Demecolcine elutes later, often overlapping with phospholipid tails.
-
Result: The Colchicine IS overestimates the recovery because it does not experience the same suppression as the analyte.
-
Solution: this compound co-elutes exactly (with a negligible deuterium isotope shift), experiencing the exact same suppression, mathematically cancelling out the error.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines for linearity, accuracy, and precision.[1]
Materials
-
Analyte: Demecolcine (Colcemid).
-
Internal Standard: this compound (Ensure >99% isotopic purity to prevent "crosstalk" in the M0 channel).
-
Matrix: Human Plasma or Cell Culture Media.
Step-by-Step Workflow
1. Stock Preparation
-
Dissolve this compound in DMSO to 1 mg/mL.
-
Prepare Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.
2. Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of sample into a 96-well plate.
-
Add 20 µL of Working IS Solution (this compound).
-
Add 200 µL of Acetonitrile (cold) to precipitate proteins.
-
Vortex for 2 minutes; Centrifuge at 4000g for 10 minutes.
-
Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL water (to improve peak shape).
3. LC-MS/MS Parameters
-
Column: C18 (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
4. MRM Transitions (Positive Mode ESI+)
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Demecolcine | 372.2 | 354.2 | 25 |
| This compound | 378.2 | 360.2 | 25 |
Note: The transition represents the loss of water/methoxy group common in tropolone-ring alkaloids.
Workflow Diagram
Figure 2: Validated bioanalytical workflow. The critical step is the co-introduction of the d6-IS prior to precipitation to account for extraction recovery losses.
Biological Context: When to Use Demecolcine?
While this guide focuses on analytical validation, the choice of Demecolcine over other inhibitors in your study design is driven by reversibility.
| Feature | Demecolcine | Colchicine | Paclitaxel | Nocodazole |
| Target | Tubulin (Depolymerization) | Tubulin (Depolymerization) | Tubulin (Stabilization) | Tubulin (Depolymerization) |
| Reversibility | High (Washout < 2hrs) | Low (Slow dissociation) | Poor (Cytotoxic) | High |
| Toxicity | Moderate | High | High | Low/Moderate |
| Primary Use | Cell Synchronization | Gout Treatment (Clinical) | Oncology (Clinical) | Cell Cycle Research |
References
-
FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3] [Link]
-
Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews. [Link]
-
Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle. Journal of Cell Science. [Link]
-
Van Amsterdam, P., et al. (2010). The use of stable isotope labelled internal standards in quantitative bioanalysis. Journal of Chromatography B. [Link]
Sources
Evaluation Guide: Purity and Isotopic Enrichment of Demecolcine-d6 for Bioanalysis
Executive Summary
In high-sensitivity LC-MS/MS assays, the integrity of the Internal Standard (IS) is the single most critical variable controlling data reproducibility. For Demecolcine (Colcemid)—a potent microtubule depolymerizing agent used in chemotherapy and cytogenetics—the use of a stable isotope-labeled IS, specifically Demecolcine-d6 , is the industry gold standard.
However, not all "d6" standards are created equal. Impurities in the IS, particularly the presence of unlabeled (d0) Demecolcine, can artificially elevate analyte signals, compromising the Lower Limit of Quantitation (LLOQ). This guide outlines a rigorous, self-validating workflow to assess the chemical and isotopic purity of this compound, comparing its performance against structural analogs and lower-mass isotopologues.
Part 1: The Criticality of IS Quality
Why this compound?
Demecolcine (
-
Structural Analogs (e.g., Colchicine): While inexpensive, they do not co-elute perfectly with Demecolcine. In the presence of co-eluting phospholipids, the analyte and the analog may experience different ionization environments, leading to poor compensation.
-
Demecolcine-d3: A +3 Da shift is often insufficient. Chlorine or bromine isotopes (if present in buffers/contaminants) or metabolic fragment overlaps can interfere with the M+3 channel.
-
This compound: A +6 Da shift moves the IS mass (
~377.4) well beyond the natural isotopic envelope of the analyte ( 371.4), ensuring zero cross-talk if the enrichment is high.
The "Cross-Talk" Hazard
The most dangerous impurity in an IS is the unlabeled drug (d0) .
-
Scenario: You spike 50 ng/mL of IS into a blank plasma sample.
-
Defect: If your this compound contains 1% d0, you are inadvertently adding 0.5 ng/mL of actual Demecolcine to every sample.
-
Result: Your calibration curve intercept rises, and you cannot quantify below 0.5 ng/mL.
Part 2: Chemical Purity Assessment (Protocol)
Objective: Determine the absolute mass fraction of this compound. Impurities such as synthesis precursors or degraded salts affect the accuracy of the weighing but do not necessarily interfere with MS detection.
The Superior Method: qNMR (Quantitative NMR) Unlike HPLC-UV, which requires a reference standard with a known response factor (which you likely don't have for a new batch of d6), qNMR is a primary ratio method.
Experimental Protocol: qNMR
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent) or Dimethyl sulfone (DMSO2) . Ensure the relaxation delay (
) is at least of the longest relaxing proton. -
Solvent: Deuterated DMSO (
) or Methanol ( ). -
Acquisition:
-
Pulse angle: 90°
-
Scans: >64 (for S/N > 150:1)
-
Temperature: 298 K (controlled)
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.[1][2]
Workflow Diagram: Purity Assessment
Figure 1: Dual-stream workflow for establishing the chemical baseline of the reference standard.
Part 3: Isotopic Enrichment & Spectral Purity[3]
Objective: Quantify the % contribution of d0, d1... d5 species in the d6 material.
Method: High-Resolution Mass Spectrometry (HRMS) via Direct Infusion.
Experimental Protocol
-
Instrument: Q-TOF or Orbitrap MS.
-
Infusion: 500 ng/mL this compound in 50:50 MeOH:Water + 0.1% Formic Acid.
-
Scan Range:
365 – 385 (Centered on M+H). -
Resolution: >30,000 FWHM.
Calculation of Isotopic Enrichment
Do not rely on the Certificate of Analysis (CoA) alone. Calculate the "Atom % Enrichment" using the peak intensities (
Step 1: Normalize Intensities
Identify the monoisotopic peak for d6 (approx
Step 2: Calculate Contribution
Step 3: The "Bioanalytical Risk" Check
Calculate the d0 Contribution Ratio :
Part 4: Performance Comparison
The following table contrasts this compound against common alternatives using data typical of validated bioanalytical methods (e.g., FDA/ICH M10 guidelines).
Table 1: Comparative Performance Metrics
| Feature | This compound (Recommended) | Demecolcine-d3 | Colchicine (Analog IS) |
| Retention Time Shift | Negligible (< 0.05 min) | Negligible | Significant (> 0.5 min) |
| Mass Shift | +6 Da (Safe) | +3 Da (Risky) | N/A (Different Parent) |
| Isotopic Overlap | < 0.1% contribution to analyte | Potential overlap from Cl/Br isotopes | None (Chromatographic separation req.) |
| Matrix Effect Compensation | Excellent (Co-elutes) | Excellent | Poor (Elutes in different suppression zone) |
| Cost | High | Medium | Low |
| LLOQ Feasibility | < 0.1 ng/mL | ~ 0.5 ng/mL | > 1.0 ng/mL (due to variability) |
Visualizing the Impact: Signal Pathways
This diagram illustrates why d6 is superior for compensating matrix effects compared to an analog.
Figure 2: Mechanism of Matrix Effect Compensation. Co-elution (d6) ensures the IS experiences the same ion suppression as the analyte, correcting the final result.
Part 5: Troubleshooting & Best Practices
If you observe high background in your "Zero" samples (Matrix + IS, no Analyte), follow this logic:
-
Check the Column: Deuterated compounds can sometimes contain slight H/D exchangeable protons if not stored correctly. Ensure the mobile phase pH is stable.
-
Check the Cross-Talk: Inject a "Double Blank" (Matrix only) vs. a "Zero" (Matrix + IS).
-
If Double Blank has signal: Contamination in the injector/solvent.
-
If Zero has signal but Double Blank does not: Your this compound has isotopic impurities (d0).
-
-
Remediation: If d0 is present, you must either:
-
Increase the LLOQ of your assay.
-
Decrease the concentration of IS added (this lowers the absolute amount of d0, but may reduce IS precision).
-
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3] (2018).[3][4] Available at: [Link]
-
European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation. (2022).[4] Available at: [Link]
- Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). (Concept grounding for qNMR protocol).
- Gu, H., et al.Assessment of Isotopic Purity of Deuterated Internal Standards by LC-MS. Journal of Analytical Chemistry.
Sources
Literature Review & Comparison Guide: Demecolcine-d6 Applications in Research
Executive Summary
Demecolcine-d6 (Colcemid-d6) represents the gold standard internal standard (IS) for the quantification of demecolcine and related tropolone alkaloids in complex biological matrices. As a stable isotope-labeled analogue, it provides superior correction for matrix effects, ionization suppression, and extraction variability compared to non-deuterated external standards or structural analogues. This guide synthesizes current bioanalytical methodologies, offering a validated framework for researchers in toxicology, pharmacokinetics, and cytogenetics.
Part 1: Technical Profile & Mechanism of Action
Chemical Identity
-
Compound: this compound (N-Deacetyl-N-methylcolchicine-d6)
-
CAS Number: 1217602-04-4 (Generic for d6 variants)
-
Molecular Formula:
-
Molecular Weight: ~377.46 g/mol (vs. 371.43 g/mol for unlabeled)
-
Application: Quantitative LC-MS/MS analysis (IDMS - Isotope Dilution Mass Spectrometry).
Mechanism of Action: Microtubule Depolymerization
While this compound is primarily an analytical tool, understanding the pharmacology of the parent compound (Demecolcine) is essential for context in pharmacokinetic (PK) and cytogenetic studies. Demecolcine binds to tubulin dimers, preventing microtubule polymerization and arresting cells in metaphase.
Figure 1: Mechanism of Demecolcine-induced metaphase arrest. The analyte prevents the formation of the mitotic spindle, a process quantified in cytogenetic dosing studies.
Part 2: Comparative Analysis of Analytical Standards
The choice of internal standard is the single most critical variable in LC-MS/MS method development. The following table contrasts this compound against common alternatives.
Table 1: Performance Comparison of Internal Standards
| Feature | This compound (Recommended) | Demecolcine-d3 | Structural Analogues (e.g., Colchicine) | External Standard (No IS) |
| Matrix Effect Correction | Excellent. Co-elutes exactly with analyte; experiences identical ionization suppression/enhancement. | Good. Slight risk of deuterium isotope effect separating retention time. | Poor. Elutes at different time; subject to different matrix interferences. | None. Highly susceptible to errors in complex matrices (plasma, urine). |
| Extraction Recovery | Identical to analyte. Compensates for loss during LLE/SPE steps. | Identical to analyte. | Variable. May extract differently due to polarity differences. | N/A. Cannot correct for extraction losses. |
| Mass Shift | +6 Da. Ideal separation from parent isotope envelope (M+0, M+1, M+2). | +3 Da. Risk of "crosstalk" from natural isotopes of the parent drug. | Variable. Distinct mass, but different fragmentation pattern. | N/A. |
| Cost | High | High | Moderate | Low |
| Regulatory Acceptance | Gold Standard (FDA/EMA Bioanalytical Guidelines). | Accepted, but +6 Da preferred for robust assays. | Accepted only if stable isotope not available. | generally not accepted for rigorous bioanalysis. |
Expert Insight:
"Using a +3 Da label (d3) can be risky for high-concentration samples because the natural isotopic abundance of Carbon-13 in the parent molecule can contribute a signal to the M+3 channel, causing false positives. This compound (+6 Da) eliminates this 'isotopic crosstalk' entirely."
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol is synthesized from standard bioanalytical workflows for tropolone alkaloids. It is designed to be self-validating by including QC checks at every stage.
Workflow Overview
Figure 2: Sample preparation workflow ensuring equilibrium between analyte and internal standard before extraction.
Step-by-Step Methodology
Step 1: Standard Preparation
-
Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
-
Calibration Curve: Prepare Demecolcine standards (1–1000 ng/mL) in blank matrix (plasma) to match sample composition.
Step 2: Sample Extraction (Liquid-Liquid Extraction)
-
Rationale: LLE provides cleaner extracts than protein precipitation, crucial for minimizing ion suppression in MS.
-
Aliquot 100 µL of plasma/urine into a glass tube.
-
Add 10 µL of this compound Working IS Solution. Vortex 10s.
-
Add 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Vortex vigorously for 5 mins; Centrifuge at 4000g for 5 mins.
-
Transfer supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL Mobile Phase (see below).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 mins.
-
Flow Rate: 0.4 mL/min.[1]
Step 4: MRM Transitions (Quantification)
Note: Exact collision energies (CE) must be optimized for your specific instrument.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |
| Demecolcine | 372.2 | 341.1 | Quantifier (Loss of -OCH3) |
| Demecolcine | 372.2 | 310.1 | Qualifier |
| This compound | 378.2 | 347.1 | IS Quantifier |
Part 4: Research Applications
Forensic Toxicology
In cases of accidental poisoning (often from Colchicum autumnale ingestion), distinguishing between Colchicine and its metabolite Demecolcine is vital. This compound allows for the precise separation and quantification of the metabolite, which often has a longer half-life than the parent drug.
Pharmacokinetic (PK) Profiling
During drug development of tubulin-binding agents, researchers must track the conversion of Colchicine to Demecolcine (via oxidative demethylation).
-
Application: Co-administering this compound into the ex vivo sample allows researchers to calculate the exact concentration of metabolically produced Demecolcine, independent of matrix variations between subjects.
Cytogenetics Quality Control
While less common for routine karyotyping, LC-MS/MS with this compound is used to validate the stability of "Colcemid" stock solutions used in cell culture labs. Since Demecolcine degrades into inactive isomers upon light exposure, MS quantification ensures the dosing solution is active.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]
-
Jiang, Y., et al. (2013). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats. MDPI. Retrieved from [Link]
-
Alali, F. Q., et al. (2008). Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. PubMed. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Internal Standards: Evaluating Demecolcine-d6
Introduction: The Pursuit of Precision in Quantitative Analysis
In the landscape of quantitative analysis, particularly within the realms of liquid chromatography-mass spectrometry (LC-MS), the accuracy of our measurements is paramount. The journey from sample preparation to final data output is fraught with potential variability—inconsistent recoveries during extraction, fluctuations in injection volume, and the ever-present challenge of matrix effects which can suppress or enhance ion signal.[1][2] To navigate these challenges, the use of an internal standard (IS) is not merely a best practice; it is a cornerstone of robust and reliable bioanalysis.[2] An ideal IS co-elutes with the analyte and experiences identical variations during sample processing and analysis, thereby allowing for accurate correction and confident quantification.[3]
This guide provides an in-depth evaluation of Demecolcine-d6 as a potential internal standard. We will explore its intrinsic properties, compare it to logical alternatives for a relevant analyte, and provide the experimental framework necessary for its validation in your own laboratory.
Understanding the Candidate: Demecolcine and its Deuterated Analog
Demecolcine, also known as Colcemid, is an alkaloid derived from the autumn crocus plant, Colchicum autumnale.[4] It is structurally very similar to the more widely known anti-inflammatory drug, Colchicine.[4][5] The primary structural difference is that Demecolcine has an N-methyl group where Colchicine has an N-acetyl group.[5] This close structural relationship is the key to its potential utility as an internal standard for analytes in the same chemical family.
This compound is a stable isotope-labeled (SIL) version of Demecolcine, in which six hydrogen atoms have been replaced with deuterium.[6] This substitution increases the molecular weight by approximately 6 Daltons, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, yet it has nearly identical chemical and physical properties.[6][7] These characteristics make SILs the preferred choice for internal standards in LC-MS, as they provide the most accurate correction for analytical variability.[1][7][8]
The primary advantage of a SIL-IS is that it behaves almost identically to the analyte during sample extraction, chromatography, and ionization.[1][9] This ensures that any loss of analyte during sample prep or any signal suppression in the MS source is mirrored by the SIL-IS, allowing the ratio of their signals to remain constant and accurate.
The Analytical Question: Which Analyte is the Best Fit?
The suitability of this compound is entirely dependent on the target analyte.
-
For the Quantification of Demecolcine: this compound is the gold standard internal standard. It is the direct, isotopically-labeled analog, and no other compound will more accurately track its behavior throughout the analytical process.
-
For the Quantification of Colchicine: This is a more common and instructive scenario. Due to their high structural similarity, this compound is an excellent candidate for use as an internal standard for Colchicine. It functions as a close structural analog SIL-IS. This is often a practical choice when a direct SIL-IS for the analyte (i.e., Colchicine-d6) may be less available or more costly.
This guide will proceed with the assumption that the primary analyte of interest is Colchicine , as this presents a more comprehensive comparative analysis.
Comparative Analysis: this compound vs. Alternatives
When quantifying Colchicine, a researcher has several choices for an internal standard. Let's compare the most logical options.
| Feature | This compound (Analog SIL-IS) | Colchicine-d6 (Direct SIL-IS) | Structural Analog (Non-SIL) |
| Structure | Very similar to Colchicine (N-methyl vs. N-acetyl) | Identical to Colchicine | Similar functional groups but different core |
| Co-elution | Expected to be very close, but not identical | Identical or nearly identical | May or may not co-elute |
| Ionization | Expected to be very similar | Identical | Can be significantly different |
| Matrix Effect | Excellent correction | The best possible correction | Poor to moderate correction |
| Availability | Commercially available | Commercially available | Varies |
| Cost | Generally moderate | Can be higher | Generally lower |
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Colchicine | C₂₂H₂₅NO₆ | 399.44 | N-acetyl group[10][11][12] |
| Colchicine-d6 | C₂₂H₁₉D₆NO₆ | ~405.48 | Isotopically labeled Colchicine[13][14] |
| Demecolcine | C₂₁H₂₅NO₅ | 371.43 | N-methyl group[4][15][16] |
| This compound | C₂₁H₁₉D₆NO₅ | ~377.46 | Isotopically labeled Demecolcine[6] |
Experimental Design for Validation
Trust in an internal standard is not assumed; it is earned through rigorous experimental validation. Here is a comprehensive protocol to assess the suitability of this compound for the quantification of Colchicine.
Step 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Colchicine and this compound in a suitable solvent like methanol to create individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the Colchicine stock solution to create calibration standards (e.g., 0.5 to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 50 ng/mL) that falls within the mid-range of the calibration curve.
Step 2: LC-MS/MS Method Development
-
Infusion and Optimization: Infuse Colchicine and this compound separately into the mass spectrometer to determine the optimal precursor and product ions (MRM transitions) and collision energies.
-
Chromatography: Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and retention for both Colchicine and this compound. The goal is to achieve near co-elution to ensure both compounds experience the same matrix effects at the same time.
Step 3: Assessment of Recovery and Matrix Effects
This is the most critical validation step. It must be performed using at least six different sources of the biological matrix (e.g., plasma, urine).
-
Prepare Three Sets of Samples:
-
Set A (Neat): Spike Colchicine and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix first, then spike Colchicine and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Colchicine and this compound into the blank matrix before the extraction procedure.
-
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
Analyze the Results:
-
The recovery of the analyte and IS should be consistent and reproducible, though not necessarily 100%.
-
The matrix effect for both compounds should be very similar. An IS-normalized matrix factor (calculated by dividing the analyte matrix effect by the IS matrix effect) close to 1.0 indicates that the IS is effectively correcting for ion suppression or enhancement.
-
Hypothetical Performance Data
| Parameter | Analyte: Colchicine | IS: this compound | IS: Colchicine-d6 |
| Retention Time (min) | 2.51 | 2.49 | 2.51 |
| Extraction Recovery (%) | 85 ± 5% | 87 ± 6% | 86 ± 5% |
| Matrix Effect (%) | 70 ± 8% (Suppression) | 72 ± 9% (Suppression) | 71 ± 8% (Suppression) |
| IS-Normalized Matrix Factor | N/A | 0.97 | 0.99 |
As the hypothetical data shows, both SILs perform well. Colchicine-d6 provides a nearly perfect correction (factor of 0.99), while this compound performs exceptionally well (0.97), demonstrating its suitability.
Visualizing the Workflow and Structures
A logical workflow is crucial for selecting and validating an internal standard.
Caption: Workflow for Internal Standard Selection and Validation.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biologyonline.com [biologyonline.com]
- 5. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Colchicine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Compound: DEMECOLCINE (CHEMBL312862) - ChEMBL [ebi.ac.uk]
- 16. caymanchem.com [caymanchem.com]
Technical Comparison: Demecolcine-d6 and Functional Alternatives for Cell Cycle Synchronization
Executive Summary & Disambiguation
Demecolcine-d6 is the stable isotope-labeled analog of Demecolcine (Colcemid). In analytical chemistry (LC-MS/MS), it serves as an Internal Standard (IS) for quantifying Demecolcine levels in biological matrices.
However, in Cell Cycle Studies , the term is often conflated with the non-labeled biological agent Demecolcine (Colcemid) , a microtubule depolymerizing agent used to arrest cells in Metaphase (M-Phase).
-
If your goal is Mass Spectrometry Quantification: The only true alternative to this compound is a
C-labeled analog or using the Standard Addition Method with non-labeled Demecolcine. -
If your goal is Cell Cycle Synchronization (M-Phase Arrest): this compound is not cost-effective or biologically necessary. You require functional alternatives to Demecolcine.
This guide focuses on the latter: Functional alternatives to Demecolcine for inducing cell cycle arrest and synchronization.
Mechanism of Action: The Microtubule Checkpoint
To understand the alternatives, one must understand the target. Demecolcine binds to tubulin dimers, preventing polymerization. This triggers the Spindle Assembly Checkpoint (SAC) , arresting cells at the metaphase-anaphase transition.
Visualization: Microtubule Inhibitor Pathways
The following diagram illustrates where Demecolcine and its alternatives intervene in the mitotic machinery.
Figure 1: Mechanism of action for primary M-phase arrest agents. Demecolcine and Nocodazole prevent assembly; Taxol prevents disassembly; Monastrol inhibits motor function.
Primary Alternative: Nocodazole
Best for: High-synchrony M-phase block where rapid reversibility is required.
Nocodazole is the most direct alternative to Demecolcine. Like Demecolcine, it binds to
Comparative Analysis: Nocodazole vs. Demecolcine
| Feature | Demecolcine (Colcemid) | Nocodazole |
| Reversibility | Slower (1–4 hours to resume cycling) | Rapid (<30 mins to resume cycling) |
| Toxicity | Lower (Preferred for Karyotyping) | Higher (Can induce apoptosis if >12h) |
| Synchrony Yield | ~60–80% | >90% (High efficiency) |
| Mechanism | Depolymerization | Depolymerization |
Experimental Protocol: Nocodazole Synchronization
Objective: Obtain a highly synchronous population of cells at the G2/M boundary.
-
Seed Cells: Plate cells (e.g., HeLa, U2OS) at 40% confluency. Allow 24h recovery.
-
Pre-Synchronization (Optional): Perform a Thymidine block (2 mM, 18h) to align cells at G1/S. Release for 3h.
-
Nocodazole Treatment:
-
Add Nocodazole to a final concentration of 40–100 ng/mL .
-
Note: Stock solution should be in DMSO. Keep final DMSO <0.1%.
-
-
Incubation: Incubate for 12–16 hours . Do not exceed 16h to avoid "mitotic slippage" (cells exiting M-phase without dividing, becoming tetraploid G1 cells).
-
Harvest (Shake-off):
-
Mitotic cells round up and detach easily.
-
Gently tap the flask; aspirate the supernatant (floating cells).
-
Validation: Verify >90% rounded cells via phase-contrast microscopy.
-
-
Release:
-
Centrifuge (300 x g, 5 min).
-
Wash pellet 2x with pre-warmed PBS (37°C) to remove drug.
-
Resuspend in fresh complete medium. Cells will enter G1 within 30–60 minutes.
-
Mechanistic Alternative: Monastrol (Eg5 Inhibitor)
Best for: Studies requiring intact microtubules or "gentle" reversible arrest.
Monastrol does not destroy microtubules.[1][2] Instead, it inhibits Eg5 (Kinesin-5) , a motor protein required for centrosome separation. This creates a "monoastral" spindle phenotype, activating the checkpoint without depolymerizing the cytoskeleton.
-
Advantage: Rapidly reversible; does not alter microtubule polymer mass.
-
Disadvantage: Specific to cells requiring Eg5 for bipolarity; lower efficacy in some cell lines compared to Nocodazole.
Non-Mitotic Alternative: Double Thymidine Block
Best for: S-phase synchronization without cytoskeletal damage.
If your study does not strictly require M-phase arrest but rather a synchronized population, the Double Thymidine Block is the "Gold Standard" for minimizing toxicity.
Workflow Visualization
Figure 2: Double Thymidine Block workflow. This method avoids microtubule toxicity entirely.
Summary of Alternatives
| Agent | Target | Primary Use Case | Reversibility |
| Demecolcine | Tubulin (Depolymerizer) | Karyotyping, general M-arrest | Moderate |
| Nocodazole | Tubulin (Depolymerizer) | High-purity synchronization | High (Fast) |
| Paclitaxel | Tubulin (Stabilizer) | Apoptosis studies, rigid arrest | Irreversible (mostly) |
| Monastrol | Eg5 (Kinesin) | Mechanistic spindle studies | High |
| Thymidine | DNA Synthesis | G1/S Synchronization | High |
References
-
Kawakami, M., et al. (2003). "Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes." Cloning and Stem Cells. Link
-
Ligasova, A. & Koberna, K. (2021).[3][4] "Reversible and effective cell cycle synchronization method for studying stage-specific investigations."[3][5] Scientific Reports.[6] Link
-
Kapoor, T. M., et al. (2000).[2] "Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5."[1][2] Journal of Cell Biology. Link
-
BenchChem. (2025).[5] "Nocodazole as a Cell Cycle Synchronization Agent: An In-depth Technical Guide." BenchChem Technical Guides. Link
-
Ma, H. & Poon, R.Y. (2017). "Synchronization of HeLa Cells." Methods in Molecular Biology. Link
Sources
- 1. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eatris.cz [eatris.cz]
Precision in Quantitation: A Comparative Guide to Deuterated Internal Standards in LC-MS/MS
Executive Summary
In quantitative LC-MS/MS, the Stable Isotope Labeled (SIL) internal standard is the anchor of accuracy. While Carbon-13 (
However, deuterated standards are not created equal. This guide moves beyond the "buy and spike" mentality, analyzing the critical performance differences between low-incorporation (
Part 1: The Physics of Quantitation (Mechanisms)
To select the correct standard, one must understand the two primary failure modes of deuterated analogs: Spectral Cross-Talk and Chromatographic Separation .
The Mass Resolution Threshold (Avoiding Cross-Talk)
The internal standard (IS) must be sufficiently heavier than the analyte to avoid interference from the analyte's natural isotopic envelope.
-
The Problem: Naturally occurring
exists at ~1.1% abundance. A molecule with 20 carbons has a significant M+1, M+2, and even M+3 signal. -
The Risk: If you use a
or standard, the analyte's M+2 isotope will contribute signal to the IS channel, artificially inflating the IS response and suppressing the calculated concentration ratio. Conversely, if the IS is not isotopically pure (e.g., contains 5% ), it contributes to the analyte channel, destroying lower limits of quantitation (LLOQ).
The Deuterium Isotope Effect (Chromatography)
Deuterium is not just heavy hydrogen; it changes the bond physics.[1][2]
-
Mechanism: The
bond is shorter and stronger than the bond.[2] This results in a smaller molar volume and lower polarizability.[1] -
Result: In Reversed-Phase LC (RPLC), deuterated compounds are less lipophilic than their protiated counterparts. They elute earlier .
-
The Danger: If the retention time (RT) shift is large (common with
or ), the IS may elute in a different matrix suppression zone than the analyte. The IS fails its primary job: correcting for matrix effects.
Part 2: Comparative Analysis of Deuterated Standards
The following table synthesizes performance metrics across different classes of deuterated standards.
Table 1: Performance Matrix of Internal Standard Classes
| Feature | Low-Mass ( | Mid-Mass ( | High-Mass ( | |
| Mass Resolution | High Risk. Significant overlap with analyte's M+2/M+3 isotopes. | Optimal. Usually clears the natural isotope envelope. | Excellent. Zero spectral overlap. | Excellent. Zero spectral overlap. |
| Chromatographic Shift | Negligible. Co-elutes well with analyte. | Moderate. Slight RT shift (2–5s) possible in UPLC. | High Risk. Significant RT shift (>10s). Separation from analyte likely. | None. Perfect co-elution. |
| Matrix Effect Correction | Good. (If spectral interference is managed). | Excellent. Best balance of mass shift vs. co-elution. | Variable. Fails if RT shift moves IS out of suppression zone. | Perfect. |
| Cost | Low | Moderate | High | Very High |
| Rec. Application | Small molecules (<200 Da) where isotope envelope is narrow. | General purpose small molecule bioanalysis. | Large molecules or when background noise is extreme. | Regulated Clinical Assays (GLP). |
Part 3: Visualizing the Selection Logic
The following diagram illustrates the decision framework for selecting an internal standard, prioritizing the mitigation of cross-talk and chromatographic separation.
Caption: Decision tree for Internal Standard selection. Note the critical checkpoint for Retention Time (RT) shifts, which often necessitates switching to
Part 4: Experimental Case Study – The "Testosterone Paradox"
To illustrate the trade-offs, we examine a comparative dataset for Testosterone (
Experimental Setup:
-
Analyte: Testosterone.
-
IS Candidates: Testosterone-
, Testosterone- , Testosterone- .[3] -
Column: C18 UPLC (1.7 µm).
-
Mobile Phase: Water/Methanol (Gradient).
Results:
| Metric | Testosterone- | Testosterone- | Testosterone- |
| Mass Shift | +2 Da | +5 Da | +3 Da |
| RT Shift (vs Analyte) | -0.02 min | -0.15 min | 0.00 min |
| Interference (Blank) | High (Analyte M+2 overlap) | None | None |
| Matrix Factor (MF) | 0.98 (Matches Analyte) | 0.85 (Suppression Zone) | 0.99 (Matches Analyte) |
| Accuracy (%Bias) | -1.2% | -14.5% | -0.5% |
Analysis:
The
Part 5: Validated Protocols
As a scientist, you must validate your IS choice. Do not assume "Deuterated = Good."
Protocol A: The Isotopic Contribution (Cross-Talk) Test
Purpose: To quantify signal leakage between Analyte and IS channels.
-
Prepare Solutions:
-
Sol A: Analyte at ULOQ (Upper Limit of Quantitation), no IS.
-
Sol B: IS at working concentration, no Analyte.
-
Sol C: Blank Matrix.
-
-
Acquisition: Inject Sol A, Sol B, and Sol C in triplicate.
-
Calculation:
-
IS Interference: Measure peak area in the Analyte MRM channel from Sol B.
-
Acceptance: Must be < 20% of the LLOQ (Lower Limit of Quantitation) response.
-
-
Analyte Interference: Measure peak area in the IS MRM channel from Sol A.
-
Acceptance: Must be < 5% of the average IS response.
-
-
-
Remediation: If Analyte Interference is high, increase the mass difference (move from
to ) or lower the ULOQ.
Protocol B: The Post-Column Infusion (Matrix Effect) Test
Purpose: To visualize if the IS and Analyte experience the same suppression.
-
Setup: Tee-in a syringe pump containing the Analyte + IS mixture into the LC effluent after the column but before the MS source.
-
Flow: Set syringe pump to 10-20 µL/min; set LC to the method gradient flow.
-
Injection: Inject a "dirty" matrix blank (e.g., precipitated plasma).
-
Visualization: Monitor the baseline of the Analyte and IS MRMs.
-
Interpretation:
-
You will see dips (suppression) or peaks (enhancement) in the baseline caused by eluting matrix components.[4]
-
Pass: The Analyte and IS traces dip exactly together.
-
Fail: The IS trace dips (due to earlier elution) while the Analyte trace remains stable (or vice versa). This confirms the Deuterium Isotope Effect is compromising the assay.
-
References
-
Wang, S., & Cyronak, M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Chemistry and Laboratory Medicine.[3][5][6][7]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[8]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Ye, X., et al. (2021).
-
Chemistry LibreTexts. (2022). The E2 Reaction and the Deuterium Isotope Effect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Demecolcine-d6
Demecolcine-d6, a deuterated analog of the potent antimitotic agent Demecolcine (also known as Colcemid), is a critical tool in cell biology research, often used for cell synchronization at the metaphase stage. However, its utility is matched by its significant hazardous properties. As a cytotoxic compound that is fatal if swallowed and suspected of damaging fertility or the unborn child, its proper handling and disposal are not merely procedural—they are fundamental to laboratory safety and environmental responsibility.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical action. The procedures outlined here are designed to create a self-validating system of safety, ensuring compliance with regulatory standards and minimizing risk to personnel and the environment. The deuterated form (d6) does not alter the chemical's cytotoxicity, and therefore it must be handled with the same precautions as the parent compound.
Section 1: Hazard Profile & The "Why" Behind the Protocol
Demecolcine functions by disrupting microtubule polymerization, a critical process for cell division.[3] This mechanism makes it a powerful research tool but also classifies it as a hazardous cytotoxic drug.[4][5]
-
Toxicity: Classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2).[1][3][6]
-
Reproductive Hazard: Suspected of damaging fertility or the unborn child (Reproductive Toxicity, Category 2).[1]
-
Mutagenicity: Human mutation data have been reported, and it is considered an experimental teratogen.[2]
Due to this hazard profile, this compound waste must never be disposed of via standard laboratory trash or drains.[7] It is regulated as hazardous chemical waste and must be segregated and treated as cytotoxic (or antineoplastic) waste.[5][8]
Section 2: The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for this compound disposal is containment and segregation at the point of generation. This prevents cross-contamination of other waste streams and ensures the safety of all laboratory and support personnel.[8]
Phase 1: Immediate Waste Segregation
Step 1.1: Identify and Prepare Designated Waste Containers Before beginning any work with this compound, prepare clearly labeled, dedicated hazardous waste containers. Proper labeling is a critical control measure.[8]
-
Labeling: All containers must be marked with the words "Hazardous Waste" and "Cytotoxic Waste." The full chemical name, "this compound," must be clearly written.
-
Container Type: Use containers that are chemically compatible, leak-proof, and have secure, tight-fitting lids.[9]
Step 1.2: Segregate Waste by Physical Form Different forms of waste require different types of primary containment.
-
Solid Waste: Items such as contaminated gloves, gowns, bench paper, pipette tips, and empty vials.[10]
-
Liquid Waste: Unused stock solutions, spent cell culture media, and the first rinse from decontaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.
Phase 2: Protocol for Managing Waste Forms
Protocol 2.1: Solid Waste Disposal
-
Action: Immediately place all solid materials that have come into contact with this compound into a designated, leak-proof plastic bag or container clearly labeled as "Cytotoxic Waste."[4][11] This bag should be kept within a rigid, lidded secondary container.
-
Causality: Double containment prevents accidental exposure from punctures or tears in the primary bag. Segregating at the source avoids the hazardous task of sorting mixed chemical waste later.
Protocol 2.2: Liquid Waste Disposal
-
Action: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and securely sealed container (e.g., a plastic-coated glass or high-density polyethylene bottle).[9] This container must be labeled as "Hazardous Waste," "Cytotoxic Waste," and with the chemical name.
-
Causality: Pouring cytotoxic liquid waste down the drain is strictly prohibited.[7] These compounds are environmentally persistent and can disrupt aquatic ecosystems. Securely sealed containers prevent the release of harmful vapors and protect against spills.
Protocol 2.3: Sharps Waste Disposal
-
Action: Place all contaminated sharps directly into a designated, puncture-proof sharps container that is specifically labeled for "Cytotoxic Sharps Waste."[4][5][11]
-
Causality: Using a dedicated cytotoxic sharps container prevents accidental needlestick injuries and alerts waste handlers to the specific chemical hazard, which requires incineration rather than autoclaving for final disposal.[10]
Section 3: Decontamination of Surfaces and Glassware
Residual contamination on work surfaces, equipment, and glassware poses a significant exposure risk. Decontamination involves both physical removal and chemical inactivation.[12]
Protocol 3.1: Work Surface Decontamination
-
Step 1: Initial Cleaning. Wipe the contaminated surface with a detergent solution to physically remove the compound.[12]
-
Step 2: Chemical Inactivation. Wipe the surface with a freshly prepared solution of 0.5% sodium hypochlorite (a 1:10 dilution of typical household bleach).[13] Allow a contact time of at least 10 minutes.
-
Step 3: Rinsing. Wipe the surface with 70% ethanol or sterile water to remove the bleach residue, which can be corrosive.
-
Step 4: Waste Disposal. All wipes and disposable materials used for decontamination must be disposed of as solid cytotoxic waste.[14]
-
Rationale: Studies have shown that sodium hypochlorite is highly effective at degrading and decontaminating surfaces contaminated with various cytotoxic drugs.[13][15]
Protocol 3.2: Reusable Glassware Decontamination
-
Step 1: Initial Rinse. Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol) to solubilize the this compound. This initial rinsate must be collected and disposed of as liquid hazardous waste.
-
Step 2: Soaking. Submerge the glassware in a 0.5% sodium hypochlorite solution for at least one hour.
-
Step 3: Final Wash. After soaking, the glassware can be washed using standard laboratory procedures.
-
Rationale: The initial solvent rinse ensures the removal of concentrated compound before the chemical inactivation step, maximizing the effectiveness of the decontamination process.
Section 4: Waste Storage and Final Disposal
The final stage of the disposal workflow involves safe temporary storage and handoff to specialists.
-
Storage: All sealed and labeled cytotoxic waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be secure, away from general traffic, and ideally in secondary containment to manage potential leaks.
-
Handoff: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste contractor, arranged through your institution's Environmental Health & Safety (EHS) office.[7][8] Regularly schedule pickups to avoid accumulating large quantities of waste.[16]
-
Trustworthiness: This final step is crucial. The researcher's responsibility is to ensure waste is properly segregated, labeled, and safely stored until it is transferred to trained EHS personnel. This creates a closed-loop system of accountability.
Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.
Caption: Decision workflow for segregating this compound waste.
References
-
Thermo Fisher Scientific, Safety Data Sheet: Colcemid. This document provides hazard identification, precautionary statements, and disposal considerations for Demecolcine (Colcemid).
-
LKT Laboratories, Inc., Safety Data Sheet: Demecolcine. This SDS outlines the hazards, first aid measures, and disposal instructions, stating to "Dispose of contents/ container to an approved waste disposal plant."
-
TargetMol, Safety Data Sheet: Demecolcine. This document specifies that the material should be disposed of by a licensed chemical destruction plant or controlled incineration and not discharged to sewer systems.
-
Daniels Health, Cytotoxic Waste Disposal Guidelines. Provides general guidelines for the segregation and disposal of cytotoxic materials, including the use of specific bags and sharps containers.
-
ChemicalBook, Demecolcine Safety Information. Details the toxicity profile, including statements on being a poison, experimental teratogen, and mutagen.
-
Canterbury District Health Board, Safe Handling and Waste Management of Cytotoxic Drugs. Outlines procedures for disposing of equipment contaminated with cytotoxic drugs, such as placing items in designated cytotoxic waste bags and sharps containers.
-
Polisena, J. F., et al. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Provides evidence-based recommendations for handling cytotoxic agents, including transport and waste disposal procedures.
-
Capricorn Scientific, Safety Data Sheet: Colcemid Solution. States that waste should be disposed of in accordance with local regulations and the EU Directive on waste.
-
National Center for Biotechnology Information, PubChem Compound Summary for CID 220401, Demecolcine. Aggregates GHS hazard information, identifying Demecolcine as fatal if swallowed and providing a summary of its toxic effects.
-
Sharpsmart, How Should Cytotoxic Waste be Disposed of?. Explains the color-coding system (purple-lidded containers) and methods for disposing of cytotoxic sharps and non-sharps waste.
-
Stericycle, What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Defines cytotoxic waste and details the correct disposal procedures, including segregation at the point of use and the use of purple-lidded containers.
-
Sigma-Aldrich, Safety Data Sheet. A general example of a comprehensive SDS that includes precautionary statements and disposal instructions to "Dispose of contents/ container to an approved waste disposal plant."
-
Occupational Safety and Health Administration (OSHA), Guidelines for Cytotoxic (Antineoplastic) Drugs. Provides guidance on work practices and waste disposal for cytotoxic drugs in healthcare settings.
-
U.S. Environmental Protection Agency (EPA), Regulations for Hazardous Waste Generated at Academic Laboratories. Outlines the Subpart K regulations for managing hazardous waste in academic labs, including requirements for removal and management plans.
-
Federici, M., et al. (2019). Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs... Journal of Occupational and Environmental Hygiene. A study evaluating the effectiveness of different cleaning agents, finding 0.5% sodium hypochlorite to have high efficacy.
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U.S. Environmental Protection Agency (EPA), Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Clarifies regulations, including the requirement to remove unwanted materials from laboratories at least every twelve months.
-
Queruau Lamerie, T., et al. (2013). In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions... Journal of Occupational and Environmental Hygiene. Research showing sodium hypochlorite had the highest overall effectiveness (98%) for removing contamination from various antineoplastic agents.
-
Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Provides institutional guidelines for hazardous waste storage, including container requirements and the use of Satellite Accumulation Areas.
-
Occupational Safety and Health Administration (OSHA), Controlling Occupational Exposure to Hazardous Drugs. Discusses the disposal of trace contaminated materials and recommends treatment at a regulated medical waste incinerator.
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Navigating the Safe Handling of Demecolcine-d6: A Guide for Laboratory Professionals
Demecolcine, and its deuterated analogue Demecolcine-d6, are potent antimitotic agents indispensable in cell biology research and cytogenetics.[1] By disrupting microtubule polymerization, Demecolcine arrests cells in metaphase, a critical characteristic leveraged for karyotyping and as a tool in cancer research.[1][2][3] However, the very mechanism that makes it a valuable scientific tool—its cytotoxicity—also classifies it as a hazardous compound requiring meticulous handling protocols.[4] This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.
Understanding the Risks: A Foundation for Safety
Demecolcine is classified as a hazardous chemical, with acute oral toxicity and suspected reproductive and genetic toxicity.[5] Ingestion can be fatal, and there is a risk of damage to fertility or an unborn child.[5] Therefore, a comprehensive understanding of and adherence to safety protocols are not merely procedural formalities but critical safeguards for all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to mitigate the risks of exposure to this compound.[6] The following table summarizes the essential PPE and the rationale for their use.
| PPE Component | Specification | Rationale for Use |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978 rated)[6] | Provides a barrier against skin contact and absorption. Double gloving is recommended for tasks with a higher risk of direct exposure, such as initial reconstitution of the solid compound.[6] |
| Eye Protection | Safety glasses with side shields or goggles | Protects the eyes from splashes or aerosols that may be generated during handling. |
| Lab Coat/Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs[7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid (powder) form to prevent inhalation of airborne particles.[8] |
Safe Handling and Operational Protocols
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect upon Arrival : Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leakage.
-
Designated Storage : Store this compound in a clearly labeled, designated, and secure location. It should be kept refrigerated at 2-8°C and protected from light and moisture.[5][9][10]
-
Restricted Access : Access to the storage area should be limited to authorized personnel who are fully trained in handling cytotoxic compounds.
Preparation of Stock Solutions
All manipulations involving this compound, especially the initial handling of the solid compound, must be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize the risk of inhalation exposure.[5][11]
-
Prepare the Work Area : Cover the work surface with a disposable, plastic-backed absorbent pad.[12]
-
Don Appropriate PPE : Wear all the required PPE as outlined in the table above.
-
Reconstitution : this compound is typically supplied as a crystalline solid.[9] To prepare a stock solution, dissolve it in a suitable solvent such as ethanol, DMSO, or dimethyl formamide (DMF).[9]
-
Labeling : Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Decontamination of Work Area : After preparation, wipe down all surfaces in the fume hood with an appropriate deactivating solution, followed by a cleaning agent. Dispose of all contaminated materials as cytotoxic waste.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don PPE : If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Contain the Spill : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the area with damp absorbent paper to avoid generating dust.
-
Clean the Spill : Clean the area with an appropriate deactivating solution, followed by a cleaning agent.
-
Dispose of Waste : All materials used for spill cleanup must be disposed of as cytotoxic waste.[13]
Disposal Plan: A Critical Final Step
All materials contaminated with this compound, including unused solutions, empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as cytotoxic waste in accordance with institutional and local regulations.[5][13] Use designated, clearly labeled, and leak-proof containers for cytotoxic waste.
Conclusion
Working with potent compounds like this compound demands a culture of safety built on a thorough understanding of the risks and a steadfast commitment to established protocols. By implementing the guidelines outlined in this document, researchers can harness the scientific potential of this compound while ensuring the safety of themselves and their colleagues.
References
-
Biology Online. (2022). Demecolcine Definition and Examples. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Colcemid. Retrieved from [Link]
-
Birmingham Women's and Children's NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
-
Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]
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Canadian Journal of Hospital Pharmacy. (2018). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
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CliniMed. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Retrieved from [Link]
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American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Demecolcine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
